5-Boronopicolinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-boronopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO4/c9-6(10)5-2-1-4(3-8-5)7(11)12/h1-3,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKWXZLQKGKCEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657193 | |
| Record name | 5-Boronopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913836-11-0 | |
| Record name | 5-Borono-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Boronopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Carboxypyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Boronopicolinic Acid: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Boronopicolinic acid, also known as 6-carboxypyridine-3-boronic acid, is a heterocyclic boronic acid derivative that has garnered significant interest in the fields of medicinal chemistry and chemical biology.[1][2] Its unique structure, combining a pyridine (B92270) ring, a carboxylic acid group, and a boronic acid moiety, imparts it with specific chemical properties that make it a valuable tool in biochemical research, particularly as a ligand for metal ions and for its ability to selectively bind to sialic acids.[1][3] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, purification, and analytical methods, with a special focus on its interaction with sialic acid in the context of cancer research.
Core Properties of this compound
The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 913836-11-0 | [1][2][4][5] |
| Molecular Formula | C₆H₆BNO₄ | [2][4] |
| Molecular Weight | 166.93 g/mol | [2][4] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | Not explicitly available in searched documents. Picolinic acid has a melting point of 136-139°C.[6] | |
| Solubility | Soluble in water and polar organic solvents like DMSO.[7][8][9] | |
| pKa | Determined by ¹¹B NMR titration. The inflection point of the chemical shift titration curve corresponds to the pKa.[10] |
Table 2: Chemical and Spectroscopic Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 5-(dihydroxyboryl)pyridine-2-carboxylic acid | |
| SMILES | B(O)(O)c1ccc(nc1)C(=O)O | |
| InChI | InChI=1S/C6H6BNO4/c9-6(10)5-2-1-4(3-8-5)7(11)12/h1-3,11-12H,(H,9,10) | |
| ¹H NMR | Spectral data available in supplementary information of cited literature.[10] | |
| ¹³C NMR | Spectral data available in supplementary information of cited literature.[10] | |
| IR Spectroscopy | Characteristic peaks for O-H, C=O, C=N, and B-O bonds are expected. | |
| Mass Spectrometry | Can be analyzed by LC-MS/MS, typically in negative ion mode.[11] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of this compound in research. The following sections outline key methodologies for its synthesis, purification, and analysis.
Synthesis: Suzuki-Miyaura Coupling
A common method for the synthesis of arylboronic acids like this compound is the Suzuki-Miyaura cross-coupling reaction.[12] This involves the palladium-catalyzed reaction of a halo-substituted picolinic acid with a diboron (B99234) reagent.
Workflow for Suzuki-Miyaura Synthesis of this compound
Detailed Protocol:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromopicolinic acid (1 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%), and a base like potassium acetate (B1210297) (KOAc) (3 equivalents).
-
Solvent Addition: Add a suitable anhydrous solvent, such as dioxane or toluene.
-
Reaction: Heat the mixture to 80-100 °C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and acidify with a suitable acid (e.g., 1 M HCl) to hydrolyze the boronate ester. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified.
Purification: Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[13][14][15][16]
Workflow for Recrystallization of this compound
Detailed Protocol:
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as water or a mixture of ethanol and water.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Analytical Methods
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.[10]
Sample Preparation for NMR:
-
Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
For quantitative measurements or pKa determination, a known concentration of an internal standard may be added.[17]
¹¹B NMR for pKa Determination:
The pKa of this compound can be determined by ¹¹B NMR titration.[10] This involves recording the ¹¹B NMR spectrum at various pH values and plotting the chemical shift against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the boronic acid.[10]
FT-IR spectroscopy can be used to identify the functional groups present in this compound. Attenuated Total Reflectance (ATR) is a convenient sampling technique.[18][19][20][21][22]
Sample Preparation for ATR-FTIR:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the spectrum.
LC-MS/MS is a powerful technique for the analysis and quantification of boronic acids.[11][23][24][25]
General LC-MS Protocol:
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of methanol (B129727) and water.
-
Chromatography: Use a reverse-phase column (e.g., C18) with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: Employ electrospray ionization (ESI) in negative ion mode for detection. Multiple reaction monitoring (MRM) can be used for sensitive quantification.
Biological Activity and Signaling Pathways
A key feature of this compound is its ability to selectively bind to sialic acids, which are overexpressed on the surface of many cancer cells.[3][26] This interaction is pH-dependent, with stronger binding occurring in the slightly acidic tumor microenvironment.[3] This property makes this compound a promising candidate for targeted cancer therapies.
Interaction with Sialic Acid and Inhibition of Cancer Cell Signaling
Sialic acids are terminal monosaccharides on cell surface glycans that play crucial roles in cell-cell recognition, adhesion, and signaling.[27][28] In cancer, aberrant sialylation contributes to tumor progression, metastasis, and immune evasion.[27] this compound can act as a competitive inhibitor, blocking the interaction of sialic acids with their endogenous receptors, such as Siglecs (sialic acid-binding immunoglobulin-like lectins), which are involved in immune checkpoint pathways.[1][29]
Proposed Mechanism of Action:
By binding to sialic acids on cancer cells, this compound can disrupt the signaling pathways that promote cancer cell survival, proliferation, and migration.[27][28] For example, it can interfere with signaling cascades mediated by receptor tyrosine kinases like EGFR and growth factor receptors such as TGF-β, which are often dysregulated in cancer.[27]
Conclusion
This compound is a versatile molecule with significant potential in biomedical research, particularly in the development of targeted cancer therapies. Its unique ability to selectively bind to sialic acids in the acidic tumor microenvironment provides a powerful tool for researchers and drug developers. This guide has provided a comprehensive overview of its fundamental properties and key experimental protocols to facilitate its effective use in the laboratory. Further research into the specific signaling pathways modulated by this compound will undoubtedly uncover new therapeutic opportunities.
References
- 1. The Potential of Siglecs and Sialic Acids as Biomarkers and Therapeutic Targets in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. 913836-11-0|this compound|BLD Pharm [bldpharm.com]
- 6. Picolinic acid, 99% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. benchchem.com [benchchem.com]
- 14. CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents [patents.google.com]
- 15. youtube.com [youtube.com]
- 16. westfield.ma.edu [westfield.ma.edu]
- 17. researchgate.net [researchgate.net]
- 18. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 19. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 25. sciex.com [sciex.com]
- 26. researchgate.net [researchgate.net]
- 27. Sialic acids in cancer biology and immunity—recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Biological Functions and Analytical Strategies of Sialic Acids in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 29. aacrjournals.org [aacrjournals.org]
Synthesis of 6-Carboxypyridine-3-boronic acid: A Technical Guide
Abstract
This technical guide provides an in-depth overview of the synthetic routes for obtaining 6-carboxypyridine-3-boronic acid, a valuable building block in medicinal chemistry and drug development. The guide details two primary, efficacious methods: the palladium-catalyzed Miyaura borylation of a 6-substituted halopyridine followed by functional group manipulation, and the halogen-metal exchange of a dihalopyridine with subsequent borylation and carboxylation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways to facilitate laboratory application.
Introduction
Pyridine (B92270) boronic acids are pivotal intermediates in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The 6-carboxypyridine-3-boronic acid scaffold is of particular interest as it allows for sequential and site-selective functionalization, making it a valuable component in the synthesis of complex pharmaceutical compounds.[1] This guide explores the most common and effective strategies for the synthesis of this important molecule.
Overview of Synthetic Strategies
Two principal synthetic strategies for the preparation of 6-carboxypyridine-3-boronic acid have been identified as most viable:
-
Strategy 1: Palladium-Catalyzed Miyaura Borylation of Pre-functionalized Pyridines. This approach involves the introduction of the boronic acid moiety to a pyridine ring that already contains a precursor to the carboxylic acid at the 6-position. This is a highly versatile and widely used method.[2]
-
Strategy 2: Halogen-Metal Exchange and Borylation. This classic method relies on the regioselective metalation of a dihalopyridine, followed by quenching with a boron electrophile and subsequent introduction of the carboxylic acid functionality.[3]
This guide will focus on two specific, reliable protocols derived from these strategies.
Experimental Protocols
Route 1: Palladium-Catalyzed Borylation of Methyl 5-bromopicolinate and Subsequent Hydrolysis
This route involves a Miyaura borylation of commercially available methyl 5-bromopicolinate to introduce the boronic acid (or a boronic ester) group, followed by hydrolysis of the methyl ester to yield the final product.
Step 1: Synthesis of 6-(Methoxycarbonyl)pyridine-3-boronic acid pinacol (B44631) ester
-
Reaction Principle: A palladium-catalyzed cross-coupling reaction between methyl 5-bromopicolinate and bis(pinacolato)diboron (B136004).
-
Materials:
-
Methyl 5-bromopicolinate
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (B1210297) (KOAc)
-
1,4-Dioxane (B91453) (anhydrous)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 5-bromopicolinate (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (3.0 eq.), and Pd(dppf)Cl₂ (0.03 eq.).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield 6-(methoxycarbonyl)pyridine-3-boronic acid pinacol ester.
-
Step 2: Hydrolysis to 6-Carboxypyridine-3-boronic acid
-
Reaction Principle: Base-mediated hydrolysis of the methyl ester to the carboxylic acid.
-
Materials:
-
6-(Methoxycarbonyl)pyridine-3-boronic acid pinacol ester
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl) (e.g., 1M solution)
-
-
Procedure:
-
Dissolve the 6-(methoxycarbonyl)pyridine-3-boronic acid pinacol ester (1.0 eq.) in a mixture of THF and water.
-
Add an aqueous solution of LiOH or NaOH (e.g., 2-3 eq.).
-
Stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Carefully acidify the reaction mixture to a pH of approximately 3-4 with a 1M HCl solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-carboxypyridine-3-boronic acid.
-
Route 2: Halogen-Metal Exchange of 2,5-Dichloropyridine (B42133) and Subsequent Carboxylation
This route begins with the regioselective borylation of 2,5-dichloropyridine via a halogen-metal exchange, followed by carboxylation of the remaining chloro-substituted position.
Step 1: Synthesis of 6-Chloropyridine-3-boronic acid
-
Reaction Principle: Regioselective lithium-halogen exchange at the 5-position of 2,5-dichloropyridine, followed by trapping with a borate (B1201080) ester.
-
Materials:
-
2,5-Dichloropyridine
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate (B(O-iPr)₃)
-
Tetrahydrofuran (THF) (anhydrous)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve 2,5-dichloropyridine (1.0 eq.) in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.0 eq.) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Add triisopropyl borate (1.1 eq.) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of an aqueous HCl solution.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product to obtain 6-chloropyridine-3-boronic acid.
-
Step 2: Carboxylation of 6-Chloropyridine-3-boronic acid
-
Reaction Principle: This step is a more complex transformation and can be approached in several ways, including palladium-catalyzed carbonylation or through a Grignard reagent formation followed by quenching with carbon dioxide. A direct conversion is not straightforward. A more viable, though longer, route would involve converting the chloro-group to a cyano-group followed by hydrolysis.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields for the described synthetic routes.
| Parameter | Route 1: Miyaura Borylation | Route 2: Halogen-Metal Exchange |
| Starting Material | Methyl 5-bromopicolinate | 2,5-Dichloropyridine |
| Key Reagents | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc | n-BuLi, Triisopropyl borate |
| Solvent | 1,4-Dioxane (Borylation), THF/Water (Hydrolysis) | Anhydrous THF |
| Temperature | 80-90 °C (Borylation), Room Temperature (Hydrolysis) | -78 °C to Room Temperature |
| Reaction Time | 12-24 hours (Borylation), 2-4 hours (Hydrolysis) | ~2-3 hours (at low temp), then overnight |
| Overall Yield (Typical) | 60-80% | 40-60% (for the boronic acid intermediate) |
| Purity (after purif.) | >95% | >95% |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow of the described synthetic routes.
Caption: Workflow for the synthesis of 6-Carboxypyridine-3-boronic acid via Miyaura Borylation.
Caption: Workflow for the synthesis of 6-Carboxypyridine-3-boronic acid via Halogen-Metal Exchange.
Conclusion
The synthesis of 6-carboxypyridine-3-boronic acid is most reliably achieved through a palladium-catalyzed Miyaura borylation of a pre-functionalized pyridine, such as methyl 5-bromopicolinate. This method generally offers good yields and high purity of the final product. While the halogen-metal exchange route is a viable alternative, it may present challenges in the subsequent carboxylation step. The protocols and data presented in this guide are intended to provide a solid foundation for the successful laboratory synthesis of this important molecule, thereby facilitating its application in pharmaceutical research and development.
References
An In-depth Technical Guide to the Mechanism of Action of 5-Boronopicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Boronopicolinic acid (5-BPA) has emerged as a significant molecule in targeted cancer therapy and diagnostics. Its mechanism of action is primarily centered on its unique ability to selectively bind to sialic acids, which are overexpressed on the surface of many cancer cells. This interaction is notably pH-dependent, exhibiting stronger binding in the acidic tumor microenvironment than in physiological conditions. This inherent tumor-targeting capability makes 5-BPA a promising ligand for the development of novel drug delivery systems and diagnostic agents. This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by available quantitative data, experimental methodologies, and visual representations of the key pathways and processes.
Core Mechanism of Action: pH-Dependent Sialic Acid Targeting
The principal mechanism of action of this compound is its reversible, covalent interaction with cis-diol-containing molecules, most notably sialic acids (SAs).[1][2] Sialic acids are terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, which are often found in high abundance on the surface of malignant tumor cells, a phenomenon known as hypersialylation.[1]
The interaction involves the formation of a cyclic boronate ester between the boronic acid moiety of 5-BPA and the diol groups of sialic acid. A key feature of this binding is its pH sensitivity. The binding affinity is significantly enhanced in a weakly acidic environment (pH ~6.5), which is characteristic of the hypoxic tumor microenvironment, while the binding is weaker at physiological pH (7.4).[1][2] This pH-dependent binding allows for selective targeting of tumor cells while minimizing interactions with healthy tissues.[1]
The enhanced binding in acidic conditions is thought to be facilitated by the electronic properties of the picolinic acid ring structure. While the precise mechanism is still under investigation, it is proposed that hydrogen bonding between the aromatic nitrogen of the picolinic acid and the carboxyl group of sialic acid may play a role in stabilizing the boronate ester complex.[2]
This targeted binding to cell surface sialic acids is the foundation for 5-BPA's primary application in drug development: as a targeting ligand for the delivery of therapeutic or diagnostic agents to cancer cells.
Quantitative Data: Binding Affinity
Quantitative analysis has confirmed the strong and pH-dependent binding of this compound to sialic acid. The following table summarizes the key binding affinity data reported in the literature.
| Compound | Target | Parameter | Value | Condition | Reference |
| This compound | Sialic Acid | Ka (Association Constant) | >1 x 103 M-1 | pH 5.0 | [3] |
Signaling Pathways and Cellular Effects
The primary role of this compound described in the literature is as a targeting moiety. Upon binding to sialic acids on the cell surface, it facilitates the internalization of its cargo (e.g., nanoparticles, drugs, imaging agents).
While the direct impact of 5-BPA binding on downstream signaling pathways is not yet fully elucidated, it is plausible that the clustering of sialic acid-containing glycoproteins and glycolipids upon binding of 5-BPA-functionalized nanoparticles could trigger cellular responses.
Some studies on other boronic acids, such as phenylboronic acid (PBA), have suggested an inhibitory effect on signaling networks involved in cancer cell migration, specifically targeting the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream effectors like ROCKII.[4][5] However, it is important to note that this has not been demonstrated as the primary mechanism of action for this compound in its application as a tumor-targeting agent.
The following diagram illustrates the proposed mechanism of 5-BPA in targeted drug delivery.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the mechanism of action of this compound.
Competitive Binding Assay with Sambucus Nigra (SNA) Lectin
This assay is used to demonstrate the specific binding of 5-BPA to sialic acids on the cell surface by competing with a known sialic acid-binding lectin.
-
Cell Culture: Plate sialic acid-rich cancer cells (e.g., PANC-1) in a suitable culture vessel and grow to a desired confluency.
-
Pre-incubation: Wash the cells with phosphate-buffered saline (PBS) at the desired pH (e.g., pH 7.4 and pH 6.5). Incubate the cells with a solution of this compound or a control compound (e.g., 3-propionamidophenylboronic acid) at a specified concentration for a defined period (e.g., 30 minutes) at 37°C.
-
Lectin Staining: Without washing, add a fluorescently labeled sialic acid-specific lectin, such as Sambucus Nigra (SNA) lectin, to the cells and incubate for an additional period (e.g., 30 minutes) at 4°C to prevent internalization.
-
Washing: Wash the cells multiple times with cold PBS to remove unbound lectin and test compounds.
-
Imaging and Quantification: Fix the cells if necessary and visualize using fluorescence microscopy. Quantify the fluorescence intensity of the labeled lectin on the cell surface. A decrease in fluorescence intensity in the presence of 5-BPA indicates competitive binding to sialic acids.
Cellular Uptake Assay with Rhodamine-Labeled this compound
This experiment directly visualizes the binding and potential internalization of 5-BPA on the surface of cancer cells.
-
Synthesis: Synthesize a fluorescent conjugate by coupling a fluorescent dye (e.g., rhodamine) to this compound.
-
Cell Culture and Treatment: Plate cancer cells on a suitable imaging dish (e.g., glass-bottom dish). Incubate the cells with the rhodamine-labeled 5-BPA at a specific concentration in buffers of different pH (e.g., 7.4 and 6.5) for a defined time (e.g., 5-30 minutes).
-
Co-staining (Optional): To visualize the nucleus, incubate the cells with a nuclear stain such as Hoechst or DAPI.
-
Washing: Gently wash the cells with cold PBS to remove the unbound fluorescent conjugate.
-
Imaging: Immediately visualize the cells using confocal laser scanning microscopy. The localization and intensity of the rhodamine fluorescence will indicate the extent of cell surface binding and/or internalization.
-
Control (Sialidase Treatment): As a negative control, pre-treat cells with sialidase to remove surface sialic acids before incubation with rhodamine-labeled 5-BPA. A significant reduction in fluorescence will confirm that the binding is sialic acid-dependent.
Broader Context: Boronic Acids as Enzyme Inhibitors
While the primary mechanism of action for 5-BPA in cancer targeting is cell surface binding, it is important to acknowledge the broader class of boronic acids as potent enzyme inhibitors. Boronic acids are known to inhibit serine proteases, including the proteasome, through the formation of a reversible covalent bond between the boron atom and the catalytic serine residue in the enzyme's active site.[3][6] This forms a tetrahedral intermediate that mimics the transition state of substrate hydrolysis, thereby inhibiting the enzyme.[7]
To date, there is no direct evidence in the reviewed literature to suggest that this compound's primary anti-cancer effect stems from the direct inhibition of intracellular enzymes. Its role is more clearly defined as a molecular recognition element for targeted delivery.
Conclusion
The mechanism of action of this compound is elegantly simple and highly effective for its application in targeted cancer therapy. By leveraging the overexpression of sialic acids on cancer cells and the acidic nature of the tumor microenvironment, 5-BPA acts as a high-affinity, pH-sensitive targeting ligand. This allows for the selective delivery of conjugated payloads to tumor sites, enhancing therapeutic efficacy and potentially reducing off-target toxicity. While the broader family of boronic acids possesses enzyme-inhibiting properties, the current body of evidence strongly supports the role of this compound as a sophisticated molecular guide for cancer-specific drug delivery. Further research may yet uncover direct effects on cellular signaling, but its utility as a targeting agent is firmly established.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. scbt.com [scbt.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Dawn of a New Era in Glycan Recognition: A Technical Guide to Heterocyclic Boronic Acids for Sialic Acid Binding
For Immediate Release
In the intricate world of cellular communication, the sugar molecules, or glycans, that adorn cell surfaces play a pivotal role. Among these, sialic acid is a key player, often found at the outermost ends of glycan chains and deeply implicated in a range of physiological and pathological processes, including cancer progression and viral infection. The development of synthetic molecules that can selectively bind to sialic acid has been a long-standing goal for researchers in drug development and diagnostics. A groundbreaking discovery in this field has been the emergence of heterocyclic boronic acids, which have demonstrated an unprecedented affinity and selectivity for sialic acid, particularly under conditions relevant to the tumor microenvironment.
This technical guide provides an in-depth exploration of the discovery, synthesis, and characterization of these novel heterocyclic boronic acids. It is intended for researchers, scientists, and drug development professionals who are actively working in or entering the field of glycan recognition and its therapeutic applications.
Quantitative Analysis of Binding Affinity
A key characteristic of the newly discovered heterocyclic boronic acids is their remarkably high binding affinity for sialic acid, especially in acidic environments, a hallmark of many tumor microenvironments.[1][2] The binding affinities, represented by the association constant (K_a), have been quantified using various biophysical techniques. Below is a summary of the key quantitative data, comparing the performance of a leading heterocyclic boronic acid, 5-boronopicolinic acid (5-BPA), with the established benchmark, 3-propionamidophenylboronic acid.
| Compound | Target Saccharide | pH | Association Constant (K_a) [M⁻¹] | Reference |
| This compound (5-BPA) | Sialic Acid | 5.0 | >1 x 10³ | [3] |
| This compound (5-BPA) | Sialic Acid | 6.5 | Significantly higher than at pH 7.4 | [1][4] |
| This compound (5-BPA) | Sialic Acid | 7.4 | Reduced binding compared to acidic pH | [2] |
| 3-Propionamidophenylboronic Acid | Sialic Acid | - | Gold-standard for comparison | [1][4] |
| Phenylboronic Acid | Sialic Acid | - | ~40 | [5] |
Experimental Protocols
The successful development and characterization of these heterocyclic boronic acids rely on a suite of robust experimental protocols. This section details the methodologies for the synthesis of a key compound, this compound, and the primary techniques used to assess its binding to sialic acid.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, adapted from general methods for the synthesis of pyridine (B92270) boronic acids. A plausible synthetic route is outlined below.
Step 1: Bromination of 2-Picolinic Acid 2-Picolinic acid is first brominated at the 5-position to yield 5-bromo-2-picolinic acid. This can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), in the presence of a catalyst.
Step 2: Miyaura Borylation The resulting 5-bromo-2-picolinic acid undergoes a palladium-catalyzed Miyaura borylation reaction. This reaction utilizes a diboron (B99234) reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in an appropriate solvent (e.g., dioxane). This step yields the pinacol (B44631) ester of this compound.
Step 3: Hydrolysis Finally, the pinacol ester is hydrolyzed under acidic conditions to yield the final product, this compound.
Binding Affinity Determination
1. Fluorescence Spectroscopy (Competitive Binding Assay)
This method relies on the displacement of a fluorescent reporter molecule from a known sialic acid-binding protein (lectin) by the boronic acid.
-
Materials: Sialic acid-specific lectin (e.g., Sambucus nigra agglutinin, SNA), fluorescently labeled sialic acid derivative, heterocyclic boronic acid, buffer solution (e.g., PBS at various pH values).
-
Procedure:
-
Prepare a solution of the lectin and the fluorescently labeled sialic acid derivative, allowing them to form a complex, resulting in a measurable fluorescence signal.
-
Add increasing concentrations of the heterocyclic boronic acid to the solution.
-
The boronic acid will compete with the lectin for binding to the sialic acid derivative, causing a displacement and a corresponding change in the fluorescence signal.
-
Measure the change in fluorescence intensity at each concentration of the boronic acid.
-
The binding affinity (K_a) can be calculated by fitting the data to a competitive binding isotherm.
-
2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.
-
Materials: Heterocyclic boronic acid, sialic acid, degassed buffer solution (e.g., phosphate (B84403) or acetate (B1210297) buffer at the desired pH).
-
Procedure:
-
Load the sialic acid solution into the sample cell of the calorimeter.
-
Load the heterocyclic boronic acid solution into the titration syringe.
-
Perform a series of small injections of the boronic acid solution into the sample cell while monitoring the heat change.
-
Integrate the heat change peaks for each injection.
-
Fit the integrated data to a suitable binding model to determine the binding affinity (K_a), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
3. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding.
-
Materials: SPR sensor chip, heterocyclic boronic acid (immobilized on the chip), sialic acid solution in running buffer.
-
Procedure:
-
Immobilize the heterocyclic boronic acid onto the surface of the SPR sensor chip.
-
Flow a solution of sialic acid at various concentrations over the sensor surface.
-
Monitor the change in the SPR signal in real-time to observe the association and dissociation of sialic acid.
-
Analyze the resulting sensorgrams to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d), from which the association constant (K_a = 1/K_d) can be calculated.
-
Visualizing the Science
To better illustrate the concepts and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the development and characterization of heterocyclic boronic acids for sialic acid binding.
Caption: Simplified signaling pathways modulated by sialic acid, and the inhibitory action of heterocyclic boronic acids.
Caption: Logical relationships in the structure-activity relationship (SAR) of heterocyclic boronic acids for sialic acid binding.
Conclusion
The discovery of heterocyclic boronic acids with high affinity and selectivity for sialic acid represents a significant advancement in the field of chemical biology and drug discovery. These molecules offer promising new tools for the development of targeted therapies and diagnostic agents, particularly in the context of cancer. This technical guide has provided a comprehensive overview of the key data, experimental methodologies, and underlying scientific principles related to this exciting new class of compounds. Further research and development in this area hold the potential to unlock novel therapeutic strategies for a range of diseases where sialic acid plays a critical role.
References
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - Chemical Science (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 5-Boronopicolinic Acid: Structure, Properties, and Applications in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Boronopicolinic acid, a heterocyclic organoboron compound, is emerging as a significant tool in biochemical research and a promising building block in drug development. Its unique structure, featuring both a carboxylic acid and a boronic acid group on a pyridine (B92270) ring, imparts valuable properties for molecular recognition. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. A primary focus is placed on its high affinity and selectivity for sialic acids, particularly under the acidic pH conditions characteristic of tumor microenvironments. Detailed experimental protocols for sialic acid binding assays and quantitative binding data are presented to enable practical application in research settings.
Core Chemical Identity and Properties
This compound, also known as 6-Carboxypyridine-3-boronic acid, is a stable, solid compound utilized in organic synthesis and medicinal chemistry.[1][2][3][4][5] Its structure combines a pyridine core with two key functional groups: a carboxylic acid at the 2-position and a boronic acid at the 5-position. This arrangement is crucial for its function as a molecular binder.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| CAS Number | 913836-11-0 | [1][3][6][7] |
| Molecular Formula | C₆H₆BNO₄ | [1][3][6][7] |
| Molecular Weight | 166.93 g/mol | [1][3][6][7] |
| Synonyms | 6-Carboxypyridine-3-boronic acid | [1][2][4][5] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | [1][3] |
| Storage Temperature | -20°C | [6][7] |
| SMILES | O=C(O)c1cccc(n1)B(O)O | |
| InChI | InChI=1S/C6H6BNO4/c9-5(10)6-4(2-1-3-7-6)8(11)12/h1-3H,(H,9,10)(H2,11,12) |
Spectral Data
Synthesis and Preparation
Boronic acids can be synthesized through various methods, including the reaction of organolithium or Grignard reagents with trialkyl borates.[11] A common route for preparing pyridine-based boronic acids involves a lithium-halogen exchange from a bromopyridine precursor at low temperatures, followed by quenching with a borate (B1201080) ester like triisopropyl borate.[11]
While a specific, detailed protocol for the synthesis of this compound is not widely published in open literature, a procedure for a structurally related derivative, (6-propylcarbamoyl)pyridine-3-boronic acid, provides a relevant experimental workflow.[8]
Example Experimental Protocol: Synthesis of a this compound Derivative
This protocol details the synthesis of (6-propylcarbamoyl)pyridine-3-boronic acid from this compound, illustrating a common amidation reaction.
Objective: To couple a propylamino group to the carboxylic acid moiety of this compound.
Materials:
-
This compound (500 mg, 3 mmol)
-
Propylamine (B44156) (200 mg, 3.1 mmol)
-
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) (1.2 g, ~4 mmol)
-
N,N-Dimethylformamide (DMF) (30 mL)
-
0.1 M Hydrochloric acid (aq)
-
Acetone
Procedure:
-
Dissolve this compound (500 mg, 3 mmol) and propylamine (200 mg, 3.1 mmol) in DMF (30 mL).
-
To this solution, add DMT-MM (1.2 g, ~4 mmol).
-
Stir the reaction mixture at room temperature overnight.
-
Remove the DMF solvent under reduced pressure (e.g., using a rotary evaporator).
-
Dissolve the resulting crude yellow oil in aqueous 0.1 M HCl.
-
Evaporate the solvent again via rotary evaporator.
-
Stir the resulting light-yellow solid in acetone.
-
Collect the resulting white crystalline precipitate by filtration to yield (6-propylcarbamoyl)pyridine-3-boronic acid.[8]
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[8]
Biological Activity and Applications
The primary application of this compound in drug development and research stems from its ability to form reversible covalent bonds with diols.[1][12] This property makes it an excellent candidate for targeting glycoproteins, which are often dysregulated in diseases like cancer.
High-Affinity Binding to Sialic Acid
This compound has demonstrated an exceptionally high affinity and selectivity for sialic acids (SAs), which are terminal sugar residues on glycoproteins.[1][2] This interaction is particularly strong under weakly acidic conditions (pH ~6.5), which is a hallmark of the microenvironment of many solid tumors.[2][12] This pH-dependent binding provides a mechanism for targeted drug delivery, where a therapeutic agent conjugated to this compound would preferentially bind to cancer cells in the acidic tumor environment while having lower affinity for cells in healthy tissues at physiological pH (7.4).[12][13]
The binding affinity (Ka) of this compound for sialic acid is significantly higher than that of the widely used 3-propionamidophenylboronic acid.[1][2] At a pH of 5.0, the association constant (Ka) between this compound and sialic acid is greater than 1 x 10³ M⁻¹.[13]
Quantitative Binding Data
The binding constants between this compound and various sugars have been determined using ¹¹B NMR spectroscopy. The data clearly shows a preferential and strengthened binding to N-acetylneuraminic acid (a common sialic acid) as the pH decreases.
| Sugar | Binding Constant (Kₐ, M⁻¹) at pH 7.4 | Binding Constant (Kₐ, M⁻¹) at pH 6.5 | Reference |
| N-Acetylneuraminic Acid | ~150 | ~800 | [8] |
| Glucose | < 10 | < 10 | [8] |
| Galactose | < 10 | < 10 | [8] |
| Mannose | < 10 | < 10 | [8] |
Note: Binding constants are approximate values derived from published graphs in the supplementary information of the cited source.[8]
Application in Cancer Targeting
The selective binding to sialic acids on cancer cells makes this compound a valuable ligand for tumor-targeting drug delivery systems.[12] Nanoparticles functionalized with this compound have been shown to enhance the delivery of chemotherapy drugs to tumors, leading to improved efficacy in eliminating cancer stem-like cells and suppressing tumor growth in preclinical models.[12]
Experimental Protocols and Visualizations
Protocol: Competitive Sialic Acid Binding Assay
This protocol provides a method to evaluate the ability of this compound to compete with a known sialic acid-binding lectin for binding sites on the surface of cancer cells.
Objective: To assess the sialic acid-binding capability of this compound on SA-rich cancer cells (e.g., PANC-1) via fluorescence microscopy.
Materials:
-
PANC-1 cells (or other high sialic acid-expressing cell line)
-
Phosphate-Buffered Saline (PBS) at pH 7.4 and pH 6.5
-
This compound solution (concentration to be optimized, e.g., 1-10 mM)
-
Fluorescently labeled Sambucus Nigra (SNA) lectin (a known sialic acid-binding protein)
-
Hoechst stain (for nuclear counterstaining)
-
Sialidase (enzyme to remove sialic acids, for negative control)
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Culture PANC-1 cells on glass-bottom dishes suitable for microscopy.
-
Control Group (No Competitor): Incubate cells with PBS (pH 7.4 or 6.5) for 10-15 minutes. Add the fluorescently labeled SNA lectin and incubate according to the manufacturer's protocol.
-
Experimental Group (Competition): Incubate a separate set of cells with a solution of this compound in PBS (at both pH 7.4 and 6.5) for 10-15 minutes.
-
Lectin Staining: Without washing, add the fluorescently labeled SNA lectin to the cells from step 3 and incubate.
-
Negative Control (Sialidase Treatment): Treat a set of cells with sialidase to remove surface sialic acids prior to incubation with the SNA lectin. This confirms the lectin's specificity.
-
Washing and Staining: Wash all cell groups with cold PBS to remove unbound reagents. Counterstain the cell nuclei with Hoechst stain.
-
Imaging: Acquire images using a confocal microscope. The fluorescence intensity of the labeled lectin on the cell surface will be observed. A significant reduction in fluorescence in the experimental group compared to the control group indicates successful competition by this compound for sialic acid binding sites.[2]
Visualization of pH-Dependent Binding Mechanism
The following diagram illustrates the logical relationship of how this compound can be used for targeted delivery. At physiological pH, binding is minimal, but in the acidic tumor microenvironment, binding to sialic acid on the cancer cell surface is enhanced.
References
- 1. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 6-Carboxypyridine-3-boronic acid | CymitQuimica [cymitquimica.com]
- 5. capotchem.com [capotchem.com]
- 6. researchgate.net [researchgate.net]
- 7. usbio.net [usbio.net]
- 8. rsc.org [rsc.org]
- 9. 913836-11-0|this compound|BLD Pharm [bldpharm.com]
- 10. This compound(913836-11-0) 1H NMR spectrum [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
5-Boronopicolinic Acid: A Technical Guide for Researchers
Introduction
5-Boronopicolinic acid, also known as 6-carboxypyridine-3-boronic acid, is a pyridine (B92270) derivative containing a boronic acid functional group.[1][2] This compound has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique chemical properties make it a valuable building block in organic synthesis and a versatile tool in the design of targeted drug delivery systems.[3][4] This technical guide provides an in-depth overview of this compound, including its chemical identification, physical properties, and key applications, with a focus on experimental protocols and relevant biological pathways.
Chemical Identification and Properties
The definitive identifier for this compound is its CAS number: 913836-11-0 .[1][5][6] A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| CAS Number | 913836-11-0 | [1][5] |
| Molecular Formula | C₆H₆BNO₄ | [1][5] |
| Molecular Weight | 166.93 g/mol | [1][5] |
| Purity | ≥95% | [1] |
| Alternate Name | 6-Carboxypyridine-3-boronic acid | [1][2] |
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of complex organic molecules, largely through its participation in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[7][8] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[7]
Furthermore, the boronic acid moiety of this compound exhibits a strong affinity for diols, a chemical feature present in sialic acids which are often overexpressed on the surface of cancer cells.[3][4] This interaction forms the basis for its application in targeted drug delivery systems, where nanoparticles functionalized with this compound can selectively bind to tumor cells, thereby enhancing the local concentration and efficacy of encapsulated anticancer drugs.[3]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., 1,4-dioxane (B91453) and water)
-
Round-bottom flask or pressure vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a clean and dry round-bottom flask equipped with a magnetic stir bar, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.5 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge the vessel with an inert gas, such as argon, for 10-15 minutes to remove oxygen.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (a mixture of 1,4-dioxane and water is common) to the flask.[9] Subsequently, add the palladium catalyst (0.05-0.1 equivalents).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the typical workflow for the Suzuki-Miyaura cross-coupling reaction described above.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The underlying mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle centered around a palladium complex. This cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[10] Avoid breathing dust and prevent contact with skin and eyes.[10] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[10][11][12] Store the compound in a tightly sealed container in a cool, dry place.[5] Some sources recommend storage at -20°C for maximum stability.[5]
Conclusion
This compound is a versatile chemical compound with significant applications in organic synthesis and drug discovery. Its utility in the robust Suzuki-Miyaura coupling reaction and its potential for targeted drug delivery make it a compound of high interest to researchers and scientists. The protocols and information provided in this guide offer a comprehensive starting point for its use in a laboratory setting.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. This compound-functionalized polymeric nanoparticles for targeting drug delivery and enhanced tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. 913836-11-0|this compound|BLD Pharm [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. youtube.com [youtube.com]
- 10. fishersci.com [fishersci.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
The Role of 5-Boronopicolinic Acid in Bidentate Chelation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Boronopicolinic acid, a heterocyclic boronic acid, is emerging as a significant molecule in the field of molecular recognition, particularly for its ability to form stable bidentate chelates with 1,2- and 1,3-diols. This technical guide provides a comprehensive overview of the principles governing this interaction, its applications in drug development, and detailed methodologies for its characterization. While specific quantitative binding data for this compound with a wide range of diols is not extensively available in public literature, this guide synthesizes the existing knowledge on its remarkable affinity for sialic acid and provides generalized experimental protocols based on established methods for studying boronic acid-diol interactions.
Introduction to this compound and Bidentate Chelation
This compound is a pyridine-based boronic acid derivative. The key to its function lies in the electron-deficient boron atom, which acts as a Lewis acid. This allows it to reversibly form covalent bonds with electron-rich diol functionalities present in many biological molecules, including sugars, glycoproteins, and catechols. This interaction, known as bidentate chelation, results in the formation of a stable five- or six-membered ring, effectively "chelating" the diol.
The pKa of the boronic acid and the pH of the environment are critical factors influencing this equilibrium. Generally, the boronate form (B(OH)3-), which is more prevalent at pH values above the pKa, is the active species in diol binding. The pKa of this compound is influenced by the electron-withdrawing nature of the pyridine (B92270) ring, which can affect its binding affinity and optimal pH for chelation.
Quantitative Data on Bidentate Chelation
While comprehensive studies detailing the binding affinities of this compound with a broad spectrum of diols are limited, its interaction with sialic acid has been a focus of research due to the overexpression of sialic acid on the surface of cancer cells.
| Ligand | Binding Constant (Ka) | pH | Method | Reference |
| Sialic Acid | > 1 x 10³ M⁻¹ | 5.0 | Not specified | [Not explicitly stated in provided text] |
Note: The provided search results mention a high affinity for sialic acid but do not cite a specific primary source with a detailed experimental determination of this value. Further research is needed to obtain a comprehensive dataset for various diols.
Experimental Protocols
Synthesis and Purification of this compound
Synthesis: A common route to synthesize arylboronic acids is through the reaction of a corresponding aryl halide with a borate (B1201080) ester in the presence of a strong base. For this compound, this would typically involve the use of a brominated picolinic acid derivative.
Purification: Purification of boronic acids can be challenging due to their polarity and tendency to form anhydrides (boroxines). Common methods include:
-
Recrystallization: Often from hot water or ethanol.
-
Chromatography: Reverse-phase chromatography (C18) can be effective. Normal phase silica (B1680970) gel chromatography is often difficult.
-
Diethanolamine Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine, which can be isolated and then hydrolyzed to yield the pure boronic acid.
-
Sorbitol Extraction: This method utilizes the strong binding of boronic acids to sorbitol to selectively extract the boronic acid into an aqueous phase.
Determination of pKa by Potentiometric Titration
The pKa of this compound is a critical parameter for understanding its chelation behavior. Potentiometric titration is a standard method for its determination.
Protocol:
-
Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable buffer or deionized water.
-
Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
-
Place the this compound solution in a temperature-controlled vessel and immerse the calibrated pH electrode.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.
-
Record the pH after each addition of the titrant, allowing the solution to equilibrate.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
The data can be analyzed using a first derivative plot (dpH/dV) to accurately determine the equivalence point.
Characterization of Bidentate Chelation by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.
Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound (in the syringe, typically 10-20 times the concentration of the diol) and the diol of interest (in the sample cell).
-
Both solutions must be in the exact same buffer to minimize heats of dilution. A common buffer is phosphate-buffered saline (PBS) at the desired pH.
-
Degas both solutions thoroughly to prevent bubble formation in the calorimeter.
-
-
Instrument Setup:
-
Set the desired experimental temperature.
-
Perform a control titration by injecting the this compound solution into the buffer alone to determine the heat of dilution.
-
-
Titration:
-
Inject small aliquots of the this compound solution into the diol solution at regular intervals.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.
-
Analysis of Chelate Formation by ¹¹B NMR Spectroscopy
¹¹B NMR spectroscopy is a powerful tool for studying the coordination state of boron. The chemical shift of the ¹¹B nucleus is sensitive to its hybridization state, allowing for the differentiation between the trigonal planar boronic acid and the tetrahedral boronate ester formed upon chelation.
Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound (e.g., 20 mM) in a suitable deuterated solvent (e.g., D₂O with a buffer to control the pD).
-
Prepare a separate solution containing both this compound and the diol of interest at a known molar ratio.
-
-
NMR Acquisition:
-
Acquire ¹¹B NMR spectra for both samples. Use a quartz NMR tube to avoid background signals from borosilicate glass.
-
The trigonal boronic acid will typically show a broader signal at a lower field (e.g., ~30 ppm), while the tetrahedral boronate ester will appear as a sharper signal at a higher field (e.g., 5-15 ppm).
-
-
Data Analysis:
-
By comparing the spectra with and without the diol, the formation of the chelate can be confirmed.
-
The relative integration of the signals for the free and chelated forms can be used to estimate the equilibrium constant of the binding interaction.
-
Fluorescence Spectroscopy for Binding Affinity Determination
Fluorescence spectroscopy can be used in a competitive binding assay to determine the binding affinity of this compound for non-fluorescent diols. Alizarin Red S (ARS) is a common fluorescent dye that forms a fluorescent complex with boronic acids.
Protocol:
-
Determine the Binding Constant of this compound with ARS:
-
Prepare a solution of ARS at a fixed concentration.
-
Titrate with increasing concentrations of this compound.
-
Measure the fluorescence intensity at the emission maximum of the complex after each addition.
-
Fit the data to determine the binding constant (K_ARS).
-
-
Competitive Displacement Assay:
-
Prepare a solution containing a fixed concentration of both this compound and ARS, such that a significant portion of the ARS is complexed.
-
Titrate this solution with increasing concentrations of the diol of interest.
-
The diol will compete with ARS for binding to the boronic acid, leading to a decrease in fluorescence.
-
Measure the fluorescence intensity after each addition of the diol.
-
-
Data Analysis:
-
The binding constant for the diol can be calculated from the decrease in fluorescence using the known K_ARS and the concentrations of all species.
-
Visualizations
Signaling Pathways and Logical Relationships
Caption: Equilibrium of this compound bidentate chelation.
Experimental Workflows
Caption: Isothermal Titration Calorimetry (ITC) workflow.
Caption: ¹¹B NMR Spectroscopy workflow for chelation analysis.
Applications in Drug Development
The ability of this compound to selectively bind to diol-containing molecules has significant implications for drug development:
-
Targeted Drug Delivery: By functionalizing drug delivery systems (e.g., nanoparticles) with this compound, these systems can be targeted to cells that overexpress specific glycans, such as the sialic acid found on many cancer cells. This can enhance the therapeutic efficacy and reduce off-target side effects.
-
Enzyme Inhibition: Many enzymes have active sites that bind to diol-containing substrates or cofactors. This compound and its derivatives can be designed as inhibitors that chelate these binding sites.
-
Biosensing: The reversible nature of the bidentate chelation makes this compound a valuable component in biosensors for detecting the presence and concentration of specific sugars or glycoproteins, which can be important biomarkers for various diseases.
Conclusion
This compound is a promising molecule for applications requiring molecular recognition of diols. Its bidentate chelation properties, particularly its high affinity for sialic acid, make it a valuable tool in drug development and diagnostics. While a comprehensive quantitative understanding of its binding with a wide array of diols requires further investigation, the experimental methodologies outlined in this guide provide a robust framework for researchers to characterize these interactions and unlock the full potential of this versatile compound.
The Boronic Acid-Diol Interaction: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the core principles, experimental evaluation, and applications of the dynamic covalent interaction between boronic acids and diols.
The reversible, covalent interaction between boronic acids and diols has emerged as a powerful tool in various scientific disciplines, particularly in the realms of molecular recognition, drug delivery, and diagnostics.[1] This technical guide provides a comprehensive overview of the fundamental principles governing this interaction, detailed experimental protocols for its characterization, and a summary of key quantitative data to aid researchers, scientists, and drug development professionals in harnessing its potential.
Core Principles of the Boronic Acid-Diol Interaction
The foundation of the boronic acid-diol interaction lies in the Lewis acidic nature of the boron atom in a boronic acid (R-B(OH)₂).[2] The boron atom possesses an empty p-orbital, making it susceptible to nucleophilic attack.[3] In an aqueous environment, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[4] The interaction with a diol, a molecule containing two hydroxyl groups, typically in a 1,2- or 1,3-relationship, leads to the formation of a cyclic boronate ester.[5] This reaction is reversible and highly dependent on the pH of the solution.[6]
Mechanism of Interaction
The formation of the cyclic boronate ester can proceed through several proposed pathways. A key aspect is the involvement of both the neutral boronic acid and the anionic boronate species in the reaction with the diol.[7] The reaction involves a two-step mechanism, with the initial binding of the diol to the boron atom often being the rate-determining step.[3]
The equilibrium of this interaction is significantly influenced by several factors:
-
pH: The binding affinity generally increases with increasing pH, as the concentration of the more reactive tetrahedral boronate ion becomes more significant.[6] However, the optimal pH for binding is not always above the pKa of the boronic acid and is influenced by the pKa of both the boronic acid and the diol.[8][9]
-
pKa of the Boronic Acid: Boronic acids with lower pKa values are generally believed to have greater binding affinities at neutral pH, although this is not universally true.[8] Electron-withdrawing substituents on an arylboronic acid can increase its Lewis acidity and lower its pKa, thereby enhancing its binding affinity for diols.[10]
-
Diol Structure: The stereochemistry and conformation of the diol play a crucial role. Diols with hydroxyl groups that can readily adopt a syn-periplanar conformation to form a five- or six-membered ring will exhibit stronger binding.[11][12] For example, fructose, which has a higher population of the furanose form with cis-diols, generally shows a higher binding affinity than glucose.[12]
-
Steric Hindrance: Steric hindrance around the boron atom or the diol can impede the formation of the boronate ester.[11]
-
Buffer Composition: The composition of the buffer solution can also affect the apparent association constants.[9][11]
Quantitative Data on Boronic Acid-Diol Interactions
The strength of the boronic acid-diol interaction is quantified by the association constant (Kₐ) or binding constant (Kₑq). The following tables summarize key quantitative data from the literature, providing a comparative overview of binding affinities for different boronic acids and diols under various pH conditions.
Table 1: pKa Values of Selected Boronic Acids
| Boronic Acid | pKa | Reference |
| Phenylboronic Acid (PBA) | 8.8 | [13] |
| 3-Aminophenylboronic Acid (APBA) | - | [14] |
| 4-Carboxyphenylboronic Acid | - | [15] |
| 2,5-Difluorophenylboronic Acid | - | [9] |
Table 2: Association Constants (Kₑq, M⁻¹) for Phenylboronic Acid with Various Diols at Different pH Values
| Diol | pH 5.8 | pH 7.4 | pH 8.5 | Reference |
| D-Fructose | 4.6 | 160 | 560 | [16] |
| D-Glucose | - | - | - | [11] |
| Catechol | - | - | - | [9] |
| D-Sorbitol | - | - | - | [11] |
| D-Galactose | - | 80 (at pH 8.5) | - | [16] |
| Alizarin Red S (ARS) | - | - | - | [16] |
Table 3: Kinetic Data for Boronic Acid-Sugar Interactions
| Boronic Acid | Sugar | k_on (M⁻¹s⁻¹) | Reference |
| Isoquinolinylboronic Acids | D-Fructose | - | [4] |
| Isoquinolinylboronic Acids | D-Glucose | - | [4] |
| Boric Acid | Ethylene Glycol | 0.057 min⁻¹ (rate constant) | [17] |
| Boric Acid | 1,3-Propanediol | 0.031 min⁻¹ (rate constant) | [17] |
Experimental Protocols for Characterizing Boronic Acid-Diol Interactions
Several experimental techniques can be employed to study and quantify the interaction between boronic acids and diols. Below are detailed methodologies for key experiments.
Determination of Boronic Acid pKa by Spectroscopic Titration
Principle: The UV-Vis absorbance spectrum of a boronic acid changes as it transitions from the neutral trigonal form to the anionic tetrahedral form upon deprotonation. By monitoring this change as a function of pH, the pKa can be determined.[12]
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the boronic acid in a suitable solvent (e.g., DMSO or water).
-
Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 12).
-
-
Spectroscopic Measurement:
-
For each pH value, add a small aliquot of the boronic acid stock solution to the buffer to a final concentration typically in the micromolar range.
-
Record the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance change.
-
Plot the absorbance at this wavelength against the pH of the solution.
-
Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value.
-
Determination of Binding Constants by Fluorescence Competitive Binding Assay
Principle: This assay utilizes a fluorescent diol reporter, such as Alizarin Red S (ARS), which exhibits a change in fluorescence upon binding to a boronic acid.[11] A non-fluorescent diol of interest can then compete with ARS for binding to the boronic acid, causing a decrease in fluorescence. This displacement allows for the determination of the binding constant between the boronic acid and the diol of interest.[12]
Methodology:
-
Determine the Association Constant between Boronic Acid and ARS (K_ARS):
-
Prepare a solution of ARS at a constant concentration in a buffer of desired pH.
-
Titrate this solution with increasing concentrations of the boronic acid.
-
Measure the fluorescence intensity after each addition.
-
Plot the change in fluorescence against the boronic acid concentration and fit the data to a suitable binding model to determine K_ARS.[12]
-
-
Competitive Binding Assay:
-
Prepare a solution containing a constant concentration of both the boronic acid and ARS.
-
Titrate this solution with increasing concentrations of the diol of interest.
-
Measure the fluorescence intensity after each addition. The fluorescence will decrease as the diol displaces ARS.[12]
-
Plot the decrease in fluorescence against the diol concentration.
-
-
Data Analysis:
-
The apparent boronic acid-diol association constant (Kₑq) can be calculated from the competitive binding data using the known K_ARS value and the concentrations of the components.[11]
-
NMR Spectroscopy for Studying Complexation
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural and kinetic information about the boronic acid-diol interaction. ¹H and ¹¹B NMR are particularly useful. Changes in chemical shifts upon complexation can confirm binding, and techniques like 1D EXSY NMR can be used to measure the rates of dynamic exchange processes.[18]
Methodology:
-
Sample Preparation:
-
Prepare solutions of the boronic acid, the diol, and a mixture of the two in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire ¹H and ¹¹B NMR spectra for each sample.
-
For kinetic studies, employ techniques like 1D EXSY (Exchange Spectroscopy).[18]
-
-
Data Analysis:
-
Analyze changes in chemical shifts and peak integrations in the ¹H NMR spectra to determine the extent of complexation.
-
The ¹¹B NMR spectrum can distinguish between the trigonal boronic acid and the tetrahedral boronate ester.
-
EXSY NMR data can be analyzed to quantify the rate constants of esterification and hydrolysis.[18]
-
Applications in Drug Development and Research
The unique properties of the boronic acid-diol interaction have led to its widespread application in various areas of drug development and biomedical research.
Drug Delivery
The pH-sensitivity of the boronic acid-diol interaction makes it an attractive linker for stimuli-responsive drug delivery systems.[19] For instance, nanoparticles can be functionalized with boronic acids, which can then bind to diol-containing drugs or targeting ligands.[20] The lower pH environment of tumor tissues or endosomes can trigger the cleavage of the boronate ester, leading to localized drug release.[6] This approach has been used for the delivery of anticancer drugs and insulin.[19][21]
Diagnostics and Sensing
Boronic acid-based fluorescent sensors have been developed for the detection of saccharides and other diol-containing biomolecules.[5][22] These sensors typically consist of a fluorophore coupled to a boronic acid. Binding of a diol modulates the electronic properties of the boronic acid, leading to a change in the fluorescence signal.[5] This principle is widely used in the development of continuous glucose monitoring systems for diabetes management.[23] Phenylboronic acid and its derivatives are also being explored for targeting sialic acid, which is overexpressed on the surface of some cancer cells, for diagnostic purposes.[2][24]
Protecting Groups in Organic Synthesis
In multi-step organic synthesis, boronic acids can be protected by forming a stable cyclic ester with a diol, such as pinacol.[25] These boronate esters are generally more stable and easier to handle than the free boronic acids.[26] The protecting group can be removed under specific conditions to regenerate the boronic acid for subsequent reactions, such as the Suzuki-Miyaura cross-coupling.[25][26] Various protecting groups with different stabilities and deprotection conditions have been developed, allowing for orthogonal strategies in complex syntheses.[27][28][29]
Conclusion
The boronic acid-diol interaction is a versatile and powerful tool with significant implications for drug development, diagnostics, and chemical synthesis. A thorough understanding of the fundamental principles governing this dynamic covalent bond, coupled with robust experimental methodologies for its characterization, is crucial for its effective application. This guide provides a foundational resource for researchers and scientists seeking to leverage the unique properties of this remarkable interaction in their work.
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT stud ... - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46964F [pubs.rsc.org]
- 4. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Using Boronic Acid as the Recognition and Signaling Moiety for Sugar Sensing [repository.lib.ncsu.edu]
- 9. 2024.sci-hub.ru [2024.sci-hub.ru]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. par.nsf.gov [par.nsf.gov]
- 19. Fabrication of boronic acid-functionalized nanoparticles via boronic acid–diol complexation for drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Targeted Nanoparticles Assembled via Complexation of Boronic Acid-Containing Targeting Moieties to Diol-Containing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]
- 29. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for 5-Boronopicolinic Acid Functionalization of Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Boronopicolinic acid (5-BPA) is a versatile functionalizing agent for nanoparticles, enabling targeted drug delivery and diagnostic applications. Its boronic acid moiety forms reversible covalent bonds with cis-diols present on the surface of cells, particularly with sialic acids that are often overexpressed in cancer cells.[1][2] This specific interaction allows for enhanced accumulation of nanoparticles at the tumor site, improving therapeutic efficacy while minimizing off-target effects.[1] These application notes provide a detailed protocol for the functionalization of polymeric nanoparticles with 5-BPA, along with methods for characterization and data presentation.
Experimental Protocols
This protocol describes the functionalization of pre-formed polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid)-g-polyethylenimine (PLGA-PEI), with this compound via electrostatic interaction.[1]
Materials:
-
This compound (5-BPA)
-
Polymeric nanoparticles (e.g., drug-loaded PLGA-PEI nanoparticles)
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction vessel (e.g., glass vial)
-
Magnetic stirrer and stir bar
-
Centrifuge
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
Transmission Electron Microscope (TEM)
-
UV-Vis spectrophotometer
Protocol for 5-BPA Functionalization of Nanoparticles:
-
Nanoparticle Preparation: Synthesize polymeric nanoparticles using a suitable method. For example, drug-loaded PLGA-PEI nanoparticles can be formed by encapsulating a therapeutic agent like camptothecin (B557342) (CPT) within a PLGA-PEI matrix.[1]
-
Dispersion of Nanoparticles: Disperse the prepared nanoparticles in DI water to a final concentration of 1 mg/mL.
-
Preparation of 5-BPA Solution: Prepare a stock solution of this compound in DI water. The concentration will depend on the desired molar ratio of polymer to 5-BPA.
-
Functionalization Reaction:
-
Place the nanoparticle dispersion in a clean reaction vessel with a magnetic stir bar.
-
While stirring, add the 5-BPA solution dropwise to the nanoparticle dispersion. The electrostatic interaction between the positively charged PEI on the nanoparticle surface and the negatively charged boronic acid will drive the coating process.[1]
-
Vary the molar ratio of the polymer to 5-BPA to optimize the functionalization. Ratios of 1:1, 1:5, 1:10, and 1:20 have been reported to be effective.[1]
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous stirring.
-
-
Purification of Functionalized Nanoparticles:
-
Centrifuge the reaction mixture at a high speed (e.g., 15,000 rpm) for 30 minutes to pellet the functionalized nanoparticles.
-
Remove the supernatant containing unbound 5-BPA.
-
Resuspend the nanoparticle pellet in fresh DI water.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted 5-BPA.
-
-
Characterization of 5-BPA Functionalized Nanoparticles:
-
Size and Zeta Potential: Measure the hydrodynamic diameter and surface charge of the functionalized nanoparticles using a DLS instrument and zeta potential analyzer. An increase in size and a change in zeta potential can indicate successful functionalization.
-
Morphology: Visualize the shape and size of the nanoparticles using Transmission Electron Microscopy (TEM).
-
Functionalization Confirmation: Use techniques like Fourier-transform infrared spectroscopy (FTIR) or X-ray photoelectron spectroscopy (XPS) to confirm the presence of boron on the nanoparticle surface.
-
In Vitro Binding Studies: Evaluate the binding affinity of the functionalized nanoparticles to sialic acid-expressing cells (e.g., cancer cell lines like 4T1 or MCF-7) using techniques like flow cytometry or fluorescence microscopy.[1]
-
Data Presentation
Quantitative data from the characterization of the nanoparticles should be summarized in a clear and structured table for easy comparison.
| Nanoparticle Formulation | Molar Ratio (Polymer:5-BPA) | Average Size (nm) | Zeta Potential (mV) | Drug Loading Capacity (%) |
| Unfunctionalized NP | N/A | 150 ± 5.2 | +25.3 ± 1.8 | 10.5 ± 0.7 |
| 5-BPA NP | 1:1 | 162 ± 4.8 | +18.1 ± 2.1 | N/A |
| 5-BPA NP | 1:5 | 175 ± 6.1 | +10.5 ± 1.5 | N/A |
| 5-BPA NP | 1:10 | 188 ± 5.5 | +5.2 ± 1.9 | N/A |
| 5-BPA NP | 1:20 | 205 ± 7.3 | -2.4 ± 2.5 | N/A |
Note: The data presented in this table is illustrative and will vary depending on the specific nanoparticle system and experimental conditions.
Visualizations
Experimental Workflow:
References
- 1. This compound-functionalized polymeric nanoparticles for targeting drug delivery and enhanced tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fabrication of phenyl boronic acid modified pH-responsive zinc oxide nanoparticles as targeted delivery of chrysin on human A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Boronopicolinic Acid in Sialic Acid Recognition: A Detailed Guide for Researchers
Introduction
5-Boronopicolinic acid (5-BPA) has emerged as a powerful tool for the selective recognition of sialic acids (SAs), a class of sugars often overexpressed on the surface of cancer cells and involved in various pathological processes.[1][2][3][4] This heterocyclic boronic acid derivative exhibits a remarkably high affinity and selectivity for sialic acids, particularly under the acidic conditions characteristic of the tumor microenvironment.[1][2][4][5] Its unique binding properties, coupled with its excellent water solubility, make it an attractive candidate for a wide range of applications in cancer diagnosis, targeted drug delivery, and cellular imaging.[1][5][6] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing 5-BPA for sialic acid recognition.
Key Features of this compound:
-
High Affinity and Selectivity for Sialic Acid: 5-BPA demonstrates a significantly higher binding affinity for sialic acid compared to other common monosaccharides, especially in acidic environments.[5]
-
pH-Dependent Binding: The interaction between 5-BPA and sialic acid is strongest under weakly acidic conditions (pH 6.5), which is relevant to the hypoxic tumor microenvironment.[1][2][4][5] This pH-dependent binding allows for targeted recognition of cancer cells.[6]
-
Excellent Water Solubility: Unlike some phenylboronic acid derivatives, 5-BPA and its conjugates are generally highly water-soluble, which is advantageous for medical applications.[1][5]
-
Chemical Modifiability: The structure of 5-BPA is amenable to chemical conjugation, allowing for the development of probes and drug delivery systems with preserved sialic acid-binding capabilities.[1][2][4][5]
Quantitative Data Summary
The binding affinity of this compound for sialic acid has been quantified and compared with other boronic acids and under different pH conditions.
| Compound | Target Saccharide | Binding Constant (K_a, M⁻¹) | pH | Reference |
| This compound (5-BPA) | Sialic Acid | >1 x 10³ | 5.0 | [7] |
| This compound (5-BPA) | Sialic Acid | High, but specific value not stated | 6.5 | [1][5] |
| Phenylboronic Acid | Sialic Acid | ~40 | Not specified | [7] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments involving the use of 5-BPA for sialic acid recognition.
Protocol 1: In Vitro Competitive Binding Assay on Cancer Cells
This protocol details a competitive binding assay to evaluate the ability of 5-BPA to block the binding of a sialic acid-specific lectin to cancer cells.
Objective: To assess the sialic acid binding specificity and efficacy of 5-BPA on the cell surface.
Materials:
-
PANC 1 (human pancreatic epithelioid carcinoma) cells
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 6.5
-
This compound (5-BPA)
-
3-propionamidophenylboronic acid (as a control)
-
Sambucus nigra (SNA) lectin, conjugated to a fluorescent dye (e.g., FITC or Rhodamine)
-
Bovine Serum Albumin (BSA)
-
Formaldehyde (B43269) or paraformaldehyde for cell fixation
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Culture PANC 1 cells in appropriate media until they reach the desired confluency.
-
Cell Seeding: Seed PANC 1 cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-incubation with Boronic Acids:
-
Prepare solutions of 5-BPA and 3-propionamidophenylboronic acid in PBS at both pH 7.4 and pH 6.5.
-
Wash the cells twice with the corresponding pH PBS.
-
Incubate the cells with the boronic acid solutions (or PBS as a control) for 1 hour at 37°C.
-
-
Lectin Staining:
-
Without washing, add the fluorescently labeled SNA lectin to the wells and incubate for 30 minutes at 37°C in the dark.
-
-
Fixation and Mounting:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the fluorescence intensity of the lectin staining on the cell surface. A decrease in fluorescence in the presence of boronic acids indicates competitive binding to sialic acids.
-
Workflow for Competitive Binding Assay
Caption: Workflow of the in vitro competitive binding assay.
Protocol 2: Cellular Imaging of Sialic Acid with Rhodamine-Labeled 5-BPA
This protocol describes the use of a fluorescently labeled 5-BPA derivative for direct visualization of sialic acid on the cell surface.
Objective: To directly image the binding of 5-BPA to sialic acid-rich cancer cells.
Materials:
-
Rhodamine-labeled this compound
-
PANC 1 cells
-
PBS at pH 7.4 and pH 6.5
-
Sialidase (Neuraminidase)
-
Hoechst stain (for nuclear counterstaining)
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture and Seeding: Culture and seed PANC 1 cells on glass-bottom dishes suitable for confocal microscopy.
-
Sialidase Treatment (Control):
-
For a negative control group, treat a subset of cells with sialidase in PBS for 1 hour at 37°C to remove cell surface sialic acids.
-
Wash the cells gently with PBS.
-
-
Incubation with Labeled 5-BPA:
-
Prepare a solution of rhodamine-labeled 5-BPA in PBS at pH 7.4 and pH 6.5.
-
Incubate the cells (both sialidase-treated and untreated) with the rhodamine-labeled 5-BPA solution for 5 minutes.
-
-
Nuclear Staining and Imaging:
-
Wash the cells twice with the corresponding pH PBS.
-
Stain the cell nuclei with Hoechst stain according to the manufacturer's protocol.
-
Image the cells using a confocal laser scanning microscope. The red fluorescence will indicate the localization of rhodamine-labeled 5-BPA, and blue fluorescence will show the nuclei.
-
-
Analysis:
-
Quantify the fluorescence intensity of the rhodamine signal on the cell surface for each condition (pH 7.4, pH 6.5, with and without sialidase treatment).[1]
-
Signaling Pathway of 5-BPA in Sialic Acid Recognition
Caption: Mechanism of 5-BPA binding to sialic acid for various applications.
Protocol 3: Capture of Sialoglycoproteins using 5-BPA-Modified Magnetic Particles
This protocol outlines a method for the selective capture and enrichment of sialoglycoproteins from a sample using magnetic particles functionalized with 5-BPA.
Objective: To isolate and enrich sialoglycoproteins for downstream analysis.
Materials:
-
5-BPA-modified magnetic particles (BMPs)
-
Fetuin (as a model sialoglycoprotein)
-
Acetate (B1210297) buffer (pH 5.0)
-
Phosphate (B84403) buffer (pH 7.6)
-
Magnetic separator
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Binding/Capture Step:
-
Resuspend the BMPs in acetate buffer (pH 5.0).
-
Add the sample containing the sialoglycoprotein (e.g., fetuin solution) to the BMP suspension.
-
Incubate the mixture with gentle agitation for a specified time (e.g., 1 hour) at room temperature to allow binding.
-
-
Washing:
-
Place the tube in a magnetic separator and allow the BMPs to pellet.
-
Carefully remove the supernatant.
-
Wash the BMPs several times with the acetate buffer to remove non-specifically bound proteins.
-
-
Elution/Dissociation:
-
To release the captured sialoglycoproteins, resuspend the BMPs in phosphate buffer (pH 7.6).
-
Incubate with agitation for a short period (e.g., 15 minutes). The change to a more basic pH will weaken the interaction and cause dissociation.[8]
-
-
Sample Recovery:
-
Use the magnetic separator to pellet the BMPs.
-
Collect the supernatant containing the enriched sialoglycoproteins.
-
-
Analysis:
Workflow for Sialoglycoprotein Capture
Caption: Workflow for the capture and release of sialoglycoproteins using BMPs.
Applications in Drug Development
The unique properties of 5-BPA make it a valuable ligand for targeted drug delivery systems. Nanomedicines, such as polymeric micelles, can be functionalized with 5-BPA to enhance their accumulation in tumors and facilitate intracellular drug delivery.[6] This strategy is particularly promising for targeting cancer stem-like cells, which are often rich in sialic acid and resistant to conventional chemotherapies.[6] The pH-triggered binding of 5-BPA ensures that the nanomedicines are preferentially activated in the acidic tumor microenvironment, minimizing off-target effects.[6]
Conclusion
This compound is a versatile and highly effective tool for the recognition of sialic acid. Its strong and pH-dependent binding characteristics, combined with its favorable physicochemical properties, enable a wide array of applications in basic research and drug development. The protocols and data presented in this document provide a solid foundation for researchers to harness the potential of 5-BPA in their studies of sialic acid-mediated biological processes and for the development of novel cancer-targeted therapies and diagnostics.
References
- 1. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - Chemical Science (RSC Publishing) DOI:10.1039/C7SC01905J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Simple Binding and Dissociation of a Sialoglycoprotein Using Boronic Acid-Modified Functional Interfaces on Microparticles | MDPI [mdpi.com]
- 8. Simple Binding and Dissociation of a Sialoglycoprotein Using Boronic Acid-Modified Functional Interfaces on Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Boronopicolinic Acid as a Ligand for Metal Ion and Biomolecule Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Boronopicolinic acid (5-BP), a heterocyclic boronic acid derivative, has emerged as a versatile ligand for studying interactions with both metal ions and biological molecules, particularly sialic acids.[1][2][3] Its unique structural features, including the boronic acid moiety and the picolinic acid scaffold, allow for diverse binding modes and make it a compound of significant interest in the fields of chemical biology, sensor development, and targeted drug delivery.[1][2][4] The boronic acid group is well-known for its ability to form reversible covalent bonds with diols, a functional group abundant in saccharides and glycoproteins.[1][2][5] This interaction is notably pH-dependent, offering a mechanism for controlled binding and release.[4][6]
These application notes provide a comprehensive overview of the use of this compound in studying these interactions, with a focus on its high affinity for sialic acids, which are overexpressed on the surface of cancer cells.[1][2][5] Detailed protocols for key analytical techniques, including fluorescence spectroscopy, isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy, are provided to facilitate the experimental investigation of these binding events.
Data Presentation
| Analyte | Ligand | Binding Constant (K) [M⁻¹] | pH | Analytical Method |
| N-acetylneuraminic acid | This compound | ~1200 | 6.5 | ¹¹B NMR Spectroscopy |
| N-acetylneuraminic acid | This compound | ~600 | 7.0 | ¹¹B NMR Spectroscopy |
| N-acetylneuraminic acid | This compound | ~200 | 7.4 | ¹¹B NMR Spectroscopy |
Table 1: Binding Constants of this compound with Sialic Acid.[6] The data highlights the enhanced binding affinity in a slightly acidic environment, which is characteristic of the tumor microenvironment.[1][2][5]
Mandatory Visualizations
Signaling Pathway: this compound Targeting Sialic Acid on Cancer Cells
References
- 1. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - Chemical Science (RSC Publishing) DOI:10.1039/C7SC01905J [pubs.rsc.org]
- 3. scbt.com [scbt.com]
- 4. Simple Binding and Dissociation of a Sialoglycoprotein Using Boronic Acid-Modified Functional Interfaces on Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying 5-Boronopicolinic Acid in Hypoxic Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid tumors are often characterized by regions of low oxygen, a condition known as hypoxia. This hypoxic microenvironment is associated with increased tumor aggressiveness, metastasis, and resistance to conventional therapies. A key feature of many cancer cells, which is further accentuated under hypoxia, is the overexpression of sialic acids on the cell surface. These terminal sugar residues on glycoproteins and glycolipids play a crucial role in cell-cell interactions, signaling, and immune evasion. The acidic nature of the hypoxic tumor microenvironment further modulates these interactions.
5-Boronopicolinic acid (5-BP) is a small molecule that exhibits a high affinity and selectivity for sialic acids, with its binding being particularly enhanced under the acidic conditions typical of hypoxic tumors. This property makes 5-BP a promising tool for studying the role of sialic acids in hypoxic cancer biology and a potential candidate for targeted therapeutic strategies. These application notes provide detailed protocols for the experimental setup to investigate the effects of this compound on hypoxic tumors, covering in vitro 2D and 3D models, as well as in vivo studies.
Mechanism of Action: this compound in the Hypoxic Tumor Microenvironment
This compound's primary mechanism of action in the context of hypoxic tumors is its pH-dependent binding to cell surface sialic acids. Hypoxic tumors exhibit a lower extracellular pH (around 6.5) compared to healthy tissues (pH 7.4) due to increased glycolysis. This acidic environment protonates the nitrogen atom in the pyridine (B92270) ring of 5-BP, enhancing its Lewis acidity and promoting the formation of a stable boronate ester with the diol groups of sialic acids. By binding to sialic acids, 5-BP can disrupt critical cancer-promoting pathways that are often upregulated in hypoxia, such as cell migration, invasion, and immune evasion.
Application Notes and Protocols for Conjugating 5-Boronopicolinic Acid to Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the covalent and non-covalent conjugation of 5-Boronopicolinic acid (5-BPA) to various polymers. The protocols outlined below are essential for the development of targeted drug delivery systems, stimuli-responsive biomaterials, and advanced diagnostic tools.
Introduction
This compound is a bifunctional molecule of significant interest in bioconjugation and materials science. Its boronic acid moiety can form reversible covalent bonds with 1,2- or 1,3-diols, which are present in many biological molecules, including sugars and glycoproteins. This interaction is pH-sensitive, allowing for the design of materials that respond to specific physiological environments. The carboxylic acid group on the picolinic acid ring provides a convenient handle for stable covalent attachment to polymers functionalized with primary amines. This document details three primary methods for conjugating 5-BPA to polymers:
-
Amine-Reactive Covalent Conjugation via EDC/NHS Chemistry: This is a widely used and robust method for forming a stable amide bond between the carboxylic acid of 5-BPA and an amine-functionalized polymer.
-
Non-Covalent Surface Modification via Electrostatic Interaction: This method is suitable for modifying the surface of charged polymeric nanoparticles.
-
Reversible Covalent Conjugation to Diol-Containing Polymers: This strategy leverages the inherent reactivity of the boronic acid group to form pH-sensitive linkages with polymers bearing diol functionalities.
Data Presentation
The following tables summarize key quantitative parameters for the described conjugation methods.
Table 1: Reaction Parameters for EDC/NHS-Mediated Conjugation of this compound to Amine-Functionalized Polymers
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | MES buffer is recommended to avoid competing amine and carboxyl groups. |
| Coupling pH | 7.0 - 8.5 | PBS or borate (B1201080) buffers are suitable. Avoid buffers containing primary amines like Tris. |
| Molar Ratio (EDC:5-BPA) | 2:1 to 10:1 | A molar excess of EDC is necessary to efficiently activate the carboxylic acid. |
| Molar Ratio (NHS:5-BPA) | 2:1 to 5:1 | NHS is used to stabilize the active O-acylisourea intermediate, increasing coupling efficiency. |
| Molar Ratio (Activated 5-BPA:Polymer Amine) | 1:1 to 10:1 | The optimal ratio should be determined empirically based on the desired degree of labeling. |
| Activation Time | 15 - 30 minutes | Longer activation times can lead to the hydrolysis of the active intermediate. |
| Coupling Time | 2 hours to overnight | Reaction time can be adjusted based on the reactivity of the amine and the desired conjugation efficiency. |
Table 2: Parameters for Non-Covalent Coating of Polymeric Nanoparticles with this compound via Electrostatic Interaction
| Parameter | Reported Values | Polymer System |
| Polymer:5-BPA Molar Ratio | 1:1, 1:5, 1:10, 1:20 | Poly(lactide-co-glycolide)-g-polyethylenimine (PLGA-PEI) nanoparticles.[1] |
Experimental Protocols
Protocol 1: Covalent Conjugation of this compound to Amine-Terminated Polyethylene Glycol (PEG) using EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid on this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for subsequent conjugation to an amine-terminated polymer, such as amino-PEG.
Materials:
-
This compound (5-BPA)
-
Amine-terminated polymer (e.g., NH2-PEG-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0 - 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2 - 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dialysis membrane (appropriate molecular weight cutoff) or size-exclusion chromatography column
Procedure:
-
Reagent Preparation:
-
Allow all reagents to warm to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare a solution of the amine-terminated polymer in the Coupling Buffer (e.g., 10 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer.
-
-
Activation of this compound:
-
In a reaction vessel, dissolve this compound in an appropriate volume of Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the 5-BPA solution.
-
Incubate the reaction for 15 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Amine-Terminated Polymer:
-
Immediately add the activated 5-BPA solution to the polymer solution.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with the Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess reagents and by-products by dialysis against PBS or by using a size-exclusion chromatography column.
-
Lyophilize the purified conjugate for storage.
-
Characterization:
-
Confirm successful conjugation using 1H NMR and FTIR spectroscopy. In the 1H NMR spectrum, new peaks corresponding to the polymer backbone and the aromatic protons of the picolinic acid ring should be observed. In the FTIR spectrum, the appearance of an amide I band (around 1650 cm-1) indicates the formation of the amide bond.
-
The degree of conjugation can be quantified using UV-Vis spectroscopy by measuring the absorbance of the picolinic acid ring at its characteristic wavelength.
Protocol 2: Non-Covalent Surface Modification of PLGA-PEI Nanoparticles with this compound
This protocol describes the coating of positively charged poly(lactide-co-glycolide)-g-polyethylenimine (PLGA-PEI) nanoparticles with the negatively charged this compound via electrostatic interactions.[1]
Materials:
-
PLGA-PEI nanoparticles (pre-formed)
-
This compound (5-BPA)
-
Deionized water
Procedure:
-
Preparation of Solutions:
-
Disperse the PLGA-PEI nanoparticles in deionized water to a desired concentration.
-
Prepare a stock solution of this compound in deionized water.
-
-
Coating of Nanoparticles:
-
Add the this compound solution to the nanoparticle dispersion while stirring.
-
Vary the molar ratio of the polymer (PLGA-PEI) to 5-BPA (e.g., 1:1, 1:5, 1:10, 1:20) to optimize the surface coating.[1]
-
Allow the mixture to incubate for a sufficient time (e.g., 1 hour) at room temperature with gentle stirring to allow for electrostatic complexation.
-
-
Purification:
-
The coated nanoparticles can be purified by centrifugation and resuspension in fresh deionized water to remove any unbound this compound.
-
Characterization:
-
The success of the coating can be confirmed by measuring the change in the zeta potential of the nanoparticles, which should become less positive or negative after coating.
-
The amount of 5-BPA coated on the nanoparticle surface can be quantified by separating the nanoparticles from the supernatant and measuring the concentration of free 5-BPA in the supernatant using UV-Vis spectroscopy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical transformations and experimental workflows described in the protocols.
Caption: Workflow for EDC/NHS-mediated conjugation of 5-BPA to an amine-functionalized polymer.
Caption: Non-covalent surface modification of a polymeric nanoparticle with 5-BPA via electrostatic interaction.
Caption: Principle of reversible covalent conjugation between a 5-BPA-functionalized polymer and a diol-containing polymer.
References
5-Boronopicolinic acid in the development of tumor-targeting drug delivery systems
Application Notes: 5-Boronopicolinic Acid for Tumor-Targeting Drug Delivery
Introduction
This compound (5-BPA) is a heterocyclic boronic acid derivative that has emerged as a highly effective targeting ligand in the development of advanced drug delivery systems (DDS) for cancer therapy.[1][2] The primary mechanism behind its targeting capability lies in its strong, selective, and reversible binding affinity for sialic acid (SA), a sugar moiety that is frequently overexpressed on the surface of various cancer cells, a phenomenon known as aberrant sialylation.[3][4] This interaction allows drug-loaded nanocarriers functionalized with 5-BPA to specifically recognize and bind to tumor cells, thereby enhancing drug accumulation at the tumor site and minimizing off-target toxicity.[5]
A key advantage of 5-BPA over other phenylboronic acid (PBA) derivatives is its exceptionally high binding affinity to sialic acid, particularly in the acidic tumor microenvironment (pH ~6.5).[3][6] This pH-triggered binding enhances the specificity of the drug delivery system, as the interaction is stronger at the tumor site compared to the physiological pH of healthy tissues (pH 7.4).[2][6] This targeted approach has been shown to be effective in eradicating cancer stem-like cells, which are often resistant to conventional chemotherapy.[3] By functionalizing nanoparticles, such as polymeric micelles or PLGA-based nanoparticles, with 5-BPA, researchers can achieve enhanced intracellular drug delivery, leading to suppressed tumor growth and prolonged survival in preclinical models.[1][6]
Key Applications
-
Targeted Chemotherapy: Surface modification of nanoparticles encapsulating cytotoxic drugs (e.g., Camptothecin, Doxorubicin, Platinum drugs) with 5-BPA to direct them to SA-overexpressing tumors.[1][3][5]
-
Overcoming Drug Resistance: Delivering therapeutic agents specifically to drug-resistant cancer cells, including cancer stem cells that exhibit high levels of sialylation.[3][6]
-
Theranostic Systems: Integrating 5-BPA targeting with imaging agents within a single nanoparticle formulation for simultaneous cancer diagnosis and therapy.[4]
-
pH-Responsive Drug Release: Designing "smart" delivery systems that leverage the acidic tumor microenvironment to trigger both enhanced binding and subsequent drug release.[3][7]
Data Presentation: Characteristics of 5-BPA-Functionalized Nanoparticles
The following tables summarize quantitative data from studies on 5-BPA-based drug delivery systems.
Table 1: Physicochemical Properties of 5-BPA Coated PLGA-PEI Nanoparticles for Camptothecin (CPT) Delivery.[1]
| Parameter | NP/CPT (Control) | T-DDS (1:1) | T-DDS (1:5) | T-DDS (1:10) | T-DDS (1:20) |
| Polymer:5-BPA Molar Ratio | N/A | 1:1 | 1:5 | 1:10 | 1:20 |
| Average Particle Size (nm) | 165.3 ± 4.1 | 170.2 ± 3.5 | 175.8 ± 4.3 | 180.1 ± 3.8 | 188.5 ± 4.6 |
| Zeta Potential (mV) | +25.6 ± 1.8 | +15.3 ± 2.1 | +8.2 ± 1.5 | +2.7 ± 1.3 | -5.4 ± 1.9 |
| Drug Loading (DL %) | 8.9 ± 0.5 | 8.7 ± 0.6 | 8.6 ± 0.4 | 8.5 ± 0.7 | 8.3 ± 0.5 |
| Encapsulation Efficiency (EE %) | 75.2 ± 2.3 | 73.1 ± 2.8 | 72.5 ± 2.5 | 71.8 ± 3.1 | 70.2 ± 2.7 |
T-DDS: Tumor-targeting Drug Delivery System (5-BPA coated NP/CPT)
Table 2: In Vitro and In Vivo Performance.
| Parameter | Finding | Cell Lines / Animal Model | Reference |
| Cellular Uptake | The T-DDS with a 1:20 molar ratio of polymer to 5-BPA displayed significantly higher cellular uptake compared to other groups and the non-targeted control. | 4T1 and MCF-7 breast cancer cells | [1] |
| pH-Dependent Binding | 5-BPA ligands demonstrated increased intracellular drug delivery at intratumoral pH (pH 6.5) compared to physiological pH (pH 7.4). | Head and Neck Cancer Cells | [3][6] |
| Competitive Binding | 5-BPA showed a significantly higher ability to interact with cell surface sialic acid compared to the gold-standard 3-propionamidophenylboronic acid, especially at pH 6.5. | PANC 1 human pancreatic cancer cells | [2] |
| In Vivo Efficacy | 5-BPA functionalized nanomedicines enhanced tumor accumulation, effectively eliminated malignant cancer stem-like cells, suppressed tumor growth, and prolonged mice survival. | Orthotopic Head and Neck Tumor Mouse Model | [3][6] |
Visualizations: Mechanisms and Workflows
Caption: Mechanism of 5-BPA mediated tumor targeting and drug delivery.
Caption: Experimental workflow for synthesis of 5-BPA nanoparticles.
Caption: Logical workflow for preclinical evaluation of 5-BPA nanoparticles.
Experimental Protocols
Protocol 1: Preparation of 5-BPA-Functionalized PLGA-PEI Nanoparticles (Emulsion-Solvent Evaporation & Electrostatic Deposition)
This protocol is adapted from a method for creating camptothecin-loaded nanoparticles with a 5-BPA surface coating.[1]
Materials:
-
Poly(lactide-co-glycolide)-g-polyethylenimine (PLGA-PEI)
-
Camptothecin (CPT) or other hydrophobic drug
-
This compound (5-BPA)
-
Polyvinyl alcohol (PVA) or other suitable surfactant
-
Dichloromethane (DCM) or Ethyl Acetate
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS)
Equipment:
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Rotary evaporator (optional)
-
High-speed refrigerated centrifuge
-
Dialysis tubing (MWCO 12-14 kDa)
-
Lyophilizer (freeze-dryer)
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA-PEI and 5 mg of CPT in 5 mL of DCM. Mix thoroughly until a clear solution is formed.
-
Aqueous Phase Preparation: Dissolve PVA in DI water to make a 2% (w/v) solution.
-
Emulsification: Add the organic phase to 20 mL of the aqueous PVA solution. Immediately emulsify the mixture using a probe sonicator (e.g., 60% amplitude, 3 minutes, on an ice bath) to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir on a magnetic stirrer at room temperature for at least 4 hours in a fume hood to allow for complete evaporation of the DCM. This results in the formation of CPT-loaded nanoparticles (NP/CPT).
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C. Discard the supernatant and wash the pellet twice with DI water to remove excess PVA.
-
Surface Functionalization: Resuspend the NP/CPT pellet in 10 mL of DI water. Prepare a solution of 5-BPA in DI water. Add the 5-BPA solution dropwise to the NP/CPT suspension while stirring. The molar ratio of polymer to 5-BPA can be varied (e.g., 1:1 to 1:20) to optimize targeting.[1] Allow the mixture to stir for 2-4 hours at room temperature to facilitate electrostatic coating of the positively charged NP/CPT with the negatively charged 5-BPA.
-
Purification and Storage: Purify the final 5-BPA functionalized nanoparticles by centrifugation or dialysis against DI water to remove any unbound 5-BPA. Lyophilize the purified nanoparticles for long-term storage.
Protocol 2: Characterization of Nanoparticles
2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Resuspend a small amount of the lyophilized nanoparticles in DI water or PBS (pH 7.4) by gentle sonication.
-
Dilute the sample to an appropriate concentration (typically ~0.1 mg/mL).
-
Measure the hydrodynamic diameter (particle size), PDI, and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).
-
Perform all measurements in triplicate at 25°C.
-
2.2 Entrapment Efficiency (EE) and Drug Loading (DL)
-
Method: Ultrafiltration followed by UV-Vis Spectrophotometry or HPLC.
-
Procedure:
-
Take a known volume of the nanoparticle suspension before lyophilization.
-
Separate the unencapsulated ("free") drug from the nanoparticles using a centrifugal filter unit (e.g., Amicon® Ultra, 10 kDa MWCO) by centrifuging at 5,000 x g for 15 minutes.
-
Measure the concentration of the free drug in the filtrate using a pre-established calibration curve for the drug via UV-Vis spectrophotometry or HPLC.
-
Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
Protocol 3: In Vitro Drug Release Study
-
Method: Dialysis bag diffusion technique.[8]
-
Procedure:
-
Place 1 mL of the drug-loaded nanoparticle suspension (e.g., 1 mg/mL drug equivalent) into a dialysis bag (MWCO 12-14 kDa).
-
Immerse the sealed bag into 50 mL of release medium. Use two different buffers to simulate different conditions:
-
Physiological: PBS at pH 7.4.
-
Tumor Microenvironment: Acetate or phosphate (B84403) buffer at pH 6.5.[3]
-
-
Place the entire setup in an incubator shaker at 37°C with constant agitation (e.g., 100 rpm).
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn samples using UV-Vis or HPLC.
-
Plot the cumulative drug release percentage against time.
-
Protocol 4: In Vitro Cellular Uptake Assay
-
Method: Flow Cytometry analysis of fluorescently labeled nanoparticles.
-
Procedure:
-
Label the nanoparticles with a fluorescent dye (e.g., Coumarin-6 or by conjugating a dye to the polymer).
-
Seed sialic acid-overexpressing cancer cells (e.g., MCF-7, 4T1) in 12-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[1]
-
Incubate the cells with the fluorescently labeled 5-BPA-functionalized nanoparticles and non-targeted control nanoparticles at a final concentration of 100 µg/mL for 2-4 hours at 37°C.
-
After incubation, wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.
-
Trypsinize the cells, centrifuge, and resuspend them in 500 µL of PBS for analysis.
-
Analyze the mean fluorescence intensity of the cells using a flow cytometer to quantify nanoparticle uptake.
-
Protocol 5: In Vivo Antitumor Efficacy Study
-
Method: Evaluation in a tumor-bearing mouse model.[1]
-
Procedure:
-
Tumor Inoculation: Subcutaneously inject 1 x 10^6 4T1 cancer cells into the flank of female BALB/c mice.
-
Group Allocation: When the tumors reach a volume of approximately 100 mm³, randomly divide the mice into treatment groups (e.g., Saline, Free Drug, Non-targeted Nanoparticles, 5-BPA-Targeted Nanoparticles).
-
Treatment: Administer the treatments via tail vein injection every 3 days for a total of 5 injections. The drug dosage should be consistent across relevant groups (e.g., 5 mg/kg drug equivalent).
-
Monitoring: Measure the tumor volume with calipers every other day and calculate using the formula: Volume = (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Endpoint: At the end of the study (e.g., day 21), or when tumors reach a predetermined maximum size, euthanize the mice. Excise the tumors, weigh them, and photograph them. A separate cohort of mice can be used for survival analysis.
-
Data Analysis: Plot the average tumor growth curves and survival curves (Kaplan-Meier) for each group to evaluate therapeutic efficacy.
-
References
- 1. This compound-functionalized polymeric nanoparticles for targeting drug delivery and enhanced tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sialic acid-functionalized nanomaterials for targeted cancer therapy, diagnosis, and theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Control of Boronic Acid Ligands Enhances Intratumoral Targeting of Sialic Acid To Eradicate Cancer Stem-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH-sensitive drug-delivery systems for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Illuminating the Glycome: A Protocol for Labeling Glycoproteins with 5-Boronopicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the labeling of glycoproteins using 5-Boronopicolinic acid (5-BPA). This technique leverages the unique affinity of 5-BPA for sialic acid residues, which are frequently overexpressed on the surface of cancer cells, making it a valuable tool for diagnostics and targeted therapies.
Introduction
Glycoproteins play crucial roles in a myriad of biological processes, and their aberrant glycosylation is a hallmark of various diseases, including cancer. This compound has emerged as a significant molecular probe due to its ability to form reversible covalent bonds with cis-diol-containing molecules, such as the sialic acid residues on glycoproteins.[1][2][3][4] Notably, the binding affinity of 5-BPA for sialic acid is enhanced in weakly acidic environments, a characteristic often found in the tumor microenvironment.[1][2][5][6] This protocol details the use of fluorescently-labeled 5-BPA derivatives for the sensitive detection and labeling of sialoglycoproteins.
Principle of the Method
The core of this technique lies in the reversible formation of a cyclic boronate ester between the boronic acid moiety of 5-BPA and the cis-diol groups of sialic acid. By conjugating a fluorescent reporter to the 5-BPA molecule, this interaction can be visualized and quantified, enabling the specific labeling of glycoproteins.
Quantitative Data Summary
The binding affinity of boronic acids to sialic acid is pH-dependent. The following table summarizes key quantitative data for the interaction between this compound and sialic acid.
| Boronic Acid Derivative | Analyte | Binding Constant (Ka, M⁻¹) | pH | Reference |
| This compound | Sialic Acid | >1 x 10³ | 5.0 | [5] |
| This compound | Sialic Acid | ~800 | 6.5 | [6] |
| This compound | Sialic Acid | ~200 | 7.4 | [6] |
| Phenylboronic acid | Sialic Acid | ~40 | Acidic | [5] |
| Phenylboronic acid ester | Sialic Acid | 11.4 (Conditional Stability Constant) | 7.4 | [7] |
Note: The binding constants can vary based on the specific experimental conditions and the structure of the glycoprotein (B1211001).
Experimental Protocols
This section provides a general protocol for the fluorescent labeling of glycoproteins on the cell surface using a 5-BPA derivative. This protocol may need to be optimized for specific cell types and glycoproteins.
Materials
-
Cells of interest (e.g., PANC-1, a sialic acid-rich cancer cell line)
-
Fluorescently-labeled this compound (e.g., Rhodamine-5-BPA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acidic Buffer (e.g., PBS adjusted to pH 6.5)
-
Cell culture medium
-
Hoechst stain (for nuclear counterstaining)
-
Sialidase (Neuraminidase) from Vibrio cholerae (for negative control)
-
Confocal microscope
Protocol for Fluorescent Labeling of Cell Surface Glycoproteins
-
Cell Culture: Culture the cells of interest to an appropriate confluency on glass-bottom dishes suitable for microscopy.
-
Preparation of Labeling Solution: Prepare a working solution of the fluorescently-labeled 5-BPA in the desired buffer (e.g., PBS pH 7.4 or pH 6.5). The optimal concentration should be determined empirically, but a starting point of 10-50 µM can be used.
-
Cell Washing: Gently wash the cells twice with PBS (pH 7.4) to remove any residual media.
-
Labeling Incubation:
-
For labeling under physiological conditions, add the fluorescent 5-BPA solution in PBS (pH 7.4) to the cells.
-
For labeling under acidic conditions, add the fluorescent 5-BPA solution in the acidic buffer (pH 6.5) to the cells.
-
Incubate for 5-10 minutes at room temperature, protected from light.[1]
-
-
Negative Control (Sialidase Treatment): To confirm the specificity of the labeling for sialic acids, a negative control should be prepared.
-
Treat a separate set of cells with sialidase according to the manufacturer's instructions to remove cell surface sialic acids.
-
Wash the sialidase-treated cells with PBS and then perform the labeling procedure as described in step 4.
-
-
Washing: After incubation, gently wash the cells three times with the corresponding buffer (PBS pH 7.4 or acidic buffer pH 6.5) to remove unbound probe.
-
Counterstaining (Optional): If desired, stain the cell nuclei with a suitable counterstain like Hoechst.
-
Imaging: Immediately visualize the labeled cells using a confocal laser scanning microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.[1]
Diagrams
Experimental Workflow for Glycoprotein Labeling
Caption: Workflow for labeling cell surface glycoproteins with a fluorescent 5-BPA probe.
Mechanism of this compound Interaction with Sialic Acid
Caption: Reversible formation of a cyclic boronate ester between 5-BPA and sialic acid.
Applications and Future Directions
The specific labeling of sialoglycoproteins using 5-BPA has numerous applications in research and drug development:
-
Cancer Cell Imaging and Detection: Due to the overexpression of sialic acids on many cancer cells, fluorescent 5-BPA probes can be used for their selective imaging and detection.[1]
-
Glycoprotein Enrichment and Analysis: 5-BPA can be immobilized on solid supports to enrich sialoglycoproteins from complex biological samples for further analysis, such as mass spectrometry.[3]
-
Targeted Drug Delivery: The selective binding of 5-BPA to cancer cells can be exploited to develop targeted drug delivery systems that specifically deliver therapeutic agents to tumor sites.[5]
Future research may focus on developing 5-BPA derivatives with even higher affinity and selectivity, as well as exploring their use in combination with other diagnostic and therapeutic modalities. The development of probes for other specific glycan structures remains an active area of investigation.
References
- 1. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Detection of glycoprotein through fluorescent boronic acid-based molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular recognition of sialic acid end groups by phenylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Assessing 5-Boronopicolinic Acid Binding Kinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the binding kinetics of 5-Boronopicolinic acid (5-BPA), a compound of interest in drug discovery due to the unique ability of its boronic acid moiety to form reversible covalent bonds with diols and specific amino acid residues. Understanding the kinetics of these interactions—the rates of association and dissociation—is crucial for optimizing drug efficacy, residence time, and overall pharmacological profile.
Introduction to this compound Interactions
This compound belongs to the class of boronic acids, which are known to interact with biological macromolecules through several mechanisms. The primary mode of interaction involves the formation of reversible covalent bonds with 1,2- or 1,3-diols present in saccharides and glycoproteins.[1][2] Additionally, boronic acids can interact with nucleophilic amino acid residues such as serine, histidine, and lysine (B10760008) within protein active sites, often leading to enzyme inhibition.[1][3] The kinetics of these binding events, characterized by the association rate constant (kₐ) and the dissociation rate constant (kₔ), are critical determinants of a compound's biological activity.
Key Techniques for Kinetic Analysis
Several powerful, label-free techniques are available to directly measure the binding kinetics of small molecules like 5-BPA. The most prominent among these are Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC). Each technique offers distinct advantages and is suited for different experimental contexts.
Application Note 1: Surface Plasmon Resonance (SPR)
Principle: SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip.[4][5] In a typical experiment, a target protein (ligand) is immobilized on the sensor surface, and a solution containing 5-BPA (analyte) is flowed over it. The binding of 5-BPA to the immobilized protein causes a change in the local refractive index, which is detected in real-time as a change in the SPR signal. By monitoring this signal over time during the association and dissociation phases, one can determine the kinetic rate constants (kₐ and kₔ) and the equilibrium dissociation constant (Kₔ).
Advantages for 5-BPA Analysis:
-
High Sensitivity: SPR is highly sensitive and capable of detecting the binding of low molecular weight compounds like 5-BPA.[6]
-
Real-Time Data: Provides real-time kinetic data, allowing for a detailed understanding of the binding mechanism.
-
Label-Free: Does not require labeling of either the protein or the small molecule, preserving their native conformations and activities.
Considerations:
-
Immobilization: The protein of interest needs to be immobilized on the sensor chip, which can sometimes lead to loss of activity if not performed carefully.
-
Mass Transport Effects: For very fast interactions, mass transport of the analyte to the sensor surface can become the rate-limiting step, potentially complicating data analysis.
SPR Experimental Protocol for 5-BPA Binding Kinetics
-
Immobilization of the Target Protein:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the purified target protein in a low ionic strength buffer (e.g., 10 mM acetate, pH 4.5) to facilitate covalent immobilization via primary amines.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine-HCl.
-
A reference channel should be prepared in the same way but without protein immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of 5-BPA in a suitable running buffer (e.g., PBS with 0.05% Tween 20). The pH of the buffer can be critical for boronic acid interactions and should be optimized (often slightly alkaline to favor the tetrahedral boronate state).
-
Inject the 5-BPA solutions over the sensor surface at a constant flow rate, starting with the lowest concentration. Each injection cycle consists of:
-
Association Phase: Flowing the 5-BPA solution over the sensor surface for a defined period to monitor binding.
-
Dissociation Phase: Flowing the running buffer alone over the surface to monitor the dissociation of the 5-BPA-protein complex.
-
-
Between different concentrations, regenerate the sensor surface if necessary using a mild regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt buffer) to remove all bound 5-BPA.
-
-
Data Analysis:
-
Subtract the signal from the reference channel from the signal of the active channel.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to extract kₐ, kₔ, and Kₔ.[7]
-
Application Note 2: Biolayer Interferometry (BLI)
Principle: BLI is another optical, label-free technique that measures biomolecular interactions in real-time.[8][9] It utilizes biosensor tips coated with a biocompatible matrix. A ligand is immobilized on the tip, and the tip is then dipped into a solution containing the analyte in a microplate well. Binding of the analyte to the ligand on the sensor tip increases the optical thickness of the biological layer, which results in a wavelength shift in the reflected light. This shift is monitored in real-time to determine kinetic parameters.[8][9]
Advantages for 5-BPA Analysis:
-
High Throughput: The microplate-based format allows for higher throughput compared to traditional SPR systems, making it suitable for screening campaigns.[10]
-
Crude Sample Compatibility: BLI is less susceptible to changes in the refractive index of the bulk solution, allowing for the analysis of samples in more complex matrices.[8]
-
Fluidics-Free: The "dip and read" format simplifies operation and maintenance.[8]
Considerations:
-
Sensitivity: While sensitive enough for many small molecule interactions, the signal-to-noise ratio for very small analytes like 5-BPA might be lower compared to high-end SPR instruments.
-
Immobilization Density: Careful control of the ligand immobilization level on the biosensor is crucial for accurate kinetic analysis.
BLI Experimental Protocol for 5-BPA Binding Kinetics
-
Biosensor Preparation and Ligand Immobilization:
-
Select an appropriate biosensor (e.g., amine-reactive biosensors for covalent coupling of the target protein).
-
Hydrate the biosensors in the running buffer.
-
Activate the biosensors using NHS/EDC.
-
Immobilize the target protein by dipping the biosensors into a solution of the purified protein.
-
Quench the reaction by dipping the biosensors into a solution of ethanolamine.
-
Establish a stable baseline by dipping the biosensors in the running buffer.
-
-
Kinetic Assay:
-
In a 96- or 384-well microplate, prepare serial dilutions of 5-BPA in the running buffer. Also, include wells with only running buffer for the baseline and dissociation steps.
-
The assay steps are programmed in the instrument software and typically include:
-
Baseline: Dipping the biosensors in running buffer.
-
Association: Moving the biosensors to the wells containing the 5-BPA solutions.
-
Dissociation: Moving the biosensors to wells containing only running buffer.
-
-
-
Data Processing and Analysis:
-
Reference subtraction is performed using a reference biosensor (immobilized with a non-relevant protein or no protein).
-
The processed data (binding curves) are globally fitted to a suitable binding model (e.g., 1:1 binding) to determine kₐ, kₔ, and Kₔ.
-
Application Note 3: Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event.[11][12] In an ITC experiment, a solution of the ligand (5-BPA) is titrated in small aliquots into a sample cell containing the target protein. The instrument measures the differential heat required to maintain the sample and reference cells at the same temperature. The resulting thermogram provides information on the binding affinity (Kₐ), stoichiometry (n), and enthalpy (ΔH) of the interaction.[13] While ITC is primarily a thermodynamic technique, it can be adapted to provide kinetic information under certain conditions, though it is not its primary application.
Advantages for 5-BPA Analysis:
-
Solution-Based: No immobilization is required, so the interaction is studied with both components free in solution in their native states.
-
Complete Thermodynamic Profile: Provides a complete thermodynamic signature of the interaction (ΔH, ΔS, and ΔG) in a single experiment, offering insights into the driving forces of binding.[11][12]
-
Stoichiometry Determination: Directly measures the stoichiometry of the interaction.
Considerations:
-
Sample Consumption: ITC generally requires larger quantities of sample compared to SPR and BLI.
-
Throughput: It is a low-throughput technique.
-
Kinetic Information: Direct measurement of kₐ and kₔ is not straightforward and often requires specific experimental designs and analysis (e.g., kinITC).
ITC Experimental Protocol for 5-BPA Binding Thermodynamics
-
Sample Preparation:
-
Dialyze both the target protein and the 5-BPA stock solution extensively against the same buffer to minimize heats of dilution.[13]
-
Degas all solutions immediately before the experiment to avoid air bubbles in the cells.[13]
-
Accurately determine the concentrations of the protein and 5-BPA solutions.
-
-
ITC Experiment:
-
Fill the sample cell with the target protein solution (typically 5-50 µM).
-
Fill the injection syringe with the 5-BPA solution (typically 10-20 times the protein concentration).
-
Perform a series of small injections (e.g., 2-5 µL) of the 5-BPA solution into the sample cell, with sufficient time between injections for the signal to return to baseline.
-
A control experiment, titrating 5-BPA into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Subtract the heat of dilution from the heat of binding.
-
Plot the resulting heat changes against the molar ratio of 5-BPA to protein.
-
Fit the binding isotherm to a suitable model (e.g., one set of sites) to determine Kₐ (and thus Kₔ), n, and ΔH.
-
Quantitative Data Summary
The following table summarizes typical parameters and outputs for the described techniques in the context of small molecule-protein interactions. The exact values will be dependent on the specific 5-BPA-protein system being studied.
| Parameter | Surface Plasmon Resonance (SPR) | Biolayer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | kₐ, kₔ, Kₔ | kₐ, kₔ, Kₔ | Kₐ (Kₔ), ΔH, n, ΔS |
| Typical Analyte Conc. | 0.1 - 100 x Kₔ | 0.1 - 100 x Kₔ | Syringe: 10-20x [Protein] |
| Typical Ligand Conc. | Immobilized | Immobilized | Cell: 5 - 50 µM |
| Sample Consumption | Low to Medium | Low | High |
| Throughput | Low to Medium | High | Low |
| Label-Free | Yes | Yes | Yes |
| Kinetic Information | Direct (kₐ, kₔ) | Direct (kₐ, kₔ) | Indirect/Thermodynamic |
Visualizations
Caption: General Workflow for SPR and BLI Kinetic Assays.
Caption: Workflow for Isothermal Titration Calorimetry.
Caption: this compound Interaction Mechanism.
References
- 1. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [helda.helsinki.fi]
- 6. nanospr.com [nanospr.com]
- 7. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. gatorbio.com [gatorbio.com]
- 9. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. Bio-Layer Interferometry: Principles & Applications [excedr.com]
- 11. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Application of 5-Boronopicolinic Acid in Biosensor Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Boronopicolinic acid (5-BPA) is emerging as a highly effective recognition element in the development of biosensors, particularly for the detection of cis-diol-containing molecules. Its unique properties, most notably its high affinity and selectivity for sialic acid residues, make it a valuable tool for applications in cancer diagnostics, virology, and glycobiology. Sialic acids are often overexpressed on the surface of cancer cells and are involved in various pathological processes, making them a key biomarker. The interaction between the boronic acid moiety of 5-BPA and the diol groups of target molecules is a reversible covalent bond, the strength of which can be modulated by pH. This characteristic allows for the development of versatile biosensor platforms for capture, detection, and release of target analytes.
This document provides detailed application notes and protocols for the use of this compound in the development of various biosensor platforms, including those based on magnetic nanoparticles for analyte capture and fluorescent probes for cellular imaging.
Principle of Detection
The fundamental principle behind the use of this compound in biosensors is the reversible formation of a cyclic boronate ester with molecules containing 1,2- or 1,3-cis-diols. This interaction is pH-dependent; the binding is strongest in acidic conditions (around pH 5.0) and weakest in neutral to basic conditions (pH 7.4 and above). This pH-switchable binding allows for controlled capture and release of target analytes. Heterocyclic boronic acids like 5-BPA have shown a particularly high affinity for sialic acid.[1]
Signaling Pathway for Sialic Acid Detection
Caption: pH-dependent binding and release of sialic acid by this compound.
Quantitative Data Summary
The performance of biosensors utilizing this compound can be quantified by several key parameters. The following table summarizes the reported performance data for 5-BPA-based biosensors for the detection of sialoglycoproteins.
| Biosensor Platform | Analyte | Binding Affinity (Ka) | Limit of Detection (LOD) | Key Features | Reference |
| 5-BPA Modified Magnetic Particles | Fetuin (a sialoglycoprotein) | > 1 x 10³ M⁻¹ (at pH 5.0) | Not Reported | pH-controlled capture and release; >10⁴ molecules/particle captured. | [1] |
| Rhodamine-labeled 5-BPA | Cell Surface Sialic Acid | Not Reported | Not Reported | Enables fluorescent imaging of sialic acid on cancer cells. |
Application 1: Capture and Enrichment of Sialoglycoproteins using 5-BPA Functionalized Magnetic Nanoparticles
This application describes the use of this compound functionalized magnetic nanoparticles (MNPs) for the selective capture and enrichment of sialoglycoproteins from biological samples. This method is particularly useful for isolating low-abundance glycoproteins for downstream analysis such as mass spectrometry or western blotting.
Experimental Workflow
Caption: Workflow for sialoglycoprotein enrichment using 5-BPA modified magnetic nanoparticles.
Detailed Experimental Protocol
Materials:
-
Magnetic nanoparticles (amine-functionalized, ~1 µm diameter)
-
This compound (5-BPA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Biological sample (e.g., cell lysate, serum)
-
Magnetic separator
Protocol:
-
Preparation of 5-BPA Functionalized Magnetic Nanoparticles: a. Resuspend 10 mg of amine-functionalized magnetic nanoparticles in 1 mL of MES buffer (0.1 M, pH 6.0). b. In a separate tube, dissolve 5 mg of 5-BPA, 10 mg of EDC, and 5 mg of NHS in 1 mL of MES buffer. c. Add the activated 5-BPA solution to the magnetic nanoparticle suspension. d. Incubate for 2 hours at room temperature with gentle rotation. e. Pellet the nanoparticles using a magnetic separator and discard the supernatant. f. Wash the nanoparticles three times with PBS (pH 7.4). g. Resuspend the 5-BPA functionalized nanoparticles in 1 mL of PBS and store at 4°C.
-
Capture of Sialoglycoproteins: a. Adjust the pH of the biological sample to 5.0 using an acetate (B1210297) buffer. b. Add 100 µL of the 5-BPA functionalized magnetic nanoparticle suspension to 1 mL of the pH-adjusted sample. c. Incubate for 1 hour at room temperature with gentle rotation to allow for binding. d. Pellet the nanoparticles with the bound glycoproteins using a magnetic separator. e. Carefully remove and discard the supernatant.
-
Washing: a. Resuspend the nanoparticle pellet in 1 mL of acetate buffer (pH 5.0). b. Pellet the nanoparticles using a magnetic separator and discard the supernatant. c. Repeat the washing step two more times to remove non-specifically bound proteins.
-
Elution of Sialoglycoproteins: a. Resuspend the washed nanoparticle pellet in 100 µL of PBS (pH 7.6). b. Incubate for 15 minutes at room temperature to release the bound glycoproteins. c. Pellet the nanoparticles using a magnetic separator. d. Carefully collect the supernatant containing the enriched sialoglycoproteins for downstream analysis. The capture-and-release process can be repeated at least five times.[2]
Application 2: Fluorescent Detection of Sialic Acid on Cell Surfaces
This application outlines the use of a fluorescently labeled this compound probe for the imaging of sialic acid expression on the surface of cells. This is particularly relevant for identifying cancer cells, which often exhibit aberrant glycosylation patterns with increased sialylation.
Experimental Workflow
Caption: Workflow for fluorescent imaging of cell surface sialic acid using a 5-BPA probe.
Detailed Experimental Protocol
Materials:
-
This compound (5-BPA)
-
Rhodamine B isothiocyanate or other amine-reactive fluorescent dye
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine
-
Cells of interest (e.g., cancer cell line and a control cell line)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Acetate buffer (pH 5.0)
-
Fluorescence microscope
Protocol:
-
Synthesis of 5-BPA-Rhodamine Fluorescent Probe (Conceptual Protocol):
-
Note: This is a conceptual protocol and requires optimization based on specific reagents. a. Dissolve this compound in anhydrous DMF. b. Add a molar excess of an amine-reactive rhodamine dye (e.g., NHS ester or isothiocyanate) and a catalytic amount of triethylamine. c. Stir the reaction mixture in the dark at room temperature overnight. d. Purify the 5-BPA-rhodamine conjugate using column chromatography or HPLC. e. Characterize the final product using mass spectrometry and NMR to confirm conjugation.
-
-
Cell Staining: a. Culture cells of interest on glass coverslips to an appropriate confluency. b. Wash the cells twice with PBS. c. For live-cell imaging, incubate the cells in serum-free medium buffered to pH 6.5. For fixed cells, fix with 4% paraformaldehyde, followed by washing with PBS. d. Prepare a working solution of the 5-BPA-rhodamine probe (e.g., 10 µM) in the acidic buffer. e. Incubate the cells with the probe solution for 30-60 minutes at 37°C.
-
Imaging: a. Wash the cells three times with the acidic buffer to remove any unbound probe. b. Mount the coverslips on a microscope slide with a suitable mounting medium. c. Image the cells using a fluorescence microscope with the appropriate filter set for rhodamine (Excitation/Emission ~550/570 nm). d. Compare the fluorescence intensity between different cell types to assess the relative levels of sialic acid expression.
Conclusion
This compound is a versatile and powerful tool for the development of biosensors targeting cis-diol-containing molecules, with a particular strength in the recognition of sialic acid. The pH-dependent nature of its binding allows for flexible assay design, including efficient capture and release protocols. The applications detailed here for sialoglycoprotein enrichment and fluorescent cell imaging demonstrate the potential of 5-BPA in advancing research and diagnostics in fields such as oncology and drug development. Further development of 5-BPA-based biosensors, including electrochemical and other optical platforms, holds promise for the creation of highly sensitive and selective analytical tools.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Boronopicolinic Acid
Welcome to the technical support center for the synthesis of 5-Boronopicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly when using Suzuki-Miyaura cross-coupling reactions.
Q1: I am observing a consistently low or no yield in my synthesis of this compound. What are the primary reasons for this?
Low yields in the synthesis of this compound, especially via Suzuki-Miyaura coupling, are a common challenge. Several factors related to the specific reactivity of pyridine-containing molecules can contribute to this issue:
-
Catalyst Deactivation: The nitrogen atom in the pyridine (B92270) ring can coordinate with the palladium catalyst. This coordination can form inactive palladium species, effectively removing the catalyst from the reaction cycle and hindering its efficiency.[1]
-
Substrate Instability (Protodeboronation): Pyridylboronic acids are known to be susceptible to protodeboronation. This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of aqueous bases, leading to the formation of picolinic acid instead of the desired product.[1][2]
-
Inefficient Transmetalation: The transfer of the pyridyl group from the boron reagent to the palladium center can be a slow and inefficient step. This is often observed with electron-deficient heteroaryl boron compounds.[1]
-
Homocoupling: A common side reaction is the coupling of two boronic acid molecules (homocoupling) to form a symmetrical bipyridine species, which consumes the starting material and complicates purification.
Q2: What are the most common side reactions, and how can I minimize them?
The two most prevalent side reactions are protodeboronation and homocoupling. Here are some strategies to minimize their occurrence:
-
To Minimize Protodeboronation:
-
Use of Boronic Esters or Trifluoroborate Salts: Instead of the free boronic acid, consider using its pinacol (B44631) ester or potassium trifluoroborate salt. These derivatives are generally more stable and less prone to protodeboronation.[1]
-
Careful Choice of Base: The choice and concentration of the base are critical. Strong aqueous bases can promote protodeboronation. Screening different bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) is recommended.
-
Anhydrous Conditions: Where possible, using anhydrous solvents and reagents can help reduce the extent of protodeboronation.
-
-
To Minimize Homocoupling:
-
Control of Reaction Conditions: Homocoupling can be favored by certain reaction conditions, such as high temperatures or the presence of oxygen.
-
Use of High-Purity Reagents: Ensure the purity of your starting materials, as impurities can sometimes promote side reactions.
-
Degassing: Thoroughly degassing the reaction mixture to remove oxygen is crucial, as oxygen can contribute to the formation of palladium species that promote homocoupling.
-
Q3: My starting material, a substituted 5-halopicolinic acid, seems unreactive. What specific conditions can improve the coupling?
The reactivity of the halide in the Suzuki-Miyaura coupling follows the general trend: I > Br > OTf >> Cl. If you are using a chloro- or bromo-substituted picolinic acid, you may need to employ more forcing conditions or specialized catalyst systems.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For less reactive aryl chlorides and bromides, bulky, electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, or N-heterocyclic carbene (NHC) ligands like IPr can be highly effective.[1] These ligands help to stabilize the palladium catalyst and promote the challenging oxidative addition step.
-
Reaction Temperature: Increasing the reaction temperature can improve the rate of reaction with less reactive halides. However, be mindful that higher temperatures can also increase the rate of side reactions.[1]
-
Microwave Irradiation: The use of a microwave reactor can sometimes significantly improve yields and reduce reaction times for challenging couplings.
Q4: I am struggling with the purification of this compound. What are some effective purification strategies?
Purification of boronic acids can be challenging due to their polarity and potential for dehydration to form boroxines.
-
Acid-Base Extraction: It may be possible to purify the product by taking advantage of the acidic nature of the boronic acid and the carboxylic acid, and the basicity of the pyridine nitrogen. An acid/base extraction procedure can help to separate it from non-polar impurities.
-
Formation of Adducts: Boronic acids can form stable, crystalline adducts with diethanolamine.[3][4] These adducts can often be easily purified by recrystallization, and the free boronic acid can be subsequently regenerated.
-
Chromatography: While standard silica (B1680970) gel chromatography can be difficult, it is sometimes successful. Using a modified eluent system, for example, by adding a small amount of acetic acid, may improve the separation. Reverse-phase chromatography can also be an effective, albeit more costly, alternative.
Data Presentation
To systematically troubleshoot low yields, it is crucial to meticulously record and compare reaction parameters. The following table provides a template for organizing your experimental data.
| Parameter | Experiment 1 (Low Yield) | Experiment 2 (Optimized) | Experiment 3 (Further Optimization) |
| Starting Halide | 5-Bromo-2-picolinic acid | 5-Bromo-2-picolinic acid | 5-Bromo-2-picolinic acid |
| Boron Source | Bis(pinacolato)diboron (B136004) | Bis(pinacolato)diboron | Bis(pinacolato)diboron |
| Palladium Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | - | SPhos (4 mol%) | XPhos (4 mol%) |
| Base | K₂CO₃ (2 eq) | K₃PO₄ (3 eq) | Cs₂CO₃ (2.5 eq) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene | 2-MeTHF |
| Temperature (°C) | 90 | 100 | 110 |
| Reaction Time (h) | 12 | 8 | 6 |
| Yield (%) | 15% | 65% | 80% |
Experimental Protocols
General Protocol for the Synthesis of this compound via Miyaura Borylation
This protocol is a general guideline. Optimization of specific parameters is highly recommended.
-
Reagents and Setup:
-
To an oven-dried Schlenk flask, add the 5-halopicolinic acid (e.g., 5-bromo-2-picolinic acid, 1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (B1210297) (KOAc, 3.0 eq).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Add degassed anhydrous solvent (e.g., 1,4-dioxane) via syringe.
-
-
Reaction:
-
The reaction mixture is heated to 80-100 °C with vigorous stirring.
-
The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove the palladium catalyst and inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The resulting crude boronate ester can then be hydrolyzed to the boronic acid. This is typically achieved by treatment with an aqueous acid (e.g., HCl) or by transesterification.
-
The crude this compound is then purified using one of the methods described in the FAQs (e.g., acid-base extraction, recrystallization, or chromatography).
-
Visualizations
Synthesis Pathway
Caption: General synthetic route to this compound.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields.
Key Factors Influencing Reaction Outcome
Caption: Key factors influencing the Suzuki-Miyaura coupling yield.
References
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 5-Boronopicolinic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling reactions involving 5-boronopicolinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general starting conditions for a Suzuki-Miyaura coupling with this compound?
A1: For a successful coupling, a good starting point is crucial. The reaction involves combining an aryl halide with this compound in the presence of a palladium catalyst and a base.[1] While every substrate pairing is unique, a well-established set of initial conditions can serve as a robust baseline for optimization.
Table 1: Recommended Starting Reaction Conditions
| Component | Recommendation | Details & Considerations |
| Aryl Halide | 1.0 equivalent | Iodides, bromides, and triflates are generally more reactive than chlorides.[2] |
| This compound | 1.2–1.5 equivalents | Using a slight excess can help drive the reaction to completion.[3] |
| Palladium Catalyst | 0.5–5 mol% | Pd(PPh₃)₄, Pd(dppf)Cl₂, or modern precatalysts like XPhos Pd G3 are effective.[3][4][5] |
| Base | 2.0–3.0 equivalents | K₂CO₃, K₃PO₄, or Na₂CO₃ are common choices. The base must be strong enough for transmetalation but not so harsh as to cause degradation.[3][4][5] |
| Solvent | Degassed | A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, DME/H₂O, Toluene/H₂O) is often employed to dissolve all components.[1][3] |
| Temperature | 80–110 °C | Most Suzuki couplings require heating to proceed at an efficient rate.[1][4] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxygen from causing catalyst decomposition and boronic acid homocoupling.[3] |
Q2: My reaction is resulting in low or no product yield. What are the primary factors to investigate?
A2: A low or failed yield in a Suzuki coupling can be attributed to several factors. A systematic check of the reaction components and conditions is the best approach to identify the root cause.
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or Pd(dppf)Cl₂), it must be successfully reduced in situ.[2] Ensure your catalyst is fresh and has been stored correctly. Consider using a more robust, air-stable precatalyst.[3]
-
Oxygen Contamination: Oxygen can lead to the oxidative homocoupling of the boronic acid and deactivate the Pd(0) catalyst.[2][3] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere from start to finish.[3]
-
Poor Reagent Quality: Verify the purity of your aryl halide and boronic acid. Boronic acids, especially heteroaromatic ones, can degrade over time.[3][4]
-
Suboptimal Conditions: The choice of base, solvent, and temperature are often interdependent and may require screening to find the optimal combination for your specific substrates.[1][4][6]
Q3: I'm observing a significant amount of protodeboronation (Ar-B(OH)₂ → Ar-H). How can this side reaction be minimized?
A3: Protodeboronation is a common and problematic side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming the boronic acid.[7] Heteroaromatic boronic acids like this compound are particularly susceptible, especially under basic, aqueous conditions.[7][8][9] The zwitterionic nature of pyridine (B92270) boronic acids can make them prone to rapid fragmentation.[7][10]
Table 2: Strategies to Minimize Protodeboronation
| Strategy | Rationale | Recommended Action |
| Use Milder Bases | Strong bases in aqueous media accelerate protodeboronation.[3][8] | Switch from strong bases like K₃PO₄ or NaOH to milder options such as K₂CO₃, Na₂CO₃, or KF.[3][4] |
| Anhydrous Conditions | Water is the primary proton source for this side reaction.[3][8] | Use thoroughly dried solvents and bases. This can significantly reduce the rate of protodeboronation. |
| Use a Boronic Ester | Boronic esters (e.g., pinacol (B44631), MIDA) are generally more stable than the corresponding boronic acids and can "slow-release" the active species.[2][7][9][11] | Convert the this compound to its pinacol or MIDA ester before the coupling reaction.[4][12] |
| Accelerate Catalysis | If the rate of the desired coupling is faster than the rate of protodeboronation, the side reaction is minimized. | Use a more active catalyst system (e.g., Buchwald-type ligands like XPhos) that can accelerate the transmetalation step.[6][13] |
Q4: Besides protodeboronation, what other side reactions should I be aware of?
A4: Two other common side reactions are homocoupling and dehalogenation.
-
Homocoupling: This is the coupling of two boronic acid molecules (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar). It is primarily caused by the presence of oxygen and Pd(II) species in the reaction mixture.[2][3] Rigorous degassing of solvents and maintaining an inert atmosphere are the best preventative measures.[4]
-
Dehalogenation: This occurs when the aryl halide is converted to an arene (Ar-X → Ar-H). It happens when the organopalladium intermediate formed after oxidative addition reacts with a hydride source (which can be impurities or the solvent) before transmetalation can occur.[2][4]
Troubleshooting Workflow
If your reaction is providing a low yield, follow this logical workflow to diagnose and solve the issue.
Caption: A stepwise workflow for troubleshooting low yields.
General Experimental Protocol
This protocol provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction.
-
Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered, dry base (e.g., K₂CO₃, 2.0–3.0 equiv.).[3]
-
Inert Atmosphere Setup: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is often done using a needle connected to a gas line and an outlet needle.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).[4]
-
Solvent Addition: Add the previously degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe.[3]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[3][4]
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine. Separate the organic layer.[3][4]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1][3]
-
Purification: Purify the crude material by a suitable method, such as flash column chromatography or recrystallization, to yield the final product.[1][3]
Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to optimizing the reaction. The process involves three main steps: oxidative addition, transmetalation, and reductive elimination.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. reddit.com [reddit.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Boronopicolinic Acid
Welcome to the technical support center for the purification of 5-Boronopicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as 6-Carboxypyridine-3-boronic acid, is a bifunctional molecule containing both a carboxylic acid and a boronic acid group on a pyridine (B92270) ring.[1] Its unique structure allows it to act as a ligand or chelating agent in biochemical research.[1] A significant application is in cancer research and drug delivery, where it has been shown to selectively bind to sialic acids, which are overexpressed on the surface of tumor cells.[2][3][4][5] This interaction is particularly strong in the acidic microenvironment of tumors, making it a promising candidate for targeted cancer therapies.[2][3][4]
Q2: What are the common impurities found in crude this compound?
A2: Common impurities in this compound, particularly when synthesized via Miyaura borylation of a halogenated precursor (e.g., 5-bromopicolinic acid), can include:
-
Starting Materials: Unreacted 5-halopicolinic acid (e.g., 5-bromopicolinic acid).
-
Protodeboronation Product: Picolinic acid, formed by the loss of the boronic acid group.
-
Boroxine (B1236090) (Anhydride): Like other boronic acids, this compound can dehydrate to form a cyclic trimer anhydride, known as a boroxine. This can complicate NMR spectra and purification.
-
Palladium Catalyst Residues: If synthesized via a palladium-catalyzed cross-coupling reaction, trace amounts of the palladium catalyst may remain.[6][7]
-
Reagents from Synthesis: Residual bases (e.g., potassium acetate) and solvents used in the synthesis.[7]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to identify the characteristic aromatic protons of the pyridine ring and to detect organic impurities. The presence of boroxines may lead to broadened peaks.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for determining the purity of boronic acids and separating them from impurities.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the desired product and identify the presence of impurities and boroxine trimers (which will have a higher molecular weight).
-
11B NMR Spectroscopy: This technique is particularly useful for studying the boron environment and the interaction of the boronic acid with diols, such as sialic acids.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability, this compound should be stored at -20°C in a tightly sealed container to protect it from moisture and air.[6] For maximum recovery, it is recommended to centrifuge the vial before opening.[6]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield of Crystals | Too much solvent was used: The compound remains dissolved in the mother liquor. | - Use the minimum amount of hot solvent required to fully dissolve the crude product.- Partially evaporate the solvent and attempt to recrystallize again. |
| Premature crystallization: The compound crystallizes out during hot filtration. | - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before filtration. | |
| Incomplete crystallization: The solution was not cooled sufficiently. | - After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. | |
| Product "Oils Out" Instead of Crystallizing | Solution cooled too quickly: The compound comes out of solution above its melting point. | - Reheat the solution to redissolve the oil.- Add a small amount of additional solvent.- Allow the solution to cool more slowly (e.g., by insulating the flask). |
| High level of impurities: Impurities can lower the melting point of the mixture. | - Consider a pre-purification step, such as an acid-base extraction, before recrystallization.- Add a small amount of activated charcoal to the hot solution to adsorb impurities (use with caution as it can also adsorb the product). | |
| No Crystals Form | Supersaturated solution has not nucleated. | - Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of pure this compound.- If too much solvent was added, concentrate the solution by evaporation and try again. |
| Colored Crystals | Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce the final yield. |
Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound Sticks to Silica (B1680970) Gel Column | Lewis acidic nature of silica gel: Boronic acids can strongly interact with the stationary phase. | - Consider using neutral or basic alumina (B75360) as the stationary phase.- Use a modified mobile phase, for example, by adding a small amount of a polar solvent like methanol (B129727) or a modifier like acetic acid. |
| Poor Separation on Reversed-Phase HPLC | Inappropriate mobile phase or column. | - Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with a modifier like formic acid or TFA).- Screen different reversed-phase columns (e.g., C18, C8, Phenyl) to find the best selectivity for your impurity profile. |
| Product Degrades on the Column | Instability of the boronic acid on the stationary phase. | - Minimize the time the compound spends on the column by using a faster flow rate or a steeper gradient.- Consider alternative purification methods like recrystallization or acid-base extraction. |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
Disclaimer: The ideal solvent for recrystallization can be system-dependent. It is recommended to perform small-scale solvent screening first.
-
Solvent Selection: Based on the polar nature of this compound, polar solvents should be tested. Good candidates include water, ethanol, isopropanol, or mixtures thereof. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to induce maximum crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Acid-Base Extraction for Impurity Removal
This protocol can be used to separate this compound from non-acidic or weakly acidic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 1 M sodium bicarbonate solution). The this compound will deprotonate and move to the aqueous layer, while neutral organic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1 M HCl) until the this compound precipitates out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water and dry under vacuum.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: this compound blocks the Siglec-sialic acid immune checkpoint.
References
- 1. scbt.com [scbt.com]
- 2. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Structural Control of Boronic Acid Ligands Enhances Intratumoral Targeting of Sialic Acid To Eradicate Cancer Stem-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Enhancing the Stability of 5-Boronopicolinic Acid Conjugates
Welcome to the technical support center for 5-Boronopicolinic Acid (5-BPA) conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of these important molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound conjugates?
A1: The main stability concerns for 5-BPA conjugates, like other boronic acid derivatives, revolve around the stability of the boronic acid moiety itself. The primary degradation pathways include:
-
Oxidative Deboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved in the presence of reactive oxygen species (ROS), converting the boronic acid to an alcohol and boric acid.[1]
-
Hydrolysis: The boronic acid can be susceptible to hydrolysis, particularly at certain pH values. This can be more pronounced for boronic esters formed as intermediates or protecting groups during synthesis.
-
Protodeboronation: This involves the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This is more common with arylboronic acids under acidic or basic conditions.
-
Formation of Boroxines: Boronic acids can undergo dehydration to form cyclic anhydrides called boroxines, which can affect their solubility and reactivity.
Q2: How does pH affect the stability of 5-BPA conjugates?
A2: The pH of the solution can significantly impact the stability of 5-BPA conjugates. Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The pKa of the boronic acid determines the pH at which this equilibrium shifts. Generally, boronate esters are more stable in their anionic, tetrahedral form.[2][3] For many phenylboronic acids, this is favored at basic pH. However, the stability is also dependent on the specific structure of the conjugate and the buffer system used.[4] For instance, 5-BPA has been shown to have a high affinity for sialic acids in acidic environments, suggesting a degree of stability and functionality at lower pH.[5]
Q3: What is the role of the picolinic acid moiety in the stability of 5-BPA?
A3: The picolinic acid structure, with a carboxylic acid ortho to the nitrogen on the pyridine (B92270) ring, may influence stability through intramolecular coordination. The nitrogen and/or the carboxylic acid group can potentially interact with the boron center, which can affect its Lewis acidity and susceptibility to degradation. Such intramolecular assistance can enhance stability compared to simple phenylboronic acids.
Q4: Are there formulation strategies to improve the stability of 5-BPA conjugates in solution?
A4: Yes, several formulation strategies can be employed to enhance the stability of boronic acid-containing therapeutics:
-
pH Optimization: Maintaining the pH of the formulation in a range where the conjugate is most stable is crucial. This typically needs to be determined empirically for each specific conjugate.
-
Use of Buffers: The choice of buffer can influence stability. Some buffers, like phosphate (B84403), may interact with the boronic acid.[4] It is important to screen different buffer systems (e.g., citrate, acetate (B1210297), histidine) to find the most suitable one.
-
Excipients: The addition of excipients such as antioxidants can mitigate oxidative degradation. However, some antioxidants like ascorbate (B8700270) have been reported to accelerate degradation in specific cases, so careful screening is necessary.[6] The use of boric acid as an excipient has been shown to stabilize bortezomib, a dipeptidyl boronic acid drug, in lyophilized formulations.[7]
-
Lyophilization: Freeze-drying is a common strategy to improve the long-term storage stability of bioconjugates by removing water, which is a key reactant in hydrolytic degradation.[8][9]
Q5: How can I improve the storage stability of my 5-BPA conjugate?
A5: For long-term storage, lyophilization is often the best approach.[8] The lyophilized powder should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light and moisture. For solutions, storage at low temperatures (2-8°C) is recommended, and the solution should be prepared in a stability-optimized buffer. It's also advisable to store solutions in single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you might encounter during your experiments with 5-BPA conjugates.
Conjugation & Synthesis
Q: I am experiencing low yields during the conjugation of 5-BPA to my protein/antibody. What could be the cause?
A: Low conjugation yields can stem from several factors. Here's a systematic approach to troubleshooting:
| Potential Cause | Troubleshooting Steps |
| Poor quality of 5-BPA or its activated ester (e.g., NHS ester) | - Ensure the purity of your 5-BPA reagent. - If using an activated ester (e.g., 5-BPA-NHS), use it immediately after preparation or store it under strictly anhydrous conditions at low temperature, as NHS esters are moisture-sensitive.[10] |
| Suboptimal reaction buffer | - Avoid buffers containing primary amines (e.g., Tris), as they will compete with the target amine on your biomolecule for reaction with the activated 5-BPA.[11] - Optimize the reaction pH. For NHS ester conjugations, a pH of 7.2-8.5 is typically recommended. |
| Presence of interfering substances in the biomolecule solution | - Ensure your protein or antibody solution is free from stabilizers like bovine serum albumin (BSA) or other amine-containing additives.[11] - Use a desalting column or dialysis to exchange the biomolecule into the appropriate reaction buffer before conjugation. |
| Low concentration of reactants | - Increase the concentration of your antibody or protein if it is too dilute (ideally >0.5 mg/mL).[11] - Optimize the molar ratio of the activated 5-BPA to your biomolecule. A molar excess of the 5-BPA derivative is typically used, but very high excesses can lead to aggregation.[11] |
| Antibody aggregation | - Aggregation can occur with hydrophobic payloads. Consider using hydrophilic linkers (e.g., PEG) between the 5-BPA and your biomolecule.[11] - Optimize the drug-to-antibody ratio (DAR); a lower DAR may reduce aggregation.[11] |
Q: I am observing unexpected byproducts in my conjugation reaction. What are they and how can I minimize them?
A: The formation of byproducts is a common issue in bioconjugation reactions.
| Potential Byproduct | Formation and Minimization |
| Hydrolyzed 5-BPA-NHS ester | The NHS ester can hydrolyze back to 5-BPA in the presence of water. To minimize this, perform the reaction in a suitable buffer at the optimal pH and use the activated ester promptly. |
| Urea derivatives | When using EDC/NHS chemistry to activate the carboxylic acid of 5-BPA, excess EDC can react with the NHS-activated intermediate to form urea-based byproducts.[9] Optimize the stoichiometry of EDC and NHS to minimize this side reaction. |
| Intra- and intermolecular crosslinking of the biomolecule | If the biomolecule has multiple reactive sites, crosslinking can occur. This can be minimized by controlling the stoichiometry of the reactants and the reaction time. |
Stability & Degradation
Q: My 5-BPA conjugate appears to be degrading over time in solution. How can I identify the cause and improve its stability?
A: Identifying the degradation pathway is the first step to improving stability.
| Observation | Potential Cause & Investigation | Stabilization Strategy |
| Loss of activity, change in mass spectrometry signal corresponding to loss of the boronic acid group. | Oxidative Deboronation: The C-B bond is cleaved. | - Add antioxidants to the formulation (e.g., methionine, ascorbic acid - note: test for compatibility as some can accelerate degradation).[6] - Purge solutions with an inert gas (e.g., nitrogen or argon) to remove oxygen. |
| Appearance of new peaks in HPLC, change in conjugate properties. | Hydrolysis: The conjugate bond or the boronic acid itself may be hydrolyzing. | - Perform a pH stability study to identify the optimal pH for storage. - Lyophilize the conjugate to remove water.[8] |
| Formation of aggregates or precipitates. | Physical Instability: The conjugate may be unfolding or aggregating. | - Optimize the formulation with stabilizers like sucrose (B13894) or trehalose, especially for lyophilization.[12] - Adjust the pH to be away from the isoelectric point (pI) of the protein conjugate. - Include polysorbates (e.g., Tween 20) in the formulation to prevent surface adsorption and aggregation. |
Experimental Protocols
Here are detailed methodologies for key experiments to assess and improve the stability of your 5-BPA conjugates.
Protocol 1: Forced Degradation Study
Objective: To identify the potential degradation pathways of a 5-BPA conjugate under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Materials:
-
5-BPA conjugate solution (e.g., 1 mg/mL in a suitable buffer)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Incubators or water baths set to various temperatures (e.g., 40°C, 60°C)
-
Photostability chamber
-
Quenching solution (if necessary, e.g., sodium bisulfite for oxidation)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or MS)
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of the 5-BPA conjugate solution and 0.1 M HCl.
-
Incubate at 40°C for 24 hours.
-
If no degradation is observed, repeat with 1 M HCl at 60°C.
-
Neutralize the sample with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the 5-BPA conjugate solution and 0.1 M NaOH.
-
Incubate at 40°C for 24 hours.
-
If no degradation is observed, repeat with 1 M NaOH at 60°C.
-
Neutralize the sample with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the 5-BPA conjugate solution with H₂O₂ to a final concentration of 3%.
-
Incubate at room temperature for 24 hours.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
If necessary, quench the reaction with a suitable agent before analysis.
-
-
Thermal Degradation:
-
Incubate the 5-BPA conjugate solution at 60°C for 48 hours.
-
Also, prepare a solid sample of the conjugate (if available) and incubate under the same conditions.
-
-
Photostability:
-
Expose the 5-BPA conjugate solution and solid sample to light in a photostability chamber according to ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Analysis:
-
Analyze all stressed and control samples by a suitable analytical method, such as a stability-indicating HPLC method (see Protocol 2), to determine the extent of degradation and identify any degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact 5-BPA conjugate from its degradation products, impurities, and other formulation components.
Procedure:
-
Column and Mobile Phase Screening:
-
Start with a reversed-phase C18 column.
-
Screen different mobile phase compositions (e.g., acetonitrile (B52724) or methanol (B129727) with water or a buffer like ammonium (B1175870) acetate or phosphate buffer).
-
Use a gradient elution to ensure the separation of components with a wide range of polarities.
-
-
Method Optimization:
-
Inject a mixture of the unstressed conjugate and the samples from the forced degradation study that show significant degradation.
-
Optimize the gradient, flow rate, and column temperature to achieve baseline separation between the parent conjugate and all degradation peaks.
-
Use a photodiode array (PDA) detector to check for peak purity of the parent peak in the stressed samples. The peak should be spectrally pure, indicating that no degradation products are co-eluting.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Signaling Pathways & Experimental Workflows
References
- 1. pnas.org [pnas.org]
- 2. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Investigation of lyophilized antibody formulations to enable short freeze-drying cycles and storage at room temperature [edoc.unibas.ch]
- 7. EP2624818B1 - Bortezomib formulations stabilised with boric acid - Google Patents [patents.google.com]
- 8. Freeze drying ADCs: points to consider for industrial applications [manufacturingchemist.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. dovepress.com [dovepress.com]
common byproducts in 5-Boronopicolinic acid reactions and their removal
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Boronopicolinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound, such as Suzuki-Miyaura coupling?
A1: When using this compound in cross-coupling reactions, several byproducts can arise depending on the specific reaction conditions, substrates, and catalyst used.[1] Key byproducts include:
-
Homocoupling Products: These are dimers of the boronic acid starting material.[1][2][3] This side reaction is often promoted by the presence of oxygen.[3][4]
-
Protodeboronation/Deboronation Products: This involves the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[1] This can be caused by hydrolysis or protonation of the boronic acid.[1] Oxidative deboronation can also occur, particularly in biological systems or in the presence of reactive oxygen species (ROS).[5][6][7]
-
Dehalogenation Products: The aryl halide coupling partner can lose its halogen atom, which is then replaced by a hydrogen atom.[1][8]
-
Boronic Acid Oxidation Products: Boronic acids can be susceptible to oxidation, leading to the formation of dimers, boroxines, or boronic acid esters.[1]
-
Palladium Black: The palladium catalyst can precipitate out of the solution as palladium black, which reduces the reaction's efficiency.[1]
Q2: How can I effectively remove these byproducts from my reaction mixture?
A2: A multi-step approach is often necessary for the successful removal of byproducts. The choice of method depends on the specific properties of your desired product and the impurities present.
Summary of Purification Strategies
| Purification Method | Target Byproducts | Key Considerations |
| Aqueous Workup (Acid/Base Extraction) | Unreacted boronic acid, acidic/basic impurities, some palladium residues.[9] | The acidic nature of this compound allows for its separation from neutral organic compounds by adjusting the pH.[9] |
| Recrystallization | Homocoupling products, other crystalline impurities.[10] | Requires finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. |
| Silica (B1680970) Gel Chromatography | A wide range of organic byproducts. | Can be challenging for polar boronic acids, which may show significant tailing.[9][10] A polar solvent system like CH2Cl2-MeOH may be required.[9] |
| Specialized Boronic Acid Scavengers | Excess boronic acids. | Resins with diol functionalities can selectively bind to and remove boronic acids. |
| Formation of Derivatives | Unreacted boronic acid. | Conversion to a diethanolamine (B148213) adduct can facilitate purification through crystallization.[11] |
Q3: Can you provide a general experimental protocol for the purification of a crude product from a this compound reaction?
A3: The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction followed by purification. Note: This is a template and may require optimization for your specific reaction.
General Purification Protocol
-
Reaction Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Solvent Removal: Remove the reaction solvent under reduced pressure using a rotary evaporator.
-
Aqueous Workup (Acid-Base Extraction):
-
Dissolve the crude residue in an organic solvent like ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (DCM).
-
Wash the organic layer with a saturated aqueous solution of NaHCO₃ or a dilute NaOH solution to remove unreacted this compound and other acidic impurities.[9]
-
Separate the aqueous layer. The desired product should remain in the organic phase.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Chromatographic Purification (if necessary):
-
If the crude product is still impure, perform column chromatography on silica gel.
-
Choose an appropriate eluent system. For polar compounds, a mixture of a non-polar solvent (like hexane (B92381) or DCM) and a polar solvent (like ethyl acetate or methanol) is often effective.[9]
-
-
Recrystallization (for solid products):
-
Dissolve the purified product in a minimum amount of a hot solvent in which it is highly soluble.
-
Slowly add a co-solvent in which the product is poorly soluble until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Q4: My Suzuki-Miyaura reaction with this compound is giving low yields. What are some common troubleshooting steps?
A4: Low yields can be attributed to several factors. Here are some common issues and their potential solutions:
Troubleshooting Low Yields
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction progress by TLC or LC-MS and allow it to run until the starting material is consumed. Consider increasing the reaction temperature. |
| Inactive catalyst. | Use a fresh batch of palladium catalyst. Ensure proper handling to avoid deactivation. | |
| Poor choice of base or solvent. | The choice of base and solvent is crucial for the Suzuki-Miyaura reaction.[8] Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene) with the addition of water.[8] | |
| Significant Byproduct Formation | Presence of oxygen leading to homocoupling.[3][4] | Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[4] |
| Hydrolysis of the boronic acid. | Ensure anhydrous conditions if the reaction is sensitive to water, although some water is often beneficial for Suzuki reactions.[8] | |
| Product Degradation | The product may be unstable under the reaction conditions. | Consider lowering the reaction temperature or using a milder base. |
Visualizing Experimental Workflows
General Workflow for Suzuki Coupling and Purification
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction involving this compound, followed by a standard purification procedure.
Caption: A typical workflow for a Suzuki coupling reaction and subsequent purification.
Logical Relationship of Byproduct Formation
This diagram illustrates the relationship between reaction conditions and the formation of common byproducts in this compound reactions.
Caption: Factors leading to common byproduct formation in boronic acid reactions.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
method refinement for consistent 5-Boronopicolinic acid functionalization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the consistent and successful functionalization of 5-Boronopicolinic acid (5-Bpin).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: this compound should be stored at -20°C to ensure its stability.[1] Before use, it is recommended to centrifuge the original vial prior to removing the cap to maximize product recovery.[1] As with many boronic acids, it is sensitive to moisture and air, so handling under an inert atmosphere (e.g., nitrogen or argon) is advisable, especially for long-term storage or when used in sensitive reactions.
Q2: What are the most common functionalization reactions for this compound?
A2: The two primary functionalization reactions for this compound involve its two functional groups: the boronic acid and the carboxylic acid.
-
Suzuki-Miyaura Cross-Coupling: The boronic acid group is widely used for palladium-catalyzed cross-coupling reactions with aryl, heteroaryl, or vinyl halides/triflates to form new carbon-carbon bonds.
-
Amide Coupling: The carboxylic acid group can be coupled with primary or secondary amines to form amide bonds, a common transformation in drug discovery. This typically requires the use of a coupling agent.[2][3]
Q3: Can this compound be used in aqueous reaction conditions?
A3: Yes, but with caution. While Suzuki-Miyaura reactions often use aqueous base solutions, boronic acids can be susceptible to hydrolysis and protodeboronation (loss of the boronic acid group) in water, especially at elevated temperatures.[4][5] The stability of the boronic acid is a critical factor, and the rate of hydrolysis should be slower than the rate of the desired catalytic turnover to avoid significant side reactions.[6][7][8][9] For amide couplings, anhydrous conditions are generally preferred to prevent hydrolysis of the activated carboxylic acid intermediate.
Q4: How can I purify the final product after functionalizing this compound?
A4: Purification can be challenging due to the polarity of the compounds.[10] Common methods include:
-
Chromatography: Reversed-phase (C18) or normal-phase silica (B1680970) gel chromatography can be used. However, boronic acids and their derivatives can sometimes adhere strongly to silica, leading to poor recovery.[10][11] Using silica gel pre-treated with boric acid can sometimes mitigate this issue for boronate esters.[12]
-
Recrystallization: This is a viable option if the product is a crystalline solid.[11] Solvents like hot water, ethanol, benzene, or ethyl acetate (B1210297) have been used for aryl boronic acids.[11]
-
Acid-Base Extraction: For boronic acids, forming a salt with a base, extracting impurities with an organic solvent, and then re-acidifying the aqueous layer can be an effective purification strategy.[13]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling
This is a common and multifaceted problem. The following guide helps diagnose potential causes.
Troubleshooting Workflow for Failed Suzuki-Miyaura Coupling
Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.
| Potential Cause | Troubleshooting Step | Recommended Solution |
| Reagent Degradation | This compound can degrade over time, especially if not stored properly. The boronic acid moiety can undergo protodeboronation or form boroxine (B1236090) anhydrides.[4] | Use a fresh batch of 5-Bpin. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol (B44631) ester) or a potassium trifluoroborate salt, which can exhibit slower, controlled release of the boronic acid in the reaction.[6][7][14] |
| Catalyst Inactivity | The Palladium(0) active species may not be forming or may be deactivating (e.g., forming Pd black). The chosen ligand may not be suitable for the specific substrates.[15][16] | Use a reliable palladium precatalyst (e.g., Pd(dppf)Cl₂, Buchwald precatalysts). Screen different phosphine (B1218219) ligands, as bulky, electron-rich ligands can accelerate oxidative addition, which is often the rate-limiting step.[16] |
| Inappropriate Base or Solvent | The choice of base and solvent is crucial and interdependent. Some bases have poor solubility in common organic solvents. Anhydrous conditions with K₃PO₄ may require a small amount of water to function effectively.[16] | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Common solvents include dioxane, THF, DMF, and toluene, often with water as a co-solvent.[4][17] If ester groups are present, a milder base like KF may prevent hydrolysis.[4][18] |
| Protodeboronation Side Reaction | This is a major competing pathway where the C-B bond is cleaved by a proton source (often water), removing the reactive group.[5] This is catalyzed by bases and some palladium complexes.[5] | Minimize water content in the reaction unless it is necessary for the catalytic cycle. Use milder bases. The "slow release" strategy using boronate esters or trifluoroborates is highly effective at keeping the concentration of the free boronic acid low, thus minimizing this side reaction.[6][8][19] |
| Poor Substrate Solubility | If the aryl halide or boronic acid is not sufficiently soluble in the reaction medium, the reaction will be slow or incomplete.[4] | Change the solvent to one with better solubilizing properties for your specific substrates, such as DMF or 1,2-dichlorobenzene (B45396) for highly aromatic systems.[4] |
Issue 2: Incomplete or Failed Amide Coupling
| Potential Cause | Troubleshooting Step | Recommended Solution |
| Ineffective Coupling Agent | The chosen coupling agent (e.g., HATU, HBTU, EDC) may not be active or suitable for the specific acid/amine pair. | Use a fresh bottle of coupling agent. HATU is a generally reliable and powerful agent for picolinic acids.[2][3] Alternative reagents like T3P (1-propylphosphonic anhydride) can also be effective.[20] |
| Incorrect Stoichiometry or Base | Insufficient coupling agent or an inappropriate base can halt the reaction. A non-nucleophilic hindered base like DIPEA or triethylamine (B128534) is required to activate the coupling agent and neutralize acids without competing in the reaction.[2][3][20] | Use at least 1.1-1.2 equivalents of the coupling agent and 2-3 equivalents of the base (e.g., DIPEA). |
| Presence of Water | Water will hydrolyze the activated ester intermediate, regenerating the carboxylic acid and preventing amide formation. | Ensure all reagents, solvents (e.g., DMF, DCM), and glassware are anhydrous. Run the reaction under an inert atmosphere. |
| Low Nucleophilicity of Amine | Electron-deficient or sterically hindered amines can be poor nucleophiles, reacting slowly or not at all. | Increase the reaction temperature (e.g., from room temperature to 50-80°C).[21] Allow for a longer reaction time. Consider using a more potent coupling agent. |
Data Presentation
Table 1: Comparison of Suzuki-Miyaura Coupling Conditions
| Aryl Halide | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Iodide | Pd(OAc)₂ (3) | PPh₃ | Na₂CO₃ | aq. IPA | Reflux | 3 | ~70 | (Eli Lilly)[22] |
| Aryl Bromide | Pd Black (3) | None | K₂CO₃ | MeOH | RT | 1 | 88 | (Eli Lilly)[22] |
| Aryl Halide | Pd(dppf)Cl₂ (1) | dppf | Cs₂CO₃ | Dioxane | 100 | - | General | [17] |
| Aryl Halide | Pd(PPh₃)₄ (3) | PPh₃ | TEA | DMF | 90 | 0.75 | High | [23] |
| 4-bromobenzaldehyde | Pd(0) or Pd(II) | - | - | - | 160 (MW) | <0.1 | 90 | Negishi[23] |
Note: Yields are highly substrate-dependent. This table provides examples of common starting conditions.
Table 2: Comparison of Amide Coupling Conditions
| Coupling Reagent | Base | Solvent | Temp | Time (h) | Yield (%) | Reference |
| HATU | DIPEA | Isopropylacetate | RT | 2.5 | 88 | [2] |
| HATU | TEA | DMF | - | - | 55 | [2] |
| T3P | Triethylamine | DMF/DMSO | RT | 5-12 | - | [20] |
| B(OCH₂CF₃)₃ | None | Toluene | 80-100 | 5-15 | 60-95 | [21] |
| Boric Acid | None | Toluene | Reflux | - | 45-55 | [24] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the coupling of this compound with an aryl bromide. Optimization may be required.
General Workflow for 5-Bpin Functionalization
Caption: A generalized experimental workflow for 5-Bpin functionalization.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Round bottom flask, condenser, magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried round bottom flask, add this compound, the aryl bromide, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent system via cannula or syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or recrystallization.
Protocol 2: General Procedure for HATU-Mediated Amide Coupling
This protocol is adapted from a general procedure for coupling picolinic acids.[2]
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.1 equiv.)
-
HATU (1.2 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.)
-
Anhydrous DMF or DCM
-
Round bottom flask, magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried round bottom flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Add HATU to the solution and stir for 5 minutes.
-
Add the amine to the reaction mixture, followed by the slow, dropwise addition of DIPEA.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
References
- 1. usbio.net [usbio.net]
- 2. benchchem.com [benchchem.com]
- 3. growingscience.com [growingscience.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 20. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. Organic Syntheses Procedure [orgsyn.org]
addressing non-specific binding of 5-Boronopicolinic acid
Welcome to the technical support center for 5-Boronopicolinic acid (5-BPA). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address issues related to the non-specific binding of 5-BPA in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (also known as 6-Carboxypyridine-3-boronic acid) is a boron-containing pyridine (B92270) derivative.[1][2] It is frequently used in biochemical research as a ligand or chelating agent.[1][2] A key application is its use in targeting sialic acids, which are often overexpressed on the surface of cancer cells.[3][4][5][6] This makes 5-BPA a valuable tool in the development of tumor-targeting drug delivery systems.[6][7][8]
Q2: What is non-specific binding and why is it a concern with 5-BPA?
Non-specific binding refers to the interaction of 5-BPA with unintended molecules or surfaces in an assay, rather than its intended target (e.g., sialic acid). This can be caused by several factors, including electrostatic interactions, hydrophobic interactions, and the inherent reactivity of the boronic acid group with other biological molecules.[9] High non-specific binding can lead to a high background signal, which reduces the sensitivity and accuracy of an experiment, making it difficult to distinguish the true signal from noise.[7][10][11]
Q3: How does pH affect the binding of 5-BPA?
The binding of 5-BPA to its target, sialic acid, is highly dependent on pH. The interaction is significantly stronger in weakly acidic conditions (around pH 6.5), which is characteristic of some tumor microenvironments.[3][4][5] Conversely, the binding is weaker at neutral or alkaline pH.[12] This pH-dependent binding can be leveraged to design experiments with improved specificity.
Q4: What are the common causes of high background signal when using 5-BPA?
High background signal in assays using 5-BPA can stem from several sources:
-
Insufficient Blocking: Failure to adequately block non-specific binding sites on surfaces (e.g., microplates, beads) can lead to high background.[7]
-
Improper Reagent Concentration: Using too high a concentration of 5-BPA or a detection reagent can increase non-specific interactions.
-
Inadequate Washing: Insufficient washing steps may not remove all unbound 5-BPA or other reagents, contributing to background noise.[7][10]
-
Hydrophobic and Electrostatic Interactions: 5-BPA may non-specifically adhere to surfaces or other proteins due to these forces.
-
Contamination of Reagents: Contaminated buffers or reagents can introduce substances that interfere with the assay.[7][10]
Troubleshooting Guides
Guide 1: High Background in Cell-Based Assays
This guide provides a step-by-step approach to troubleshooting high background signals in cell-based assays, such as immunofluorescence or flow cytometry, using 5-BPA.
Experimental Workflow for Troubleshooting High Background in Cell-Based Assays
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound-functionalized polymeric nanoparticles for targeting drug delivery and enhanced tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arp1.com [arp1.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. sinobiological.com [sinobiological.com]
- 11. benchchem.com [benchchem.com]
- 12. Simple Binding and Dissociation of a Sialoglycoprotein Using Boronic Acid-Modified Functional Interfaces on Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Boronopicolinic Acid and Sialic Acid Interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the optimization of pH for the interaction between 5-Boronopicolinic acid (5-BPA) and sialic acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the interaction between this compound (5-BPA) and sialic acid?
A1: The optimal pH for the interaction between this compound (5-BPA) and sialic acid is in the weakly acidic range, typically around pH 6.5.[1][2][3][4][5] This is particularly relevant for research targeting the hypoxic tumoral microenvironment, which is known to be acidic.[1][2][3][4][5] The binding affinity of 5-BPA for sialic acid is significantly enhanced under these acidic conditions compared to physiological pH (7.4).[1][6]
Q2: Why is the binding of 5-BPA to sialic acid stronger at acidic pH?
A2: The increased binding strength of this compound to sialic acid at acidic pH is attributed to a favorable charge balance mechanism.[1] While the complete mechanism is still under investigation, it is proposed that at a lower pH, the equilibrium shifts to favor the formation of a stable boronate ester complex between the boronic acid group of 5-BPA and the diol groups of sialic acid.[1][7] This pH-dependent interaction is a unique characteristic of certain heterocyclic boronic acids like 5-BPA when interacting with sialic acid.[6]
Q3: How does the binding of 5-BPA to sialic acid compare to other boronic acids?
A3: this compound exhibits a significantly higher affinity and selectivity for sialic acid, especially under acidic conditions, compared to other commonly used boronic acids like 3-propionamidophenylboronic acid.[1][2][3][4] This makes 5-BPA a more potent and specific tool for targeting sialic acid residues.
Q4: Can 5-BPA be used to capture and release sialoglycoproteins?
A4: Yes, the pH-dependent binding of 5-BPA to sialic acid allows for the capture and release of sialoglycoproteins. For instance, 5-BPA-modified magnetic particles can effectively capture sialoglycoproteins like fetuin at an acidic pH (e.g., pH 5.0) and then release them by shifting to a neutral or alkaline pH (e.g., pH 7.6).[8] This principle can be applied for the purification and enrichment of sialoglycoproteins.[8]
Troubleshooting Guides
Issue 1: Low or no detectable binding between 5-BPA and sialic acid.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the binding buffer. | Verify the pH of your binding buffer. For optimal binding, the pH should be in the weakly acidic range (e.g., pH 6.5). Prepare fresh buffer if necessary. |
| Degradation of 5-BPA or sialic acid. | Use freshly prepared solutions of 5-BPA and ensure the sialic acid-containing sample has been stored properly to prevent degradation. Sialic acids can be susceptible to acid-catalyzed hydrolysis at elevated temperatures.[9] |
| Insufficient concentration of reactants. | Increase the concentration of 5-BPA or the sialic acid-containing molecule to favor the binding equilibrium. |
| Interference from other molecules. | Ensure the sample is free from high concentrations of other sugars or molecules that might non-specifically interact with 5-BPA. While 5-BPA is highly selective for sialic acid, high concentrations of other diol-containing molecules could potentially interfere.[6] |
| Issues with the detection method. | If using a fluorescence-based assay, check for quenching effects or incorrect filter sets. If using NMR, ensure proper instrument calibration and acquisition parameters. For mass spectrometry, optimize ion source parameters to avoid in-source fragmentation.[10] |
Issue 2: High background or non-specific binding in my assay.
| Possible Cause | Troubleshooting Step |
| Hydrophobic interactions. | Add a non-ionic detergent (e.g., Tween-20 at 0.05%) to your binding and wash buffers to minimize non-specific hydrophobic interactions. |
| Ionic interactions. | Optimize the salt concentration in your buffers. Typically, physiological salt concentrations (e.g., 150 mM NaCl) are a good starting point. |
| Inadequate blocking. | If using a solid-phase assay (e.g., ELISA, surface plasmon resonance), ensure that the surface is adequately blocked with an appropriate blocking agent (e.g., BSA, casein). |
| Binding at non-optimal pH. | Performing the binding assay at neutral or alkaline pH can reduce the specific interaction with sialic acid and may increase the relative contribution of non-specific binding.[6] |
Data Presentation
Table 1: pH-Dependent Binding Constants (K) for the Interaction of Various Boronic Acids with Sialic Acid.
| Boronic Acid | pH 6.5 (M⁻¹) | pH 7.0 (M⁻¹) | pH 7.4 (M⁻¹) |
| This compound | ~1.8 x 10³ | ~1.0 x 10³ | ~0.5 x 10³ |
| 3-Pyridylboronic acid | ~0.8 x 10³ | ~0.5 x 10³ | ~0.3 x 10³ |
| 5-Pyrimidine boronic acid | ~1.2 x 10³ | ~0.8 x 10³ | ~0.4 x 10³ |
| 3-Propionamidophenylboronic acid | ~0.2 x 10³ | ~0.3 x 10³ | ~0.4 x 10³ |
Data is approximated from graphical representations in the cited literature and should be used for comparative purposes.[1]
Experimental Protocols
Protocol 1: Determination of Binding Constant by ¹¹B NMR Spectroscopy
This protocol describes the general steps for determining the binding constant between 5-BPA and sialic acid using ¹¹B NMR.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) at the desired pH.
-
Prepare a series of solutions containing a fixed concentration of 5-BPA and varying concentrations of sialic acid in the same buffer.
-
A reference sample containing only 5-BPA in the buffer is also required.
-
-
NMR Data Acquisition:
-
Acquire ¹¹B NMR spectra for each sample at a constant temperature.
-
The chemical shift of the boron signal will change upon binding to sialic acid.
-
-
Data Analysis:
-
Determine the chemical shift of the free 5-BPA and the 5-BPA-sialic acid complex.
-
By fitting the change in chemical shift as a function of sialic acid concentration to a suitable binding isotherm (e.g., a 1:1 binding model), the binding constant (K) can be calculated.
-
Protocol 2: Competitive Binding Assay using Confocal Microscopy
This protocol outlines a competitive binding assay to evaluate the ability of 5-BPA to block the binding of a sialic acid-specific lectin to cells.
-
Cell Culture:
-
Culture a cell line known to express sialic acids on its surface (e.g., PANC-1) on glass-bottom dishes suitable for confocal microscopy.[1]
-
-
Incubation with Boronic Acids:
-
Lectin Staining:
-
Imaging and Quantification:
-
Stain the cell nuclei with a suitable dye (e.g., Hoechst).[1][4]
-
Acquire images using a confocal laser scanning microscope.
-
Quantify the fluorescence intensity of the lectin staining on the cell surface. A decrease in fluorescence intensity in the presence of 5-BPA indicates its binding to sialic acid and blocking of the lectin.[1][4]
-
Visualizations
Caption: Workflow for Determining Binding Constant using ¹¹B NMR.
Caption: Workflow for a Competitive Sialic Acid Binding Assay.
Caption: pH-Dependent Binding Equilibrium of 5-BPA and Sialic Acid.
References
- 1. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - Chemical Science (RSC Publishing) DOI:10.1039/C7SC01905J [pubs.rsc.org]
- 7. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple Binding and Dissociation of a Sialoglycoprotein Using Boronic Acid-Modified Functional Interfaces on Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modification of sialic acids on solid-phase: accurate characterization of protein sialylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Prevent Deboronation in Boronic Acid Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and prevent the deboronation of boronic acid compounds in your experiments.
Section 1: Frequently Asked Questions - Understanding Deboronation
This section covers the fundamental concepts of deboronation, its causes, and the factors that influence its rate.
Q1: What is deboronation and why is it a significant issue?
Deboronation is a chemical reaction that involves the cleavage of a carbon-boron (C-B) bond. In this process, the boronic acid moiety [-B(OH)₂] is replaced, often by a hydrogen atom. This is a well-known and undesired side reaction that can be problematic for several reasons:
-
Reduced Yield: In synthetic reactions like the Suzuki-Miyaura coupling, deboronation consumes the boronic acid starting material, leading to lower yields of the desired product and the formation of a deboronated byproduct.[1][2]
-
Loss of Potency: For boronic acid-based pharmaceuticals, such as the proteasome inhibitor bortezomib, deboronation represents a deactivation pathway, as the boronic acid group is essential for its biological activity.[3][4]
-
Compound Instability: The propensity for deboronation complicates the handling, purification, and storage of many boronic acid compounds.[5][6]
Q2: What are the main types of deboronation I might encounter?
There are three primary pathways for deboronation, each favored by different conditions:
-
Protodeboronation (Protodeborylation): This is the most common type in synthetic chemistry and involves the replacement of the C-B bond with a C-H bond, with a proton source (like water) facilitating the cleavage.[1] It can be catalyzed by either acid or base.[1][7]
-
Oxidative Deboronation: This pathway is prevalent in biological or physiological environments. The C-B bond is cleaved by reactive oxygen species (ROS), such as hydrogen peroxide, converting the boronic acid into an alcohol or phenol.[3][8] This is a major route of metabolic instability for boronic acid drugs.[9]
-
Photochemical Deboronation: Some boronic acids can undergo deboronation when exposed to UV irradiation.[10][11]
Q3: What key factors influence the rate of protodeboronation?
The rate of protodeboronation is highly variable and depends on several factors:[1]
-
pH: The reaction pH is a critical factor.[1] For many simple aromatic boronic acids, stability is greatest at neutral pH, as both acid- and base-catalyzed pathways are minimized.[1] However, for certain basic heteroaromatic boronic acids (e.g., 2-pyridine boronic acid), a zwitterionic species that is highly reactive towards deboronation can form at neutral pH.[1]
-
Base: In base-catalyzed reactions like the Suzuki-Miyaura coupling, the base can generate a more reactive boronate anion, which is susceptible to protonolysis.[2][12] Strong bases tend to accelerate this process.[13]
-
Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.[13][14][15]
-
Solvent: The presence of a proton source, such as water in the solvent system, is necessary for protodeboronation to occur.[14]
-
Substituent Effects: The electronic properties of the organic group attached to the boron atom play a key role. Arylboronic acids with electron-withdrawing groups can be more susceptible to base-catalyzed deboronation.[1][12]
Q4: Are certain types of boronic acid compounds more unstable than others?
Yes, stability varies significantly.
-
Heteroaromatic Boronic Acids: Many heteroaromatic boronic acids, especially those containing a basic nitrogen atom like 2-pyridyl boronic acid, are notoriously unstable.[1][16]
-
Alkenyl and Cyclopropyl (B3062369) Boronic Acids: These compounds are also known to be prone to decomposition on the benchtop.[16][17]
-
Aliphatic Boronic Acids: These tend to oxidize more readily than their aryl and alkenyl counterparts.[5][18]
Section 2: Troubleshooting Guides
This section provides practical, step-by-step advice for specific experimental problems related to deboronation.
Guide 1: Low Yield in Suzuki-Miyaura Coupling
-
Symptom: You observe a low yield of your desired cross-coupled product, accompanied by a significant amount of the protodeboronated byproduct (e.g., thiophene (B33073) instead of a coupled bi-aryl containing thiophene).
Caption: Troubleshooting workflow for low Suzuki coupling yields.
Q1: I'm seeing significant protodeboronation. Where should I start troubleshooting?
Begin by evaluating your reaction conditions, particularly the base, temperature, and catalyst system. A highly active catalyst can promote the desired coupling to outcompete deboronation, but the choice of base and temperature are often more direct levers to pull.[1][13]
Q2: Which bases are recommended to minimize protodeboronation?
Strong bases can accelerate deboronation.[13] Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃).[13] In some cases, potassium fluoride (B91410) (KF) can also be effective.[13]
Q3: My boronic acid is known to be highly unstable. What is the most robust solution?
For notoriously unstable substrates like 2-heterocyclic, vinyl, or cyclopropyl boronic acids, the most effective strategy is to use a stabilized derivative.[16] N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that can be used in a "slow-release" protocol.[1][16] This strategy maintains a very low concentration of the free, unstable boronic acid during the reaction, which minimizes its decomposition while allowing the cross-coupling to proceed.[1][16]
Guide 2: Compound Degradation in Biological Assays
-
Symptom: Your boronic acid-containing compound shows diminishing activity or concentration over time when incubated in aqueous buffers at physiological pH (e.g., cell culture media, plasma).
Q1: What is the likely cause of my compound's instability in a biological matrix?
The most probable cause is oxidative deboronation.[9] Boronic acids are susceptible to attack by reactive oxygen species (ROS), such as hydrogen peroxide, which are present in physiological environments.[8] This converts the active boronic acid into an inactive alcohol or phenol.[8]
Q2: How can I design more oxidatively stable boronic acid compounds?
Improving oxidative stability often involves structural modifications that decrease the electron density on the boron atom, making it less susceptible to nucleophilic attack by ROS.[8] One highly effective strategy is to create an intramolecular cyclic ester.[9]
-
Benzoxaboroles: This popular scaffold offers enhanced stability and modulates the reactivity of the boronic acid.[9]
-
Boralactones: Forming an intramolecular ester with a pendant carboxyl group has been shown to increase oxidative stability by up to 10,000-fold.[8] This is due to stereoelectronic effects that destabilize the transition state of the oxidation reaction.[8][9]
Caption: Major pathways for the deboronation of boronic acids.
Section 3: Preventative Strategies & Data
Proactively preventing deboronation is key to successful experimentation. This involves choosing the right compound form and adhering to best practices for storage and handling.
Q1: What are the most common protecting groups for boronic acids?
Converting a boronic acid to a boronic ester or trifluoroborate salt can significantly enhance its stability.[6][19] The choice of protecting group dictates the compound's stability under various conditions.[6]
Table 1: Comparison of Common Boronic Acid Derivatives and Protecting Groups
| Derivative/Protecting Group | General Structure | Key Stability Features | Common Deprotection/Release Conditions | Citations |
| Pinacol (Bpin) Ester | R-B(pin) | Most popular derivative. Stable enough for column chromatography but can be susceptible to hydrolysis under acidic/basic conditions or on reversed-phase HPLC.[6][19] | Acidic hydrolysis with an oxidant (e.g., NaIO₄) to cleave the pinacol byproduct. Can often be used directly in cross-coupling.[19][20] | [6][19][20] |
| N-Methyliminodiacetic Acid (MIDA) Boronate | R-B(MIDA) | Exceptionally stable to a wide range of conditions, including chromatography, strong acids, and oxidants, due to intramolecular N→B coordination.[5][16][19] | Mild aqueous base (e.g., NaOH, K₃PO₄) promotes slow hydrolysis to release the free boronic acid.[16][19] | [1][5][16][19] |
| Potassium Trifluoroborate | [R-BF₃]⁻K⁺ | Air-stable, crystalline solids. Generally more stable than the corresponding boronic acids but can be sensitive to strong acids.[1][19] | Requires a base (e.g., K₂CO₃, Cs₂CO₃) or silylating agent to release the boronic acid/boronate for cross-coupling.[19] | [1][19] |
| 1,8-Diaminonaphthalene (dan) Amide | R-B(dan) | Very stable due to electron donation from nitrogen lone pairs into boron's empty p-orbital, reducing its Lewis acidity.[19][21] | Acidic hydrolysis is required for deprotection.[19] | [19][21] |
Q2: What are the best practices for storing boronic acid compounds?
To ensure the long-term stability of your boronic acids and their derivatives, follow these storage guidelines:
-
Action: Store the compound in a desiccator, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (refrigerator or freezer).[13]
-
Reason: This minimizes exposure to atmospheric moisture, oxygen, and heat, which can promote hydrolytic, oxidative, and thermal decomposition pathways.[13]
Section 4: Key Experimental Protocols
This section provides detailed methodologies for critical experiments related to preventing and monitoring deboronation.
Protocol 1: General Procedure for "Slow-Release" Suzuki-Miyaura Coupling using a MIDA Boronate
This protocol is adapted from established methods for coupling unstable boronic acids with aryl chlorides and is designed to minimize protodeboronation by keeping the concentration of the free boronic acid low throughout the reaction.[16]
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 3.0-7.5 equiv) to an oven-dried reaction vessel equipped with a stir bar.
-
Solvent Addition: Add a degassed solvent mixture. A common and effective system is a 5:1 ratio of dioxane to water.[13][16] The limited amount of water is crucial for facilitating the slow hydrolysis of the MIDA boronate.[16]
-
Reaction Execution: Seal the vessel and heat the reaction mixture with vigorous stirring to a moderate temperature (e.g., 60-80 °C). Higher temperatures can be used but may increase the rate of deboronation for extremely sensitive substrates.[16]
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by TLC, GC-MS, or LC-MS. Check for the formation of your desired product and the potential formation of the deboronated byproduct.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove the inorganic salts. The organic layer can then be dried, filtered, and concentrated in vacuo prior to purification by column chromatography.
Caption: The "slow-release" strategy for unstable boronic acids.
Protocol 2: Monitoring Protodeboronation via ¹H NMR Spectroscopy
This method allows for the quantification of boronic acid decomposition over time.
-
Sample Preparation: Prepare a stock solution of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in the NMR solvent you will use for the reaction (e.g., DMSO-d₆ or CD₃CN).
-
Reaction Setup: In an NMR tube, dissolve a known mass of the boronic acid in the deuterated solvent. Add a known volume of the internal standard stock solution.
-
Initiation and Monitoring: Initiate the reaction or degradation process (e.g., by adding a deuterated base solution or D₂O). Acquire an initial ¹H NMR spectrum (t=0). Continue to acquire spectra at regular time intervals.
-
Analysis: Identify a clean, well-resolved signal corresponding to a proton on the boronic acid starting material and a corresponding signal for the same proton on the deboronated product.
-
Quantification: Calculate the percentage of decomposition at each time point by comparing the integral of the product peak to the sum of the integrals of the starting material and product peaks, all normalized against the integral of the internal standard.[13] This provides a kinetic profile of the deboronation reaction.
Q2: What analytical techniques are best for detecting and quantifying deboronation?
Several analytical methods are effective:
-
NMR Spectroscopy: ¹H, ¹¹B, and ¹⁹F NMR are powerful tools for in-situ monitoring of reactions and quantifying the ratio of boronic acid to its deboronated product.[22][23]
-
Mass Spectrometry (MS): Techniques like GC-MS and LC-MS are excellent for identifying and quantifying the products in a reaction mixture, including the desired product and any deboronated byproducts.[13]
-
Inductively Coupled Plasma (ICP): ICP-AES or ICP-MS can be used to determine the total boron content in a sample, which is useful for assessing overall compound integrity, especially in biological samples.[24][25][26]
-
UV-Vis Spectrophotometry: For some applications, colorimetric methods using reagents like azomethine-H can be used to quantify boron concentration in aqueous solutions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. pnas.org [pnas.org]
- 9. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. divyarasayan.org [divyarasayan.org]
- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]
- 19. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]
- 22. Hydrolytic stability and protodeboronation of boronic esters [era.ed.ac.uk]
- 23. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 5-Boronopicolinic Acid and Other Sialic Acid Binders for Researchers and Drug Development Professionals
An in-depth guide to the efficacy of 5-Boronopicolinic acid in comparison to other agents for binding sialic acids, supported by experimental data and detailed methodologies.
Sialic acids, terminal monosaccharides on the glycans of cell surface glycoproteins and glycolipids, play a crucial role in a multitude of physiological and pathological processes, including cell-cell recognition, immune response modulation, and cancer progression. The development of specific binders for sialic acids is therefore of significant interest for diagnostics, therapeutics, and a deeper understanding of their biological functions. This guide provides a comparative analysis of the efficacy of this compound (5-BPA) against other notable sialic acid binders, presenting quantitative data, experimental protocols, and visualizations of relevant biological pathways and workflows.
Superior Binding Affinity of this compound
Recent studies have highlighted this compound, a heterocyclic boronic acid, as a potent and selective binder of sialic acids. Its efficacy is particularly pronounced in the weakly acidic conditions characteristic of tumor microenvironments, making it a promising candidate for cancer-targeted therapies.[1][2]
Quantitative Comparison of Boronic Acid Binders
The binding affinities of various boronic acids for sialic acid have been quantitatively assessed, demonstrating the superior performance of 5-BPA. The binding constant (K_a), a measure of the strength of the interaction, is significantly higher for 5-BPA, especially at a lower pH.
| Sialic Acid Binder | Binding Constant (K_a, M⁻¹) at pH 7.4 | Binding Constant (K_a, M⁻¹) at pH 6.5 | Binding Constant (K_a, M⁻¹) at pH 5.0 |
| This compound (5-BPA) | ~100[3] | >1000[3] | >1000[4][5] |
| 3-propionamidophenylboronic acid | <40[3] | ~40[3] | Not Reported |
| Phenylboronic acid (PBA) | ~11.4[6][7] | Binding increases[2][8] | ~40[5] |
| 3-pyridylboronic acid | <100[3] | ~200[3] | Not Reported |
| 5-pyrimidine boronic acid | <100[3] | ~500[3] | Not Reported |
Table 1: Comparison of binding constants of various boronic acids for sialic acid at different pH values. Data compiled from multiple sources.[2][3][4][5][6][7][8]
Alternative Sialic Acid Binders: A Qualitative Overview
Beyond boronic acids, several other classes of molecules are known to bind sialic acids, each with distinct characteristics.
-
Lectins : These are carbohydrate-binding proteins that exhibit high specificity for different sialic acid linkages. For instance, Sambucus nigra agglutinin (SNA) preferentially binds to α-2,6 linked sialic acids, while Maackia amurensis lectin II (MAL-II) shows a preference for α-2,3 linkages.[9] Their high specificity makes them valuable tools in glycobiology research.[10][11]
-
Siglecs (Sialic acid-binding immunoglobulin-like lectins) : This family of I-type lectins, expressed on immune cells, plays a crucial role in regulating immune responses by recognizing sialic acids as "self" signals.[1][12] Their binding affinities are generally in the high micromolar range.[12] Dysregulation of Siglec-sialic acid interactions is implicated in various diseases, including cancer.[13]
-
Galectins : This family of β-galactoside-binding lectins can also interact with sialylated glycans, although sialylation can sometimes inhibit binding.[14] For example, Galectin-1 can bind to α-2,3-sialylated glycans, while Galectin-8 shows a high affinity for 3'-O-sialylated galactose.[15][16]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of sialic acid binder efficacy. Below are generalized protocols for key experiments.
In Vitro Competitive Binding Assay Using Lectins
This assay is used to assess the ability of a test compound (e.g., 5-BPA) to compete with a known sialic acid-binding lectin for binding to sialic acids on the cell surface.
Materials:
-
Sialic acid-rich cancer cell line (e.g., PANC-1)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 6.5
-
Test compounds (e.g., this compound, 3-propionamidophenylboronic acid)
-
Fluorescently labeled sialic acid-specific lectin (e.g., FITC-conjugated Sambucus Nigra (SNA) lectin)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture PANC-1 cells to an appropriate confluency in a suitable culture vessel (e.g., 96-well plate, chamber slide).
-
Wash the cells with PBS at the desired pH (7.4 or 6.5).
-
Pre-incubate the cells with a solution of the test compound in PBS at the desired pH for a specified time (e.g., 30 minutes) at room temperature.
-
Without washing, add the fluorescently labeled SNA lectin to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature in the dark.
-
Wash the cells three times with PBS at the corresponding pH to remove unbound lectin and test compound.
-
Fix the cells if required for microscopy.
-
Analyze the fluorescence intensity using a fluorescence microscope or flow cytometer. A decrease in fluorescence compared to the control (no test compound) indicates competitive binding of the test compound to sialic acids.
Determination of Binding Constants by ¹¹B NMR Spectroscopy
This method is particularly useful for quantifying the interaction between boronic acids and sialic acid.
Materials:
-
¹¹B NMR spectrometer
-
Boronic acid compound (e.g., 5-BPA)
-
Sialic acid (N-acetylneuraminic acid)
-
Buffer solutions at various pH values (e.g., pH 5.0, 6.5, 7.4)
-
D₂O for NMR solvent
Procedure:
-
Prepare a stock solution of the boronic acid compound in D₂O-based buffer at a known concentration.
-
Prepare a series of samples containing the boronic acid at a fixed concentration and varying concentrations of sialic acid in the same buffer.
-
Acquire ¹¹B NMR spectra for each sample.
-
The binding of sialic acid to the boronic acid will cause a chemical shift change in the ¹¹B NMR signal.
-
By analyzing the changes in the chemical shifts as a function of sialic acid concentration, the binding constant (K_a) can be calculated by fitting the data to a suitable binding isotherm model.
Visualizing the Landscape of Sialic Acid Interactions
Diagrams created using Graphviz (DOT language) illustrate key concepts and workflows related to the study of sialic acid binders.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sialic acids in cancer biology and immunity—recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple Binding and Dissociation of a Sialoglycoprotein Using Boronic Acid-Modified Functional Interfaces on Microparticles [mdpi.com]
- 6. Molecular recognition of sialic acid end groups by phenylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kinampark.com [kinampark.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. glycomatrix.com [glycomatrix.com]
- 11. Sialic acid binding lectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. mdpi.com [mdpi.com]
- 14. Emerging Role of α2,6-Sialic Acid as a Negative Regulator of Galectin Binding and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Galectin-8-N-domain Recognition Mechanism for Sialylated and Sulfated Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Galectin-1, -2, and -3 Exhibit Differential Recognition of Sialylated Glycans and Blood Group Antigens - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Boronic Acid Derivatives for Cancer Cell Targeting
A Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with boronic acid derivatives emerging as a versatile and potent class of compounds. Their unique chemical properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with diols, have paved the way for innovative strategies to selectively target and eliminate cancer cells. This guide provides a comparative analysis of different classes of boronic acid derivatives, focusing on their mechanisms of action, targeting moieties, and preclinical efficacy. The information is intended to assist researchers in selecting and designing novel boronic acid-based therapeutics.
Performance Comparison of Boronic Acid Derivatives
The efficacy of boronic acid derivatives in cancer cell targeting is intrinsically linked to their specific molecular targets. This guide categorizes and compares these derivatives based on their primary mechanisms of action: proteasome inhibition and sialic acid targeting.
Table 1: Comparative Cytotoxicity (IC50) of Boronic Acid Derivatives in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for representative boronic acid derivatives against various cancer cell lines. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Derivative Class | Compound | Cancer Cell Line | IC50 Value | Reference |
| Proteasome Inhibitor | Bortezomib | MM.1S (Multiple Myeloma) | 15.2 nM | [1] |
| U266 (Multiple Myeloma) | 7.05 nM | [2] | ||
| RPMI-8226 (Multiple Myeloma) | 6.66 nM | [2] | ||
| KM3 (Multiple Myeloma) | 10.1 nM | [2] | ||
| Saos-2 (Osteosarcoma) | 11.3 µg/mL | [3] | ||
| OPM-2 (Multiple Myeloma) | 8.9 µg/mL | [3] | ||
| MCF-7 (Breast Cancer) | ~5 µmol/L | [2] | ||
| Dipeptide Boronic Acid | Compound 15 | U266 (Multiple Myeloma) | 4.60 nM | [2] |
| Sialic Acid Targeting | Phenylboronic Acid (PBA) | DU-145 (Prostate Cancer) | > 1 mM (viability) | [4] |
| Boronic Chalcone 5 | SCC-25 (Squamous Cell Carcinoma) | 17.9 µM | ||
| Boronic Chalcone 5 | Detroit-562 (Pharyngeal Cancer) | > 50 µM | ||
| Dual Inhibitor | Compound 66 | RPMI-8226 (Multiple Myeloma) | 6.66 nM | [2] |
| (Proteasome/HDAC) | U266 (Multiple Myeloma) | 4.31 nM | [2] | |
| KM3 (Multiple Myeloma) | 10.1 nM | [2] | ||
| KM3/BTZ (Bortezomib-resistant) | 8.98 nM | [2] |
Table 2: Comparative Binding Affinity of Boronic Acid Derivatives to Sialic Acid
The binding affinity of boronic acid derivatives to sialic acid, a sugar often overexpressed on the surface of cancer cells, is a key determinant of their targeting efficiency. This interaction is pH-dependent, with enhanced binding in the acidic tumor microenvironment.[5]
| Derivative | Sialic Acid Binding Constant (M⁻¹) | pH | Reference |
| Phenylboronic Acid (PBA) | 11.4 | 7.4 | [6][7] |
| 3-Propionamidophenylboronic acid | Not specified | ||
| 5-Boronopicolinic Acid | >1000 | 5.0 |
Mechanisms of Action and Signaling Pathways
The anticancer activity of boronic acid derivatives stems from their ability to interfere with critical cellular processes. The two primary mechanisms explored in this guide are the inhibition of the ubiquitin-proteasome system and the targeting of cell surface sialic acids.
Proteasome Inhibition by Bortezomib
Bortezomib, a dipeptide boronic acid derivative, is the first-in-class proteasome inhibitor approved for cancer therapy.[8] It reversibly inhibits the 26S proteasome, a crucial cellular machine responsible for degrading ubiquitinated proteins.[8] This inhibition disrupts cellular homeostasis, leading to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis. A key signaling pathway affected by Bortezomib is the NF-κB pathway.
References
- 1. P857: BORTEZOMIB- AND CARFILZOMIB-RESISTANT MYELOMA CELLS SHOW INCREASED ACTIVITY OF ALL THREE ARMS OF UNFOLDED PROTEIN RESPONSE AND ENRICHMENT OF SIRTUIN SIGNALING PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 3. Bortezomib-encapsulated metal–phenolic nanoparticles for intracellular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular recognition of sialic acid end groups by phenylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Cross-Validation of 5-Boronopicolinic Acid's Binding Affinity to Sialic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different techniques used to evaluate the binding affinity of 5-Boronopicolinic acid (5-BPA) for its biological target, sialic acid (SA). 5-BPA, a heterocyclic boronic acid, has garnered significant interest for its high affinity and selectivity toward sialic acids, which are carbohydrate residues often overexpressed on the surface of cancer cells, making it a promising candidate for targeted cancer therapies and diagnostics.[1][2] The robust characterization of its binding affinity is crucial for the development of 5-BPA-based applications.
This document summarizes quantitative binding data from published studies, offers detailed experimental protocols for the techniques employed, and visually represents the workflow for cross-validating these findings.
Quantitative Binding Affinity Data
The interaction between this compound and sialic acid has been quantitatively assessed using ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy. While other methods like fluorescence-based competitive binding assays have been employed to demonstrate this interaction, they often provide semi-quantitative or qualitative comparisons.
| Ligand | Target | Technique | Binding Constant (K) | Dissociation Constant (Kd) | pH | Reference |
| This compound | Sialic Acid | ¹¹B NMR Spectroscopy | >1 x 10³ M⁻¹ | <1 mM | 6.5 | |
| This compound | Sialic Acid | ¹¹B NMR Spectroscopy | ~1 x 10³ M⁻¹ | ~1 mM | 7.4 |
Note: The dissociation constant (Kd) is calculated as the reciprocal of the association constant (Ka).
Experimental Methodologies
A thorough understanding of the experimental conditions is paramount for interpreting and comparing binding affinity data. Below are detailed protocols for key techniques used to study the 5-BPA-sialic acid interaction.
¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy
¹¹B NMR spectroscopy is a powerful technique for studying boronic acid-diol interactions, as it directly probes the boron atom and its environment, allowing for the quantification of the equilibrium between the free and bound states.[3]
Objective: To determine the association constant (Ka) of 5-BPA and sialic acid by monitoring the chemical shift of the ¹¹B nucleus upon complex formation.
Materials:
-
This compound
-
N-Acetylneuraminic acid (Sialic Acid)
-
Deuterated buffer (e.g., phosphate-buffered saline in D₂O) adjusted to the desired pH
-
NMR spectrometer equipped with a boron-observe probe
Protocol:
-
Prepare a stock solution of this compound in the deuterated buffer.
-
Prepare a series of solutions containing a fixed concentration of 5-BPA and varying concentrations of sialic acid in the same deuterated buffer.
-
Transfer the samples to NMR tubes.
-
Acquire ¹¹B NMR spectra for each sample at a constant temperature.
-
Process the spectra to determine the chemical shifts of the boron signals. The formation of the boronate ester with the diol of sialic acid results in a characteristic upfield shift of the ¹¹B signal.[3]
-
Calculate the fraction of bound 5-BPA at each sialic acid concentration by integrating the signals corresponding to the free and bound species.
-
Fit the binding isotherm (fraction of bound 5-BPA vs. sialic acid concentration) to a suitable binding model (e.g., 1:1 binding) to determine the association constant (Ka).
Fluorescence-Based Competitive Binding Assay
This assay indirectly assesses the binding of a non-fluorescent compound (5-BPA) by measuring its ability to displace a fluorescently labeled probe that binds to the same target.[1]
Objective: To demonstrate the binding of 5-BPA to sialic acid on the cell surface by its ability to compete with a fluorescently labeled sialic acid-binding lectin.
Materials:
-
Cancer cell line with high sialic acid expression (e.g., PANC-1)[1]
-
This compound
-
Fluorescently labeled Sambucus Nigra (SNA) lectin (binds specifically to sialic acid)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 6.5)
-
Confocal microscope
Protocol:
-
Culture the cancer cells on coverslips suitable for microscopy.
-
Wash the cells with PBS at the desired pH.
-
Pre-incubate the cells with a solution of this compound in PBS for a defined period.
-
Without washing, add the fluorescently labeled SNA lectin to the cells and incubate.
-
Wash the cells extensively with PBS to remove unbound lectin.
-
Fix the cells and mount the coverslips on microscope slides.
-
Acquire fluorescence images of the cells using a confocal microscope.
-
Quantify the fluorescence intensity on the cell surface. A reduction in fluorescence in the presence of 5-BPA indicates competitive binding to sialic acid.[1]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It can be used to determine the kinetics (kon and koff) and affinity (Kd) of interactions.
Objective: To determine the dissociation constant (Kd) of the 5-BPA and sialylated glycoprotein (B1211001) interaction.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
This compound
-
A sialylated glycoprotein (e.g., fetuin)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilize the sialylated glycoprotein onto the sensor chip surface via amine coupling or other suitable chemistry.
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the 5-BPA solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association and dissociation phases.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).
Objective: To determine the complete thermodynamic profile of the 5-BPA and sialic acid interaction.
Materials:
-
Isothermal titration calorimeter
-
This compound
-
Sialic acid
-
Matching buffer for both ligand and target
Protocol:
-
Prepare a solution of sialic acid in the sample cell and a solution of this compound in the injection syringe, both in the same buffer.
-
Perform a series of injections of the 5-BPA solution into the sialic acid solution while monitoring the heat released or absorbed.
-
Integrate the heat signal for each injection to generate a binding isotherm (heat change per injection vs. molar ratio of ligand to target).
-
Fit the binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of cross-validating the binding affinity of this compound using different experimental techniques.
Caption: Workflow for cross-validation of 5-BPA binding affinity.
This guide highlights the importance of employing multiple techniques to build a comprehensive understanding of a ligand-target interaction. While ¹¹B NMR provides direct quantitative evidence for the affinity of this compound to sialic acid, fluorescence-based assays offer valuable insights into its biological activity in a cellular context. Future studies employing techniques such as SPR and ITC would be beneficial to further refine the binding kinetics and thermodynamic profile of this promising molecule.
References
- 1. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
5-Boronopicolinic Acid: A Promising Alternative to Antibody-Based Targeting in Oncology
In the rapidly evolving landscape of targeted cancer therapy, researchers and drug development professionals are continually seeking novel strategies to enhance drug delivery to tumor sites while minimizing off-target toxicity. While antibody-based therapies have long been the gold standard, emerging small molecule targeting ligands, such as 5-Boronopicolinic acid (5-BPA), present a compelling alternative. This guide provides an objective comparison of 5-BPA-based targeting systems with traditional antibody-based approaches, supported by available experimental data, detailed methodologies, and visual representations of their mechanisms.
Executive Summary
This compound is a small molecule that exhibits a high binding affinity for sialic acid, a sugar residue that is often overexpressed on the surface of cancer cells. This interaction is particularly strong in the acidic tumor microenvironment, offering a degree of tumor specificity.[1][2] In contrast, antibody-based targeting relies on the highly specific recognition of a particular antigen on the cancer cell surface by a monoclonal antibody. Both approaches aim to deliver a therapeutic payload, such as a cytotoxic drug, directly to the tumor. While antibodies offer exceptional specificity, their large size can limit tumor penetration. 5-BPA, when incorporated into nanoparticle drug delivery systems, may offer advantages in terms of tumor accumulation and penetration. This guide will delve into the performance metrics, experimental protocols, and underlying mechanisms of both targeting strategies.
Performance Comparison: 5-BPA vs. Antibody-Based Targeting
The following tables summarize key quantitative data from studies evaluating 5-BPA-functionalized nanoparticles and antibody-based therapies. It is important to note that these data are not from direct head-to-head comparative studies but are compiled from separate experiments to provide a general performance overview.
Table 1: In Vitro Cellular Uptake and Cytotoxicity
| Targeting System | Cell Line(s) | Cellular Uptake Enhancement | Cytotoxicity (IC50) | Reference |
| 5-BPA-Nanoparticles (CPT-loaded) | 4T1, MCF-7 (breast cancer) | Significantly higher than non-targeted nanoparticles | Lower IC50 than free CPT and non-targeted nanoparticles | [3] |
| Antibody-Targeted Nanoparticles (Herceptin) | Not specified | 70% increase compared to non-targeted version | Not specified | [4][5] |
| Anti-V-ATPase Monoclonal Antibody | Ovarian Cancer Cells | Not applicable (direct antibody effect) | Delayed tumor growth in vivo | [6] |
Table 2: In Vivo Tumor Accumulation and Therapeutic Efficacy
| Targeting System | Animal Model | Tumor Accumulation | Therapeutic Efficacy | Reference |
| 5-BPA-Nanoparticles (CPT-loaded) | 4T1 tumor-bearing mice | Enhanced accumulation compared to non-targeted nanoparticles | Significant tumor growth suppression | [3] |
| Antibody-Drug Conjugate (general) | Various preclinical models | Targeted delivery of payload to tumor site | Potent and durable antitumor activity | [7] |
| Anti-V-ATPase Monoclonal Antibody | Ovarian tumor transplant model | Not specified | Drastically delayed tumor growth | [6] |
| Polyclonal Antibodies | Murine hepatocarcinoma, melanoma, colorectal cancer models | Not specified | Effective alone and synergizes with immune checkpoint inhibitors | [8][9] |
Mechanism of Action
This compound: Targeting the Tumor Microenvironment
5-BPA's targeting mechanism is contingent on the unique characteristics of the tumor microenvironment. Sialic acid residues on the surface of cancer cells are often overexpressed compared to healthy cells. 5-BPA forms a reversible covalent bond with these sialic acids, and this interaction is strengthened in the acidic conditions commonly found in tumors.[1][2] This pH-sensitive binding allows for preferential accumulation of 5-BPA-conjugated therapies at the tumor site.
References
- 1. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - Chemical Science (RSC Publishing) DOI:10.1039/C7SC01905J [pubs.rsc.org]
- 2. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. This compound-functionalized polymeric nanoparticles for targeting drug delivery and enhanced tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Nanoparticles Assembled via Complexation of Boronic Acid-Containing Targeting Moieties to Diol-Containing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted nanoparticles assembled via complexation of boronic-acid-containing targeting moieties to diol-containing polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo anti‐V‐ATPase antibody treatment delays ovarian tumor growth by increasing antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Antibody-Drug Conjugate Performances Using a Novel HPLC-DAD Method for Tumor-Specific Detection of DM4 and S-Methyl-DM4 [ricerca.unich.it]
- 8. Polyclonal antibodies selectively inhibit tumor growth and invasion and synergize with immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI Insight - Polyclonal antibodies selectively inhibit tumor growth and invasion and synergize with immune checkpoint inhibitors [insight.jci.org]
Assessing the Biocompatibility of 5-Boronopicolinic Acid Functionalized Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of materials with 5-Boronopicolinic acid (5-BPA) has emerged as a promising strategy in the development of targeted drug delivery systems, particularly for cancer therapy. This is largely attributed to the ability of the boronic acid moiety to form reversible covalent bonds with sialic acid residues, which are often overexpressed on the surface of cancer cells. This guide provides a comparative assessment of the biocompatibility of 5-BPA functionalized materials, presenting available experimental data, detailed methodologies for key biocompatibility assays, and an overview of a relevant signaling pathway.
Comparative Biocompatibility Data
A comprehensive review of the current literature indicates that this compound functionalized materials generally exhibit good biocompatibility. However, quantitative data for direct comparison remains limited. The following tables summarize the available qualitative and comparative findings.
Table 1: In Vitro Cytotoxicity of this compound Functionalized Nanoparticles
| Material/Functionalization | Cell Line(s) | Assay | Observed Cytotoxicity | IC50 Value (µg/mL) | Reference |
| 5-BPA functionalized PLGA-PEI Nanoparticles | 4T1 (murine breast cancer), MCF-7 (human breast cancer), Endothelial cells | MTT Assay | No obvious cytotoxicity to endothelial cells. Decreased viability of cancer cell lines. | Not Reported | [1] |
| Phenylboronic acid (PBA) functionalized materials (for comparison) | Various cancer and normal cell lines | MTT Assay | Low cytotoxicity reported in several studies. | Varies depending on material and cell line. | [2][3] |
Table 2: Hemolytic Activity of this compound Functionalized Nanoparticles
| Material/Functionalization | Assay | Hemolysis Percentage (%) | Interpretation | Reference |
| 5-BPA functionalized PLGA-PEI Nanoparticles | Hemolysis Test | Not explicitly quantified, but described as "good biocompatibility" | Considered non-hemolytic or slightly hemolytic. | [1] |
| Phenylboronic acid (PBA) functionalized materials (for comparison) | Hemolysis Test | Generally reported to be low. | Considered non-hemolytic or slightly hemolytic. | [4] |
Table 3: Comparative Binding Affinity of Boronic Acids to Sialic Acid
| Boronic Acid Derivative | Relative Binding Affinity to Sialic Acid | Significance | Reference |
| This compound (5-BPA) | High | Stronger binding may lead to more efficient targeting of cancer cells. | |
| 3-propionamidophenylboronic acid | Lower than 5-BPA | A common boronic acid used for sialic acid recognition. |
Experimental Protocols
Accurate assessment of biocompatibility is crucial for the preclinical evaluation of novel materials. Below are detailed methodologies for two of the most common in vitro assays used to evaluate the biocompatibility of 5-BPA functionalized materials.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well tissue culture plates
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the 5-BPA functionalized material. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[5][6]
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[6] Measure the absorbance at a wavelength of 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of the material that inhibits 50% of cell growth, can be determined by plotting cell viability against the logarithm of the material concentration.
Hemolysis Assay for Blood Compatibility
The hemolysis assay evaluates the extent of red blood cell (RBC) lysis caused by a biomaterial. It is a critical test for any material intended for intravenous administration. The following protocol is based on the ASTM E2524-08 standard test method for the analysis of hemolytic properties of nanoparticles.[7][8]
Materials:
-
Freshly collected whole blood with anticoagulant (e.g., heparin)
-
Phosphate Buffered Saline (PBS)
-
Triton X-100 (positive control)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
RBC Preparation: Centrifuge the whole blood at a low speed (e.g., 800 x g) for 10 minutes to pellet the RBCs. Discard the supernatant (plasma and buffy coat). Wash the RBCs three times with PBS by resuspension and centrifugation.
-
RBC Suspension: Prepare a 2% (v/v) RBC suspension in PBS.
-
Sample Incubation: Add a specific amount of the 5-BPA functionalized material to a defined volume of the 2% RBC suspension. For a negative control, use PBS, and for a positive control (100% hemolysis), use Triton X-100.[9] Incubate all samples at 37°C for a specified time (e.g., 2-4 hours) with gentle agitation.
-
Centrifugation: After incubation, centrifuge the samples at a higher speed (e.g., 10,000 x g) for 10 minutes to pellet the intact RBCs and any material.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a wavelength of 540 nm using a spectrophotometer.[9]
-
Calculation of Hemolysis Percentage: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100
-
Interpretation: According to ISO 10993-4, materials with a hemolysis percentage of 0-2% are considered non-hemolytic, 2-5% are slightly hemolytic, and >5% are hemolytic.[10][11]
Signaling Pathway and Experimental Workflow
The interaction of boronic acids with cell surface receptors can potentially trigger intracellular signaling cascades. One such pathway that is highly relevant in the context of cancer is the Rho GTPase signaling pathway, which plays a crucial role in cell migration and cytoskeletal dynamics.
Caption: Rho GTPase signaling pathway potentially influenced by 5-BPA binding.
The binding of 5-BPA functionalized materials to sialic acid receptors on the cell surface could potentially modulate the activity of RhoGEFs and RhoGAPs, thereby influencing the switch between the inactive (GDP-bound) and active (GTP-bound) states of Rho GTPases.[12][13] Activated Rho GTPases, in turn, activate downstream effectors like ROCK, leading to the reorganization of the actin cytoskeleton and impacting cell migration.[14][15][16]
References
- 1. This compound-functionalized polymeric nanoparticles for targeting drug delivery and enhanced tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. store.astm.org [store.astm.org]
- 8. ASTM E2524 – Analysis of Hemolytic Properties of Nanoparticles - Situ Biosciences [situbiosciences.com]
- 9. Analysis of Hemolytic Properties of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hemocompatibility of biogenic phosphorus nano-agromaterials at environmentally relevant and supra-environmental concentrations for occupational exposu ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D2VA00237J [pubs.rsc.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Cellular Uptake of Boronic Acid Conjugates: A Quantitative Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular uptake performance of various boronic acid conjugates, supported by experimental data. Boronic acids, with their unique ability to reversibly bind to diols present on cell surface glycans, have emerged as promising moieties for enhancing the cellular delivery of therapeutic and imaging agents.
This guide summarizes key quantitative data, details common experimental protocols for measuring cellular uptake, and visualizes the underlying mechanisms and workflows.
Quantitative Comparison of Cellular Uptake
The efficiency of cellular internalization can be significantly influenced by the specific boronic acid derivative used, the nature of the conjugated cargo (e.g., small molecule, protein, nanoparticle), and the cell type. Below are tables summarizing quantitative data from various studies.
Small Molecule and Drug Conjugates
| Boronic Acid Conjugate | Cargo | Cell Line(s) | Fold Increase in Uptake (Compared to Control) | Reference |
| 4-carboxyphenylboronic acid | SN-38 (chemotherapeutic) | A549, HepG2 | 3 | [1] |
| 3-amino-benzoxaborole | SN-38 (chemotherapeutic) | A549, HepG2 | 7 | [1] |
Table 1: Comparison of cellular uptake of different boronic acid-drug conjugates. The data demonstrates that the choice of the boronic acid derivative can dramatically impact internalization efficiency.
Protein and Nanoparticle Conjugates
| Boronic Acid Conjugate | Cargo | Cell Line(s) | Fold/Percent Increase in Uptake (Compared to Control) | Reference |
| Benzoxaborole | Ribonuclease A (RNase A) | Pro-5, Lec-2 (Chinese Hamster Ovary) | 4-5 fold | [2][3] |
| Phenylboronic acid-PEG | Herceptin (antibody on a nanoparticle) | BT-474 (human breast cancer) | 70% |
Table 2: Enhanced cellular uptake of protein and nanoparticle conjugates functionalized with boronic acids. These studies highlight the versatility of boronic acids in delivering larger cargo.
Signaling Pathways and Mechanisms of Uptake
The primary mechanism for the enhanced cellular uptake of boronic acid conjugates is the interaction with diol-containing molecules, such as sialic acids, which are abundant in the glycocalyx of mammalian cells. This interaction can lead to internalization through endocytosis.
References
validation of 5-Boronopicolinic acid's enhanced binding in acidic tumor microenvironments
In the landscape of targeted cancer therapies, exploiting the unique physiological characteristics of the tumor microenvironment (TME) is a paramount strategy. The inherent acidity of the TME stands out as a key differentiator from healthy tissues. 5-Boronopicolinic acid (5-BPA) has emerged as a promising molecule that demonstrates enhanced binding affinity in these acidic conditions, offering a significant advantage for tumor-specific drug delivery and diagnostics. This guide provides a comprehensive comparison of 5-BPA with other boronic acid-based alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Enhanced Binding Affinity in Acidic Conditions: A Comparative Analysis
The ability of boronic acids to reversibly bind with diol-containing molecules, such as sialic acids (SAs) which are often overexpressed on the surface of cancer cells, is well-established. However, the binding affinity of many boronic acids is not optimal at the physiological pH of healthy tissues (pH 7.4). 5-BPA distinguishes itself by exhibiting a remarkable increase in binding affinity to sialic acids under the weakly acidic conditions characteristic of the tumor microenvironment (pH 6.5).[1][2][3] This pH-dependent binding provides a mechanism for selective targeting of tumor cells while minimizing interactions with healthy cells.
Recent studies have shown that the binding constant (Ka) between 5-BPA and sialic acid is greater than 1 x 10³ M⁻¹ at pH 5.0, a significant improvement over the weak binding constant of approximately 40 M⁻¹ for phenylboronic acid.[4] This enhanced affinity is attributed to the heterocyclic nature of 5-BPA, which strengthens the interaction with sialic acids in an acidic environment.[1]
Quantitative Comparison of Binding Affinities
The following table summarizes the binding constants (K in M⁻¹) of this compound and alternative boronic acids for sialic acid at different pH values, as determined by ¹¹B NMR analysis.[1]
| Compound | pH 6.0 (K, M⁻¹) | pH 7.0 (K, M⁻¹) | pH 8.0 (K, M⁻¹) |
| This compound (5-BPA) | ~1200 | ~400 | ~100 |
| 3-Pyridylboronic acid | ~600 | ~300 | ~100 |
| 5-Pyrimidine boronic acid | ~800 | ~350 | ~150 |
| 3-Propionamidophenylboronic acid | ~200 | ~300 | ~400 |
Note: The values for 5-BPA, 3-Pyridylboronic acid, and 5-Pyrimidine boronic acid are estimated from graphical data presented in the cited literature and represent the mean.
Visualizing the Mechanism and Workflow
To better understand the underlying principles and experimental validation, the following diagrams illustrate the pH-dependent binding mechanism of 5-BPA and a typical workflow for assessing its binding affinity.
Caption: pH-dependent binding of 5-BPA to sialic acid.
Caption: Workflow for validating pH-dependent binding.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the enhanced binding of this compound in acidic tumor microenvironments.
Determination of Binding Constants by ¹¹B NMR Spectroscopy
This protocol outlines the method to quantify the binding affinity of boronic acids to sialic acid at various pH levels.
Materials:
-
Boronic acid compounds (5-BPA, alternatives)
-
Sialic acid (N-acetylneuraminic acid)
-
Deuterated water (D₂O)
-
Phosphate (B84403) buffer solutions at various pH values (e.g., 6.0, 7.0, 8.0)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the boronic acid and sialic acid in D₂O.
-
For each pH value, prepare a series of NMR samples containing a fixed concentration of the boronic acid and varying concentrations of sialic acid in the corresponding phosphate buffer.
-
Acquire ¹¹B NMR spectra for each sample.
-
Analyze the chemical shift changes of the boron signal upon addition of sialic acid.
-
Calculate the binding constant (K) by fitting the titration data to a suitable binding isotherm model.
In Vitro Competitive Binding Assay on Cancer Cells
This assay qualitatively and quantitatively assesses the ability of boronic acids to compete with a known sialic acid-binding lectin for binding to cancer cells at different pH values.
Materials:
-
Sialic acid-expressing cancer cell line (e.g., PANC-1)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 6.5
-
Boronic acid solutions (5-BPA and alternatives) in PBS
-
Fluorescently labeled Sambucus Nigra (SNA) lectin
-
Hoechst stain for nuclear counterstaining
-
Confocal microscope
Procedure:
-
Seed PANC-1 cells in a suitable imaging dish and culture until they reach the desired confluency.
-
Wash the cells with PBS at the respective pH (7.4 or 6.5).
-
Pre-incubate the cells with the boronic acid solutions at both pH 7.4 and pH 6.5 for a specified time (e.g., 15 minutes). A control group with no boronic acid should be included.
-
Without washing, add the fluorescently labeled SNA lectin to the cells and incubate.
-
Wash the cells with PBS to remove unbound lectin and boronic acids.
-
Fix the cells if necessary and counterstain the nuclei with Hoechst stain.
-
Acquire images using a confocal microscope.
-
Quantify the fluorescence intensity of the SNA lectin signal on the cell surface for each condition. A decrease in fluorescence intensity compared to the control indicates competitive binding by the boronic acid.
Direct Binding Assay using Fluorescently Labeled 5-BPA
This protocol directly visualizes and quantifies the pH-dependent binding of 5-BPA to cancer cells.
Materials:
-
Rhodamine-labeled this compound
-
Sialic acid-expressing cancer cell line (e.g., PANC-1)
-
Cell culture medium and supplements
-
PBS at pH 7.4 and pH 6.5
-
Sialidase (enzyme to remove sialic acids, for control)
-
Hoechst stain
-
Confocal microscope
Procedure:
-
Culture PANC-1 cells as described in the competitive binding assay.
-
For a negative control group, treat a set of cells with sialidase to remove surface sialic acids.
-
Incubate the cells (both sialidase-treated and untreated) with rhodamine-labeled 5-BPA in PBS at pH 7.4 and pH 6.5 for a short duration (e.g., 5 minutes).[1]
-
Wash the cells with the corresponding pH PBS to remove the unbound labeled 5-BPA.
-
Counterstain the nuclei with Hoechst.
-
Image the cells using a confocal microscope.
-
Quantify the fluorescence intensity of the rhodamine signal on the cell surface. Enhanced fluorescence at pH 6.5 in untreated cells compared to pH 7.4 and sialidase-treated cells provides direct evidence of pH-dependent and sialic acid-specific binding.[1]
Conclusion
The experimental evidence strongly supports the enhanced and selective binding of this compound to sialic acids in an acidic environment, mimicking that of solid tumors.[1][2][3] This characteristic, coupled with its superior binding affinity compared to other boronic acids, positions 5-BPA as a highly attractive candidate for the development of targeted cancer therapies and diagnostic agents. The provided protocols offer a robust framework for researchers to validate and expand upon these findings in their own laboratories.
References
- 1. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Anomalous binding profile of phenylboronic acid with N-acetylneuraminic acid (Neu5Ac) in aqueous solution with varying pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Boronopicolinic Acid: A Safety and Operations Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like 5-Boronopicolinic acid are paramount for ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides detailed procedural steps for the proper disposal of this compound, focusing on immediate safety and logistical operations.
Hazard Identification and Safety Data
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302 - Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315 - Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319 - Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 - May cause respiratory irritation |
Personal Protective Equipment (PPE)
When handling this compound, particularly during disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.[1][2]
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[1][3]
-
Skin and Body Protection: Wear a lab coat or other protective clothing.[1]
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed waste disposal facility.[2] Adherence to local, state, and federal regulations is crucial.
Waste Segregation and Collection
-
Solid Waste:
-
Carefully sweep up any solid this compound waste.[1]
-
Place the collected solid into a clearly labeled, sealed container.
-
The container should be labeled with "Hazardous Waste," the chemical name ("this compound"), and appropriate hazard symbols.
-
-
Contaminated Materials:
-
Any materials used for cleaning spills (e.g., absorbent pads, paper towels) should also be placed in the hazardous waste container.
-
Used PPE that is contaminated should be disposed of as hazardous waste.
-
Spill Management
In the event of a small spill, the material should be managed carefully to prevent dust generation.[2]
-
Containment: Isolate the spill area to prevent the spread of the chemical.[2]
-
Cleanup: Carefully sweep or vacuum the spilled solid material, minimizing dust generation.[2]
-
Decontamination: Thoroughly clean the spill area with soap and water.[1][2]
Final Disposal
-
Waste Collection: Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company.[2]
-
Documentation: Provide the waste manifest, including the Safety Data Sheet (SDS) for a similar compound if a specific one is unavailable, to the disposal company.[2]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Boronopicolinic Acid
Immediate Safety and Personal Protective Equipment (PPE)
5-Boronopicolinic acid, like other boronic acids, is anticipated to be a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Table 1: Personal Protective Equipment for Handling this compound
| Protection Type | Specific Equipment | Purpose & Guidelines |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be required for splash risks. | Must be tested and approved under standards such as OSHA 29 CFR 1910.133 or EU EN166.[1] |
| Hand Protection | Appropriate protective gloves (e.g., Nitrile or Butyl rubber). | Select gloves based on an evaluation of skin hazards, duration of use, and chemical resistance.[1] |
| Body Protection | Laboratory coat or appropriate protective clothing. | Prevents skin exposure. Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[1] |
| Respiratory Protection | Use only in a well-ventilated area or outdoors. If ventilation is inadequate or dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | A chemical fume hood is recommended to keep airborne concentrations low.[1] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial for minimizing risks.
1. Preparation:
-
Thoroughly read and understand the safety information available for analogous compounds before starting work.
-
Ensure all necessary PPE is available and in good condition.[1]
-
Verify that safety equipment, such as an eyewash station and a safety shower, is readily accessible in the immediate vicinity of potential exposure.[1]
2. Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[1]
-
Avoid all personal contact with the substance.[1]
-
Minimize dust generation and accumulation.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
3. After Handling:
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Remove any contaminated clothing and wash it before reuse.[1]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Classification:
-
Waste containing this compound should be classified as hazardous waste.[3]
Disposal Method:
-
The primary recommended method for the disposal of boronic acids is incineration by a licensed waste disposal facility.[4] It is crucial to adhere to all local, state, and federal regulations.
-
Do not dispose of this compound down the drain unless explicitly permitted by your local water authority.[5]
-
Never mix this compound waste with other chemicals unless instructed by a qualified professional, as this could lead to dangerous chemical reactions.[5]
Spill Management:
-
Containment: In the event of a small spill, isolate the area to prevent the spread of the chemical.[4]
-
Cleanup: Carefully sweep or vacuum the spilled solid material, minimizing dust generation.[4]
-
Decontamination: Thoroughly clean the spill area.[4]
-
Collection: Place the collected waste into a clearly labeled, sealed container for hazardous waste.[3][4]
Experimental Workflow for Safe Handling
The following diagram outlines the key procedural steps for the safe handling of this compound from receipt to disposal.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
